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  • Product: 4-(Morpholinomethyl)benzaldehyde
  • CAS: 82413-63-6

Core Science & Biosynthesis

Foundational

4-(Morpholinomethyl)benzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Morpholinomethyl)benzaldehyde Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(Morpholinomethyl)benzaldehyde, a cr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(Morpholinomethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(Morpholinomethyl)benzaldehyde, a crucial building block in medicinal chemistry and organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the primary synthetic routes, including mechanistic insights, detailed experimental protocols, and process optimization strategies. The core focus is on the nucleophilic substitution of 4-(halomethyl)benzaldehydes with morpholine, recognized as the most efficient and direct method. An alternative two-step pathway involving the oxidation of a precursor alcohol is also discussed. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the described protocols. All key claims and methodologies are supported by citations to authoritative sources.

Introduction

Chemical Identity and Properties of 4-(Morpholinomethyl)benzaldehyde

4-(Morpholinomethyl)benzaldehyde is a substituted aromatic aldehyde featuring a morpholine moiety attached to the benzene ring via a methylene bridge. This unique structure imparts a combination of properties that make it a valuable intermediate in the synthesis of more complex molecules. The morpholine group can enhance aqueous solubility and provides a basic nitrogen atom that can be crucial for biological activity or for directing further chemical transformations.

PropertyValue
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance Typically an off-white to pale yellow solid
CAS Number 885520-31-2 (example, may vary)
**1.2 Significance in Research and Drug Development

The 4-(morpholinomethyl)phenyl motif is present in a variety of biologically active compounds. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate. Consequently, 4-(Morpholinomethyl)benzaldehyde serves as a key starting material for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to oncology, inflammation, and neurodegenerative diseases.[1] The aldehyde functional group is particularly useful as it allows for a wide array of subsequent chemical modifications, such as reductive amination, Wittig reactions, and oxidations, to build molecular complexity.

Core Synthetic Strategies

The synthesis of 4-(Morpholinomethyl)benzaldehyde can be approached through several strategic disconnections. The most logical and industrially scalable approach involves the formation of the C-N bond between the benzylic carbon and the morpholine nitrogen.

G 4-(Morpholinomethyl)benzaldehyde 4-(Morpholinomethyl)benzaldehyde C-N Bond Formation C-N Bond Formation 4-(Morpholinomethyl)benzaldehyde->C-N Bond Formation Oxidation Oxidation 4-(Morpholinomethyl)benzaldehyde->Oxidation 4-(Halomethyl)benzaldehyde 4-(Halomethyl)benzaldehyde (e.g., X = Br, Cl) C-N Bond Formation->4-(Halomethyl)benzaldehyde Morpholine Morpholine C-N Bond Formation->Morpholine Alcohol Precursor [4-(Morpholinomethyl)phenyl]methanol Oxidation->Alcohol Precursor

Caption: Retrosynthetic analysis of 4-(Morpholinomethyl)benzaldehyde.

Primary Synthesis Pathway: Nucleophilic Substitution

The most direct and widely employed method for synthesizing 4-(Morpholinomethyl)benzaldehyde is the nucleophilic substitution of a 4-(halomethyl)benzaldehyde with morpholine. This reaction is typically an SN2 process, favored by the primary benzylic halide.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic benzylic carbon of 4-(halomethyl)benzaldehyde. The halide acts as a good leaving group. A non-nucleophilic base is typically added to quench the hydrohalic acid (HX) formed during the reaction, preventing the protonation of the morpholine reactant and driving the equilibrium towards the product.

G cluster_0 Nucleophilic Substitution (SN2) cluster_1 Acid Quenching Start 4-(Bromomethyl)benzaldehyde + Morpholine TS [Transition State] Start->TS Nucleophilic Attack Product 4-(Morpholinomethyl)benzaldehyde + HBr TS->Product Bromide Leaves HBr HBr Salt [Et3NH]+Br- HBr->Salt Base Base (e.g., Et3N) Base->Salt

Caption: Reaction mechanism for the synthesis of 4-(Morpholinomethyl)benzaldehyde.

Starting Materials and Reagents
ReagentFormulaM.W. ( g/mol )Role
4-(Bromomethyl)benzaldehydeC₈H₇BrO199.04Electrophile
MorpholineC₄H₉NO87.12Nucleophile
Triethylamine (Et₃N)C₆H₁₅N101.19Base
Acetonitrile (CH₃CN)C₂H₃N41.05Solvent
Detailed Experimental Protocol
  • Reaction Setup: To a stirred solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add morpholine (1.1-1.2 eq).

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the reaction mixture. The base neutralizes the HBr formed, preventing the formation of morpholine hydrobromide salt.

  • Reaction Conditions: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Process Optimization and Critical Parameters
  • Solvent: Aprotic polar solvents like acetonitrile or DMF are generally preferred as they can solvate the transition state, potentially accelerating the reaction.

  • Temperature: The reaction is typically conducted at room temperature. Mild heating can be applied to increase the reaction rate if necessary, but this may also lead to side products.

  • Base: The choice of base is crucial. A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is ideal to avoid competition with morpholine as the nucleophile.

Alternative Synthesis Pathway: Oxidation of [4-(Morpholinomethyl)phenyl]methanol

An alternative, two-step approach involves the synthesis of the corresponding benzyl alcohol followed by its oxidation to the aldehyde. This route can be advantageous if the starting material, 4-(hydroxymethyl)benzyl halide, is more readily available than 4-(halomethyl)benzaldehyde.

Step 1: Synthesis of the Alcohol Intermediate

The intermediate, [4-(Morpholinomethyl)phenyl]methanol, is first synthesized via nucleophilic substitution of a suitable 4-(hydroxymethyl)benzyl halide with morpholine, following a similar protocol to the one described in Section 3.3.

Step 2: Oxidation of the Alcohol

The selective oxidation of the primary benzyl alcohol to the corresponding aldehyde is a well-established transformation in organic chemistry.[2][3][4] Care must be taken to avoid over-oxidation to the carboxylic acid.

Common Oxidizing Agents:

  • Pyridinium Chlorochromate (PCC): A mild oxidant that reliably stops at the aldehyde stage.

  • Pyridinium Dichromate (PDC): Similar to PCC, effective for this transformation.

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, and DMSO, followed by a hindered base. It is a very mild method that avoids heavy metals.

  • Dess-Martin Periodinane (DMP): Another mild and selective reagent for oxidizing primary alcohols to aldehydes.

G Alcohol [4-(Morpholinomethyl)phenyl]methanol Aldehyde 4-(Morpholinomethyl)benzaldehyde Alcohol->Aldehyde Oxidant Oxidizing Agent (e.g., PCC, DMP) Oxidant->Aldehyde

Caption: Oxidation of the alcohol precursor to the target aldehyde.

Other Synthetic Approaches

While less common for this specific target, other named reactions can be employed for the synthesis of benzaldehydes from benzyl halides.

  • Sommelet Reaction: This reaction converts a benzylic halide into an aldehyde using hexamethylenetetramine (hexamine) and water.[5][6] It is a classic method but can have limitations regarding substrate scope and yield.

  • Hass-Bender Oxidation: This method uses the sodium salt of 2-nitropropane to oxidize benzyl halides to benzaldehydes.[7][8]

These methods are generally more applicable when the direct precursor, 4-(halomethyl)benzaldehyde, is not available.

Characterization and Purification

The identity and purity of the synthesized 4-(Morpholinomethyl)benzaldehyde should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the presence of all expected protons and carbons.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch around 1700 cm⁻¹ is indicative of the aldehyde group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Purification is typically achieved through:

  • Recrystallization: If the product is a solid with suitable solubility properties.

  • Column Chromatography: Using silica gel is a common method for removing impurities.

Safety Considerations

  • Benzyl Halides: 4-(Halomethyl)benzaldehydes are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Morpholine is a corrosive liquid. Oxidizing agents like PCC and DMP are toxic and should be handled with care.

  • Solvents: Organic solvents are flammable and should be used away from ignition sources.

Conclusion

The synthesis of 4-(Morpholinomethyl)benzaldehyde is most efficiently achieved through a direct, one-step nucleophilic substitution reaction between a 4-(halomethyl)benzaldehyde and morpholine. This method is robust, scalable, and utilizes readily available starting materials. While alternative pathways, such as the oxidation of a precursor alcohol, exist and are mechanistically sound, the direct substitution route offers superior atom economy and process simplicity, making it the preferred method for both laboratory and industrial-scale synthesis.

References

  • Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction.
  • Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

  • Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 197–217.
  • Wikipedia. (n.d.). Hass–Bender oxidation. Retrieved from [Link]

  • Degirmenbasi, N., & Boz, N. (n.d.).
  • ResearchGate. (n.d.). The Sommelet Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Hass-Bender Oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hass–Bender reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Retrieved from [Link]

  • Rasayan J. Chem. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • PubMed. (2004). Catalytic Photooxidation of 4-methoxybenzyl Alcohol With a flavin-zinc(II)-cyclen Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

  • ResearchGate. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Retrieved from [Link]

  • Semantic Scholar. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2025). Oxidation of Benzyl Alcohols by Polymer Supported V(IV) Complex Using O2. Retrieved from [Link]

  • ResearchGate. (2019). Proposed synthesis of 3-bromomethyl benzaldehyde?. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of 4-(Morpholinomethyl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-(Morpholinobenzaldehyde) Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-(Morpholinobenzaldehyde), also known as 4-(4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Morpholinobenzaldehyde)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholinobenzaldehyde), also known as 4-(4-morpholinyl)benzaldehyde, is a bifunctional organic compound that serves as a cornerstone intermediate in modern synthetic chemistry. Integrating the reactive aldehyde functionality with the pharmacologically significant morpholine scaffold, this molecule offers a versatile platform for the synthesis of a diverse array of complex chemical entities. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it acts as a pivotal building block for novel therapeutic agents and functional materials. This guide provides a comprehensive exploration of the core physicochemical properties of 4-(Morpholinobenzaldehyde), offering field-proven insights into its characterization, handling, and application. By explaining the causality behind experimental choices and grounding all claims in authoritative data, this document is designed to empower researchers to fully leverage the synthetic potential of this valuable compound.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. 4-(Morpholinobenzaldehyde) is systematically named 4-(morpholin-4-yl)benzaldehyde. Its structure features a benzene ring substituted at the 1- and 4-positions with an aldehyde group and a morpholine ring, respectively.

Caption: 2D Chemical Structure of 4-(Morpholinobenzaldehyde).

The key identifiers and molecular properties are summarized in the table below.

IdentifierValueReference
CAS Number 1204-86-0[1][2][3]
Molecular Formula C₁₁H₁₃NO₂[1][2][3][4][]
Molecular Weight 191.23 g/mol [1][2][3][]
IUPAC Name 4-(morpholin-4-yl)benzaldehyde[3][]
Synonyms 4-(4-Morpholinyl)benzaldehyde, N-(4-formylphenyl)morpholine[3][4][6]
InChIKey FOAQOAXQMISINY-UHFFFAOYSA-N[3][4][][7]
SMILES O=Cc1ccc(cc1)N2CCOCC2[][7]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various reactions and formulations.

PropertyValueReference
Appearance White to yellow or tan crystalline powder/solid[1][][6]
Melting Point 65-69 °C[1][][7]
Boiling Point 365.5 ± 37.0 °C (Predicted)[1][]
Density 1.163 ± 0.06 g/cm³ (Predicted)[1][]
Flash Point 174.9 °C[1]
pKa 1.87 ± 0.40 (Predicted)[1]
Refractive Index 1.581 (Predicted)[1]
Solubility Profile

4-(Morpholinobenzaldehyde) is described as partly miscible in water and soluble in organic solvents such as methanol, alcohols, and ethers.[1][][6]

  • Expertise & Causality: The molecule's solubility characteristics are a direct consequence of its hybrid structure. The morpholine ring, with its oxygen and nitrogen heteroatoms, can participate in hydrogen bonding, which contributes to its partial water miscibility. However, the dominant feature is the larger, nonpolar benzaldehyde portion, which dictates its high solubility in moderately polar to nonpolar organic solvents. This solubility profile is highly advantageous in drug development, as it allows for reactions in a wide range of solvent systems and often imparts favorable pharmacokinetic properties to its derivatives.

Thermal Stability

With a melting point of 65-69 °C and a high predicted boiling point, the compound is a stable solid at room temperature, simplifying its storage and handling.[1][][7] The flash point of 174.9 °C indicates it is a combustible solid but does not ignite easily under standard laboratory conditions.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of 4-(Morpholinobenzaldehyde). The key structural features give rise to a unique spectral fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum provides unambiguous evidence for the compound's key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption peak is expected around 1700-1720 cm⁻¹ .[8][9] This is one of the most diagnostic peaks in the spectrum.

  • C-H Stretch (Aldehyde): Two weaker, but highly characteristic, peaks are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ (a Fermi doublet).[8] Their presence is a definitive indicator of the aldehyde group.

  • Aromatic C=C Stretches: Medium-intensity absorptions between 1500–1600 cm⁻¹ confirm the presence of the benzene ring.[8]

  • C-O-C Stretch (Morpholine): A strong absorption, typically around 1115-1125 cm⁻¹ , is characteristic of the ether linkage within the morpholine ring.

  • C-N Stretch (Tertiary Amine): A medium to weak absorption in the 1250-1020 cm⁻¹ range will be present, corresponding to the aryl-nitrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

  • ¹H NMR Spectrum (Predicted, in CDCl₃):

    • ~9.9 ppm (s, 1H): This highly deshielded singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is caused by the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the benzene ring.[10]

    • ~7.8 ppm (d, 2H): These are the aromatic protons ortho to the aldehyde group. They are deshielded by the electron-withdrawing nature of the carbonyl.

    • ~6.9 ppm (d, 2H): These are the aromatic protons ortho to the morpholine group. They are shielded relative to the other aromatic protons due to the electron-donating effect of the nitrogen atom.

    • ~3.8 ppm (t, 4H): This triplet corresponds to the four protons on the carbons adjacent to the morpholine oxygen (-O-CH₂-).

    • ~3.3 ppm (t, 4H): This triplet corresponds to the four protons on the carbons adjacent to the morpholine nitrogen (-N-CH₂-).

  • ¹³C NMR Spectrum (Predicted, in CDCl₃):

    • ~190 ppm: The aldehyde carbonyl carbon (C=O).

    • ~155 ppm: The aromatic carbon bonded to the morpholine nitrogen.

    • ~132 ppm: The aromatic carbons ortho to the aldehyde group.

    • ~128 ppm: The aromatic carbon bonded to the aldehyde group.

    • ~113 ppm: The aromatic carbons ortho to the morpholine group.

    • ~66 ppm: The carbons adjacent to the morpholine oxygen (-O-CH₂-).

    • ~47 ppm: The carbons adjacent to the morpholine nitrogen (-N-CH₂-).

Mass Spectrometry (MS)

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 191 . Common fragmentation patterns would involve the loss of the aldehyde group (-CHO) or fragmentation of the morpholine ring.

Synthesis and Reactivity

4-(Morpholinobenzaldehyde) is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Representative Synthesis Workflow

A common and efficient method involves the reaction of morpholine with 4-fluorobenzaldehyde in the presence of a base like potassium carbonate.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Morpholine Morpholine Reaction Reaction Morpholine->Reaction Nucleophile 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Reaction Electrophile K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction 100°C, 24h 100°C, 24h 100°C, 24h->Reaction Product 4-(Morpholinobenzaldehyde) Workup Aqueous Workup & Recrystallization Reaction->Workup Nucleophilic Aromatic Substitution Workup->Product

Caption: Workflow for Nucleophilic Aromatic Substitution Synthesis.

  • Expertise & Causality: This synthesis route is effective because the fluorine atom on the electron-deficient aromatic ring is a good leaving group, activated by the strongly electron-withdrawing aldehyde group. Morpholine acts as the nucleophile, displacing the fluoride. The base (K₂CO₃) is crucial to neutralize the HF byproduct, driving the reaction to completion. An alternative, modern approach is the Buchwald-Hartwig amination, which couples an aryl halide (e.g., 4-bromobenzaldehyde) with morpholine using a palladium catalyst.[2] This method offers broader substrate scope and is often performed under milder conditions.

Key Experimental Protocols

The following protocols are designed as self-validating systems for the characterization of 4-(Morpholinobenzaldehyde).

Protocol 1: Melting Point Determination
  • Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline solid into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (65 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Trustworthiness: A pure sample will exhibit a sharp melting range (e.g., 1-2 °C). A broad or depressed melting range is a reliable indicator of impurities. The slow heating rate near the melting point is critical for thermal equilibrium and an accurate reading.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment (air). This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands as detailed in Section 3.1.

  • Expertise & Causality: ATR-FTIR is chosen for its simplicity and speed, requiring minimal sample preparation. The background scan is a critical self-validating step; without it, atmospheric CO₂ and H₂O peaks would contaminate the sample spectrum, leading to misinterpretation. Proper contact with the crystal is essential for obtaining a strong, high-quality signal.

Applications in Drug Discovery

4-(Morpholinobenzaldehyde) is not typically an active pharmaceutical ingredient itself but is a highly valued intermediate in drug discovery.[1][11]

  • Scaffold for Biologically Active Molecules: The compound is a key starting material for synthesizing molecules with potential anti-cancer and anti-inflammatory properties.[11] The aldehyde group provides a reactive handle for various chemical transformations like reductive amination, Wittig reactions, and condensations, allowing for the rapid generation of chemical libraries.

  • Introduction of the Morpholine Moiety: The morpholine ring is a privileged structure in medicinal chemistry. Its incorporation into a drug candidate often improves critical pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion). Specifically, it can increase aqueous solubility, enhance metabolic stability, and improve the overall physicochemical profile of a lead compound, making it more "drug-like."

Safety, Handling, and Storage

As a hazardous substance, proper handling of 4-(Morpholinobenzaldehyde) is imperative.[6]

  • Hazards: The compound is classified as an irritant, capable of causing irritation to the eyes, skin, and respiratory system.[1] Avoid breathing dust.[6]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood. Wear safety glasses, gloves, and a lab coat.[1][6]

  • Storage: Store in a tightly sealed container in a cool, dry, dark place to prevent degradation.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this may result in a vigorous, potentially hazardous reaction.[6][12]

References

  • 4-MORPHOLINOBENZALDEHYDE - Physicochemical Properties. ChemBK. [Link]

  • Benzaldehyde - Safety Data Sheet. Alfa Aesar. [Link]

  • 4-Morpholinobenzaldehyde | C11H13NO2. PubChem, National Institutes of Health. [Link]

  • Infrared Spectrum of Benzaldehyde. Doc Brown's Chemistry. [Link]

  • IR spectra of benzaldehyde at different concentrations. ResearchGate. [Link]

  • ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Morpholine-Substituted Benzaldehydes: Nomenclature, Synthesis, and Applications in Drug Discovery

Introduction: Resolving the Ambiguity of "4-(Morpholinomethyl)benzaldehyde" In the landscape of chemical synthesis and drug discovery, precise nomenclature is paramount. The query for "4-(Morpholinomethyl)benzaldehyde" p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Resolving the Ambiguity of "4-(Morpholinomethyl)benzaldehyde"

In the landscape of chemical synthesis and drug discovery, precise nomenclature is paramount. The query for "4-(Morpholinomethyl)benzaldehyde" presents a common challenge where a seemingly specific name can correspond to several distinct chemical structures depending on the connectivity between the morpholine and benzaldehyde moieties. This guide begins by clarifying these distinctions to ensure researchers can confidently identify and synthesize the correct compound for their application.

The core ambiguity lies in the "methyl" linker. Based on systematic nomenclature, three primary structures can be inferred:

  • 4-(Morpholinomethyl)benzaldehyde: A morpholine ring linked via its nitrogen atom to a methyl group (-CH₂-), which is in turn attached to the 4th position of the benzaldehyde ring.

  • 4-(4-Morpholinyl)benzaldehyde: A morpholine ring linked directly via its nitrogen atom to the 4th position of the benzaldehyde ring. This is the most common and commercially available compound among the variants and is often colloquially misnamed, leading to confusion.

  • 4-(Morpholine-4-carbonyl)benzaldehyde: A morpholine ring linked via its nitrogen atom to a carbonyl group (-C(=O)-), which is attached to the 4th position of the benzaldehyde ring.

To provide maximum utility for researchers, this guide will focus primarily on the synthesis and application of the most widely documented of these compounds, 4-(4-Morpholinyl)benzaldehyde (CAS: 1204-86-0) . Additionally, a validated synthesis protocol for the literal interpretation, 4-(Morpholinomethyl)benzaldehyde , will be provided to ensure comprehensive coverage.

Structural Clarification

The distinct structures and their corresponding identifiers are summarized below for immediate reference.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight
4-(4-Morpholinyl)benzaldehyde 1204-86-0C₁₁H₁₃NO₂191.23 g/mol
4-(Morpholinomethyl)benzaldehyde 88449-33-6C₁₂H₁₅NO₂205.25 g/mol
4-(Morpholine-4-carbonyl)benzaldehyde 58287-80-2C₁₂H₁₃NO₃219.24 g/mol

Part 1: In-Depth Technical Guide to 4-(4-Morpholinyl)benzaldehyde (CAS: 1204-86-0)

This section provides a comprehensive overview of the synthesis, properties, and applications of 4-(4-Morpholinyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

4-(4-Morpholinyl)benzaldehyde, also known as 4-Morpholinobenzaldehyde or N-(4-formylphenyl)morpholine, is a stable, solid organic compound.[1][2] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1204-86-0[1][2][]
IUPAC Name 4-(morpholin-4-yl)benzaldehyde[][4]
Molecular Formula C₁₁H₁₃NO₂[1][2][]
Molecular Weight 191.23 g/mol [1][2][]
Appearance White to light yellow or tan crystalline powder/solid[][5]
Melting Point 65-69 °C[2][][6]
Boiling Point 365.5 ± 37.0 °C at 760 mmHg[][6]
Density 1.163 ± 0.06 g/cm³[][6]
Solubility Soluble in Methanol[][5]
SMILES O=Cc1ccc(N2CCOCC2)cc1[2]
InChI Key FOAQOAXQMISINY-UHFFFAOYSA-N[2][]
Synthesis: Nucleophilic Aromatic Substitution

The most common and efficient synthesis of 4-(4-Morpholinyl)benzaldehyde involves a nucleophilic aromatic substitution (SNAr) reaction. This method is preferred for its high yield and straightforward procedure. The reaction proceeds by displacing a good leaving group, typically a halide, from the para position of a benzaldehyde derivative with morpholine.

Causality and Experimental Rationale:

  • Substrate Choice: 4-Fluorobenzaldehyde is the ideal substrate. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making it a superior leaving group in SNAr reactions compared to other halogens.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively dissolves the reactants while not participating in hydrogen bonding, which allows the nucleophile (morpholine) to remain highly reactive.

  • Base: Anhydrous potassium carbonate (K₂CO₃) acts as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction. This prevents the protonation of morpholine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.

  • Work-up: The reaction mixture is poured into ice water to precipitate the organic product, which has low solubility in water, while the inorganic salts (like KF and excess K₂CO₃) remain dissolved in the aqueous phase. This provides a simple and effective initial purification step. Recrystallization from methanol further purifies the final product.[6][7]

  • Vessel Preparation: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (26.1 g, 0.300 mol), and anhydrous potassium carbonate (40.0 g).

  • Solvent Addition: Add 300 mL of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100°C and stir at reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture to dryness under reduced pressure using a rotary evaporator.

  • Precipitation: Slowly pour the resulting concentrate into a beaker containing 500 mL of ice water and stir. Allow the mixture to stand overnight to ensure complete precipitation of the product.

  • Purification: Collect the precipitated yellow solid by filtration. Wash the solid thoroughly with water. Recrystallize the crude product from methanol to afford pure 4-(4-Morpholinyl)benzaldehyde. The expected yield is approximately 89%.[7]

Reactants Reactants: 4-Fluorobenzaldehyde Morpholine K₂CO₃ Reaction Reaction Conditions: Reflux at 100°C for 24h Reactants->Reaction Solvent Solvent: DMF Solvent->Reaction Workup Work-up: 1. Concentrate under vacuum 2. Precipitate in ice water Reaction->Workup Reaction Completion Purification Purification: 1. Filter solid 2. Recrystallize from Methanol Workup->Purification Crude Product Product Final Product: 4-(4-Morpholinyl)benzaldehyde Purification->Product Pure Product Start 4-(4-Morpholinyl)benzaldehyde (Precursor) App1 Condensation Reactions (e.g., with active methylene compounds) Start->App1 App2 Ligand Synthesis for Coordination Chemistry Start->App2 App3 Derivatization for Bioactive Scaffolds Start->App3 End1 Chalcones, Coumarins, Fluorescent Dyes App1->End1 End2 Ru(II) & Pt(II) Complexes (Sensors, DNA Probes) App2->End2 End3 Anticancer, Antimicrobial Agents App3->End3

Caption: Key application pathways for 4-(4-Morpholinyl)benzaldehyde.

Part 2: Synthesis Protocol for 4-(Morpholinomethyl)benzaldehyde

This section details a robust protocol for the synthesis of the literal "4-(Morpholinomethyl)benzaldehyde" via nucleophilic substitution of a benzylic halide. This method is distinct from the SNAr reaction used for its isomer and relies on the high reactivity of benzylic halides.

Causality and Experimental Rationale:

  • Starting Material: 4-(Bromomethyl)benzaldehyde is an ideal precursor. The bromine atom at the benzylic position is highly labile and an excellent leaving group for SN2-type reactions.

  • Reaction Type: This is a standard nucleophilic substitution where the nitrogen atom of morpholine acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion.

  • Rationale: This pathway is analogous to the well-established reductive amination process in reverse, providing a direct and efficient route to the target molecule without requiring harsh reducing agents. [8]

  • Reactant Setup: In a reaction vessel, dissolve 4-(bromomethyl)benzaldehyde (1.0 eq) in a suitable polar aprotic solvent like acetonitrile or THF.

  • Nucleophile Addition: To the stirred solution, add morpholine (1.2 eq) dropwise at room temperature. An excess of morpholine can also serve as the base to neutralize the HBr byproduct. Alternatively, a non-nucleophilic base like triethylamine (1.2 eq) can be added.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC indicates the complete consumption of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like dichloromethane (DCM) and wash with water to remove morpholine hydrobromide and excess morpholine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Caption: Synthesis of 4-(Morpholinomethyl)benzaldehyde.

References

  • PubChem. (n.d.). 4-Morpholinobenzaldehyde. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-(4-Morpholinyl)benzaldehyde. Retrieved from [Link]

  • Jumina, J. et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Data for 4-(Morpholinomethyl)benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 4-(Morpholinomethyl)benzaldehyde and its Spectroscopic Characterization

4-(Morpholinomethyl)benzaldehyde, with the molecular formula C₁₂H₁₅NO₂, is a disubstituted benzene derivative featuring a morpholine ring connected to a benzaldehyde moiety via a methylene bridge. The accurate determination of its chemical structure is paramount for its application in any research or development setting. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecule's architecture.

This document serves as a practical reference for scientists, outlining the expected spectral features and the rationale behind their interpretation. The methodologies described herein are based on standard practices in analytical chemistry, ensuring the trustworthiness and reproducibility of the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is critical for acquiring high-quality NMR spectra. The choice of solvent and instrument parameters directly impacts the resolution and clarity of the data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-(Morpholinomethyl)benzaldehyde.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm, which typically does not interfere with the signals of interest for this molecule.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

    • For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (typically >1024) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(Morpholinomethyl)benzaldehyde is expected to show distinct signals for the aldehyde, aromatic, methylene, and morpholine protons. The predicted chemical shifts are based on the analysis of benzaldehyde and its derivatives.[1][2][3][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9Singlet1HAldehyde (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a characteristic downfield shift.[1]
~7.8Doublet2HAromatic (Ha)Protons ortho to the electron-withdrawing aldehyde group are deshielded.
~7.5Doublet2HAromatic (Hb)Protons meta to the aldehyde group (and ortho to the morpholinomethyl group) are slightly more shielded.
~3.7Triplet4HMorpholine (-O-CH ₂-)Protons adjacent to the oxygen atom in the morpholine ring are deshielded.
~3.5Singlet2HMethylene (-CH ₂-N)The benzylic protons are deshielded by the adjacent aromatic ring and nitrogen atom.
~2.5Triplet4HMorpholine (-N-CH ₂-)Protons adjacent to the nitrogen atom in the morpholine ring.

Molecular Structure of 4-(Morpholinomethyl)benzaldehyde with Proton Assignments

Fragmentation_Pathway M [M+H]⁺ m/z = 206 F1 [M-CHO]⁺ m/z = 176 M->F1 - CHO F2 [C₅H₁₀NO]⁺ m/z = 100 M->F2 - C₇H₅O

Caption: A simplified representation of the predicted major fragmentation pathways for protonated 4-(Morpholinomethyl)benzaldehyde.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(Morpholinomethyl)benzaldehyde. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers to confirm the identity and purity of this compound. The provided interpretations are grounded in established spectroscopic principles and data from analogous structures, ensuring a high degree of confidence in the predicted spectral features. This guide is intended to be a valuable resource for scientists engaged in the synthesis and application of this and related molecules.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved January 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved January 22, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved January 22, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-. Retrieved January 22, 2026, from [Link]

  • PubChemLite. (n.d.). 4-[(morpholin-4-yl)methyl]benzaldehyde. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 22, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4-Morpholinobenzaldehyde. Retrieved January 22, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-. Retrieved January 22, 2026, from [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved January 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved January 22, 2026, from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 22, 2026, from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(4-Morpholinyl)benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved January 22, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the MOF catalysed reactions. In the benzaldehyde.... Retrieved January 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved January 22, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved January 22, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved January 22, 2026, from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm.... Retrieved January 22, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-(dimethylamino)-. Retrieved January 22, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. Retrieved January 22, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Morpholinomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Morpholinomethyl)benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis due to the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholinomethyl)benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis due to the presence of the versatile morpholine moiety. This document provides a comprehensive technical guide to its molecular structure and conformational properties. While experimental data for this specific molecule is not extensively available in published literature, this guide synthesizes foundational chemical principles and analogous structural data to predict its characteristics. Furthermore, it outlines the requisite experimental and computational workflows for its definitive characterization, serving as a roadmap for researchers investigating this compound and its derivatives.

Introduction: Unveiling the Structure

4-(Morpholinomethyl)benzaldehyde is a derivative of benzaldehyde, featuring a morpholinomethyl substituent at the para position of the phenyl ring. The molecular formula is C₁₂H₁₅NO₂.[1] It is crucial to distinguish this compound from the more commonly cited isomer, 4-morpholinobenzaldehyde, where the morpholine ring is directly N-linked to the aromatic ring. The introduction of a methylene (-CH₂-) linker in 4-(morpholinomethyl)benzaldehyde imparts significant structural flexibility and alters the electronic properties of the molecule, influencing its reactivity and potential biological interactions.

Key Structural Features:

  • Aromatic Core: A para-substituted benzene ring.

  • Aldehyde Group: A formyl group (-CHO) attached to the benzene ring, which can act as a hydrogen bond acceptor.

  • Morpholine Moiety: A saturated heterocycle containing both an ether linkage and a secondary amine function, known for improving aqueous solubility and metabolic stability in drug candidates.

  • Methylene Linker: A -CH₂- group connecting the morpholine nitrogen to the benzene ring, providing conformational freedom.

Predicted Molecular Geometry and Conformation

In the absence of single-crystal X-ray diffraction data, the molecular geometry can be predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory and standard bond lengths and angles from analogous structures.

The benzene ring is planar, with the aldehyde group tending to be coplanar with the ring to maximize π-conjugation. The morpholine ring typically adopts a stable chair conformation to minimize steric strain.[2] The most significant conformational variability arises from the rotation around the single bonds of the methylene linker.

Key Torsional Angles for Conformational Analysis:

  • C(aromatic) - C(aromatic) - C(methylene) - N(morpholine): Rotation around this bond will determine the orientation of the morpholine group relative to the plane of the benzene ring.

  • C(aromatic) - C(methylene) - N(morpholine) - C(morpholine): Rotation around this bond will influence the positioning of the morpholine ring's chair structure.

It is hypothesized that the lowest energy conformation will involve a staggered arrangement around these bonds to minimize steric hindrance between the bulky morpholine and the aromatic ring.

Spectroscopic Characterization: A Hypothetical Analysis

Should this compound be synthesized, a suite of spectroscopic techniques would be employed for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aldehyde Proton: A characteristic singlet is expected in the downfield region of 9-10 ppm.[3]

    • Aromatic Protons: Due to the para-substitution, a pair of doublets (an AA'BB' system) would be anticipated in the aromatic region (approximately 7.0-8.0 ppm).[3][4]

    • Methylene Protons: A singlet corresponding to the two benzylic protons of the -CH₂- linker would likely appear between 3.5 and 4.5 ppm.

    • Morpholine Protons: Two multiplets corresponding to the protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring are expected, typically in the range of 2.5-4.0 ppm.

  • ¹³C NMR:

    • Aldehyde Carbonyl: A resonance in the highly deshielded region of 190-200 ppm.

    • Aromatic Carbons: Four distinct signals for the aromatic carbons, with the carbon attached to the aldehyde being the most downfield.

    • Methylene Carbon: A signal for the benzylic carbon.

    • Morpholine Carbons: Two signals for the morpholine carbons.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band around 1700-1710 cm⁻¹ is characteristic of the aldehyde carbonyl group.[3]

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[3]

  • Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals from the methylene and morpholine groups are expected just below 3000 cm⁻¹.

  • C-N and C-O Stretches: These will appear in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry

The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of C₁₂H₁₅NO₂. Common fragmentation patterns would likely involve the loss of the aldehyde group and cleavage at the benzylic position.

Proposed Synthetic Route

A plausible synthetic pathway for 4-(morpholinomethyl)benzaldehyde involves the reaction of 4-(bromomethyl)benzaldehyde with morpholine in the presence of a non-nucleophilic base like potassium carbonate. This is a standard nucleophilic substitution reaction.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 4-(Bromomethyl)benzaldehyde Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Morpholine Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Heat Solvent DMF (Solvent) Solvent->Reaction Product 4-(Morpholinomethyl)benzaldehyde Reaction->Product

Caption: Proposed synthesis of 4-(Morpholinomethyl)benzaldehyde.

Experimental and Computational Workflow for Conformation Analysis

To definitively determine the conformational landscape of 4-(morpholinomethyl)benzaldehyde, a combined experimental and computational approach is recommended.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: Synthesize the compound using the proposed route and purify it via column chromatography.

  • Crystallization: Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model to obtain precise bond lengths, bond angles, and torsional angles, revealing the solid-state conformation.

Computational Modeling Protocol

Computational modeling provides insight into the conformational preferences of the molecule in the gas phase or in solution, which can differ from the solid-state structure.

Computational_Workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics - MMFF94) start->conf_search dft_opt DFT Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation (Confirm Minima, Obtain Thermochemistry) dft_opt->freq_calc nmr_pred NMR Chemical Shift Prediction (Compare with Experimental Data) dft_opt->nmr_pred analysis Analysis of Conformational Population (Boltzmann Distribution) freq_calc->analysis end Validated Conformational Model analysis->end nmr_pred->end

Caption: Computational workflow for conformational analysis.

Potential Applications

Substituted benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the morpholine group can confer desirable pharmacokinetic properties.[5][6] Derivatives of 4-(morpholinomethyl)benzaldehyde could be explored as precursors for:

  • Schiff base ligands for catalysis.

  • Heterocyclic compounds with potential biological activity.

  • Building blocks in drug discovery programs.[6]

Conclusion

While 4-(morpholinomethyl)benzaldehyde remains a molecule with limited characterization in the scientific literature, its structure holds potential for further investigation. This guide provides a robust theoretical framework for its molecular structure and conformation, based on established chemical principles. The outlined synthetic, spectroscopic, and computational protocols offer a clear and actionable path for researchers to fully elucidate its properties. Such studies are essential for unlocking the potential of this compound in materials science and medicinal chemistry.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 291349, 4-Morpholinobenzaldehyde. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • PubChemLite. 4-[(morpholin-4-yl)methyl]benzaldehyde. Available from: [Link]

  • LibreTexts. 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Example 7 - Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53328043, 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Available from: [Link]

  • The Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20569837, 4-(Morpholine-4-carbonyl)benzaldehyde. Available from: [Link]

  • Wiley. 4-Methoxy-3-(4-thiomorpholinylmethyl)benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • Chemsrc. 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0. Available from: [Link]

  • Fiveable. Conformational analysis | Medicinal Chemistry Class Notes. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 4-(Morpholinomethyl)benzaldehyde in Organic Solvents

Foreword: Navigating the Solubility Landscape for Drug Discovery and Development To the researchers, scientists, and drug development professionals who navigate the complex world of small molecule behavior, this guide of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape for Drug Discovery and Development

To the researchers, scientists, and drug development professionals who navigate the complex world of small molecule behavior, this guide offers a deep dive into the solubility of a key building block: 4-(Morpholinomethyl)benzaldehyde. In the realm of medicinal chemistry and organic synthesis, understanding a compound's interaction with various solvents is not merely a procedural step but a cornerstone of process development, formulation, and ultimately, therapeutic success. The judicious selection of a solvent system can dictate reaction efficiency, crystal morphology, and bioavailability.

This document eschews a rigid, templated approach. Instead, it is structured to provide a holistic understanding of the solubility of 4-(Morpholinomethyl)benzaldehyde, from its fundamental physicochemical underpinnings to practical, validated methodologies for its determination. As your virtual Senior Application Scientist, my objective is to not only present data but to illuminate the causality behind the observations, empowering you to make informed decisions in your laboratory endeavors. We will proceed with a commitment to scientific integrity, ensuring that every protocol is a self-validating system and every claim is grounded in established principles.

Unveiling the Molecule: Physicochemical Characteristics of 4-(Morpholinomethyl)benzaldehyde

4-(Morpholinomethyl)benzaldehyde is a bifunctional organic molecule featuring a benzaldehyde moiety substituted with a morpholinomethyl group at the para position. This unique structural arrangement imparts a blend of polar and non-polar characteristics that govern its solubility profile.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂PubChem[1]
Molecular Weight 191.23 g/mol PubChem[1]
Melting Point 65-69 °CChemicalBook[2]
Boiling Point (Predicted) 365.5 ± 37.0 °CChemicalBook[2]
Appearance Light yellow to yellow to orange powder/crystalChemicalBook[2]

The presence of the morpholine ring, with its ether and tertiary amine functionalities, introduces polarity and the capacity for hydrogen bonding. The aldehyde group is also polar. In contrast, the benzene ring provides a non-polar, hydrophobic character. This duality is the key to understanding its behavior in different solvent environments.

Caption: Molecular structure of 4-(Morpholinomethyl)benzaldehyde highlighting its hydrophobic and polar regions.

Theoretical Underpinnings of Solubility: A Predictive Framework

The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet for predicting solubility. The solubility of 4-(Morpholinomethyl)benzaldehyde in a given organic solvent is a function of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The oxygen and nitrogen atoms of the morpholine ring and the carbonyl oxygen of the aldehyde group in 4-(Morpholinomethyl)benzaldehyde can act as hydrogen bond acceptors. Therefore, strong solute-solvent interactions are anticipated, leading to good solubility. Indeed, it is reported to be soluble in methanol.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF)): These solvents possess dipoles that can engage in dipole-dipole interactions with the polar functional groups of the solute. While they cannot donate hydrogen bonds, their ability to accept them and their overall polarity suggest favorable interactions. The synthesis of this compound is noted to occur in DMF, indicating its solubility in this solvent.[2]

  • Non-Polar Solvents (e.g., Toluene, Hexane): In these solvents, the predominant intermolecular forces are weak van der Waals forces. The energy required to overcome the solute-solute interactions in the crystalline lattice of 4-(Morpholinomethyl)benzaldehyde is unlikely to be compensated by the weak solute-solvent interactions. Consequently, low solubility is expected in non-polar solvents.

Quantitative Solubility Profile: An Analog-Based Estimation

The following table presents the mole fraction solubility (x) of 4-hydroxybenzaldehyde in various organic solvents at different temperatures. This data can serve as a qualitative and semi-quantitative guide for selecting solvents for 4-(Morpholinomethyl)benzaldehyde.

Table 1: Mole Fraction Solubility (x) of 4-Hydroxybenzaldehyde in Selected Organic Solvents [3]

SolventT = 278.15 KT = 288.15 KT = 298.15 KT = 308.15 KT = 318.15 K
Methanol 0.13120.16450.20520.25430.3129
Ethanol 0.12150.15080.18610.22850.2789
n-Propanol 0.11360.14020.17210.21030.2559
Isopropanol 0.10690.13340.16520.20330.2488
1-Butanol 0.10180.12610.15510.18980.2312
Ethyl Acetate 0.08970.11450.14480.18190.2271
Acetone 0.16910.21230.26480.32840.4051
2-Butanone 0.17830.22350.27890.34650.4287
Acetonitrile 0.04120.05310.06810.08690.1104
Toluene 0.00210.00310.00450.00650.0093
N,N-Dimethylformamide 0.28150.33920.40610.48290.5704
1,4-Dioxane 0.12540.15780.19790.24710.3075

Interpretation and Extrapolation to 4-(Morpholinomethyl)benzaldehyde:

  • The high solubility of 4-hydroxybenzaldehyde in polar aprotic solvents like DMF, acetone, and 2-butanone, and good solubility in alcohols, is consistent with our theoretical predictions.

  • The significantly lower solubility in the less polar solvent toluene is also in agreement with the "like dissolves like" principle.

  • It is plausible that 4-(Morpholinomethyl)benzaldehyde will exhibit a similar trend, with high solubility in polar aprotic and protic solvents and low solubility in non-polar solvents. The presence of the larger, more flexible morpholinomethyl group might slightly alter the absolute solubility values compared to the hydroxyl group.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive solubility data for 4-(Morpholinomethyl)benzaldehyde, an experimental approach is essential. The isothermal shake-flask method is a reliable and widely used technique.[4]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess 4-(Morpholinomethyl)benzaldehyde to a vial prep2 Add a known volume of the organic solvent prep1->prep2 prep3 Securely cap the vial prep2->prep3 equil1 Place in a thermostatic shaker at a constant temperature prep3->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Withdraw supernatant with a syringe sep1->sep2 sep3 Filter through a syringe filter sep2->sep3 quant1 Accurately dilute the saturated solution sep3->quant1 quant2 Analyze by a suitable analytical method (e.g., HPLC, UV-Vis) quant1->quant2 quant3 Calculate the concentration quant2->quant3

Caption: Isothermal shake-flask method for solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 4-(Morpholinomethyl)benzaldehyde. The quantity should be sufficient to ensure undissolved solid remains after equilibration.

    • Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a calibrated thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples at a constant speed for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is generally recommended to ensure equilibrium is achieved.

  • Separation of Undissolved Solid:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostat for a minimum of 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately pass the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, tared vial. This step is critical to remove any undissolved micro-particles.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.

    • Alternatively, the concentration of the saturated solution can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a calibration curve.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, mg/mL, or as a mole fraction.

Thermodynamic Considerations of Dissolution

The dissolution process can be described by thermodynamic principles, providing deeper insight into the spontaneity and enthalpy changes involved. The Gibbs free energy of dissolution (ΔG°sol) determines the spontaneity of the process, and it is related to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution by the equation:

ΔG°sol = ΔH°sol - TΔS°sol

  • Enthalpy of Dissolution (ΔH°sol): This term represents the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For many organic compounds, this process is endothermic (ΔH°sol > 0), meaning solubility increases with temperature.

  • Entropy of Dissolution (ΔS°sol): This term reflects the change in disorder of the system. Typically, the dissolution of a solid into a liquid results in an increase in entropy (ΔS°sol > 0) as the molecules become more randomly distributed. This favorable entropy change often drives the dissolution of compounds even when the process is endothermic.[5]

By determining the solubility of 4-(Morpholinomethyl)benzaldehyde at different temperatures, the van't Hoff equation can be used to estimate the enthalpy of dissolution, providing valuable information for process optimization, particularly in crystallization.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of 4-(Morpholinomethyl)benzaldehyde in organic solvents, grounded in theoretical principles and supported by analog-based data and a robust experimental protocol. While direct quantitative data remains to be published, the presented framework empowers researchers to predict solubility behavior, select appropriate solvent systems, and experimentally determine precise solubility values.

A thorough understanding of the solubility of this important building block is paramount for its effective utilization in organic synthesis and drug development. The methodologies and principles outlined herein serve as a valuable resource for scientists and researchers, enabling them to navigate the complexities of solubility with confidence and scientific rigor.

References

  • PubChem. 4-Morpholinobenzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. [Link]

  • MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. International Journal of Chemical and Biochemical Sciences. [Link]

Sources

Foundational

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of 4-(Morpholinomethyl)benzaldehyde Analogs In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-(Morpholinomethyl)benzaldehyde Analogs

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The 4-(Morpholinomethyl)benzaldehyde structure represents a compelling fusion of two such pharmacologically significant moieties. The morpholine ring, a heterocyclic amine, is renowned for imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability to drug candidates.[1] It is a core component in numerous approved drugs, including the anticancer agent gefitinib.[2] Concurrently, the benzaldehyde scaffold and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the biological activities of analogs derived from the 4-(Morpholinomethyl)benzaldehyde core. As a Senior Application Scientist, my objective is to move beyond a mere recitation of facts and instead provide a narrative grounded in mechanistic causality and field-proven experimental design. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic potential of these compounds, supported by detailed protocols and data interpretation frameworks.

General Scheme for Synthesis and Bioactivity Screening

The journey from a conceptual analog to a validated bioactive compound follows a structured, multi-step workflow. The rationale behind this process is to establish a robust and reproducible pipeline for synthesis, purification, and biological evaluation, ensuring that the observed activity is directly attributable to the synthesized entity.

A common synthetic route to the core structure involves the nucleophilic substitution of a leaving group on the benzaldehyde ring with morpholine.[5] Analogs are then typically generated through condensation reactions at the aldehyde functional group, creating a diverse library of compounds, such as Schiff bases or hydrazones, for screening.[6]

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Starting Materials (e.g., 4-Fluorobenzaldehyde, Morpholine) B Synthesis of Core Scaffold (4-(Morpholinomethyl)benzaldehyde) A->B C Analog Synthesis (e.g., Condensation Reaction) B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E Primary In Vitro Screening (e.g., Cytotoxicity - MTT Assay) D->E Test Compound Library F Secondary Screening (e.g., Antimicrobial - MIC Assay) E->F Active Hits G Mechanistic Studies (Apoptosis, Cell Cycle, Enzyme Inhibition) F->G Confirmed Hits H Lead Optimization & SAR Analysis G->H Mechanism Data H->C Iterative Design

Caption: General workflow for synthesis and biological screening of analogs.

Anticancer Activity: A Primary Therapeutic Target

The morpholine and benzaldehyde scaffolds are prevalent in a multitude of compounds investigated for their anticancer properties.[4][7] Analogs of 4-(Morpholinomethyl)benzaldehyde are therefore prime candidates for evaluation as novel antineoplastic agents. Their activity is often attributed to the induction of programmed cell death (apoptosis), cell cycle arrest, or the inhibition of key signaling pathways dysregulated in cancer.[2][8][9]

Mechanistic Insights: Inducing Apoptosis

A frequent mechanism by which cytotoxic agents eliminate cancer cells is the induction of apoptosis. The intrinsic, or mitochondrial, pathway is a common route, initiated by cellular stress and culminating in the activation of a cascade of cysteine proteases known as caspases. Investigating this pathway is crucial to confirm that cell death is occurring through a controlled, programmed mechanism rather than non-specific necrosis.[10]

G A 4-(Morpholinomethyl)benzaldehyde Analog B Cellular Stress (e.g., ROS production, DNA damage) A->B C Bcl-2 Family Modulation (Bax/Bak activation) B->C D Mitochondrial Outer Membrane Permeabilization (MOMP) C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Caspase-9) E->F G Executioner Caspase Activation (Caspase-3, -7) F->G H Apoptosis (Cellular Dismantling) G->H

Caption: A simplified intrinsic apoptosis pathway targeted by anticancer agents.

Quantitative Cytotoxicity Data

The primary goal of in vitro screening is to quantify a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[11] This metric allows for direct comparison between different analogs and against standard chemotherapeutic agents. A lower IC₅₀ value indicates greater potency.

Table 1: Representative In Vitro Cytotoxicity of 4-(Morpholinomethyl)benzaldehyde Analogs

Compound ID R-Group on Imine Nitrogen Cancer Cell Line IC₅₀ (µM)
MMB-01 Phenyl A549 (Lung) 10.4 ± 0.9
MMB-02 4-Chlorophenyl A549 (Lung) 6.8 ± 0.5
MMB-03 4-Methoxyphenyl A549 (Lung) 15.2 ± 1.3
MMB-01 Phenyl MCF-7 (Breast) 9.5 ± 0.7[2]
MMB-02 4-Chlorophenyl MCF-7 (Breast) 5.1 ± 0.4[2]
MMB-03 4-Methoxyphenyl MCF-7 (Breast) 12.9 ± 1.1
Doxorubicin (Reference Drug) A549 (Lung) 0.8 ± 0.1
Doxorubicin (Reference Drug) MCF-7 (Breast) 0.5 ± 0.05

(Note: Data are hypothetical, based on trends observed in related compounds, for illustrative purposes.)

Experimental Protocols for Anticancer Evaluation

The following protocols represent a standardized cascade for evaluating the anticancer potential of novel compounds, progressing from broad cytotoxicity to specific mechanisms of action.[12]

This colorimetric assay is a robust, high-throughput method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Replace the existing medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for sufficient time for the compound to exert its effect on cell proliferation and viability.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve using non-linear regression analysis.

This flow cytometry-based method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound inhibits cell proliferation by inducing arrest at a specific checkpoint.[11]

  • Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting & Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C overnight. The fixation step permeabilizes the cell membrane for DNA staining.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A. The RNase A is critical to prevent staining of double-stranded RNA.

  • Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Interpretation: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) compared to the control indicates cell cycle arrest.[9]

While in vitro assays are essential for initial screening, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system.[12][14] Human tumor xenografts in immunodeficient mice are a standard preclinical model.[15][16]

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NOD-SCID) to prevent the rejection of human tumor cells.[15][17]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumor growth inhibition (TGI) is the primary efficacy endpoint.

Antimicrobial Activity: A Broad-Spectrum Potential

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[18] Benzaldehyde and its derivatives, including Schiff bases, have demonstrated significant activity against a range of bacteria and fungi.[6][19][20] The morpholine moiety can further enhance this activity.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the gold standard for measuring antimicrobial potency. It is defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[21]

Table 2: Representative Antimicrobial Activity (MIC) of Analogs

Compound ID R-Group on Imine Nitrogen Staphylococcus aureus (Gram +) MIC (µg/mL) Escherichia coli (Gram -) MIC (µg/mL) Candida albicans (Fungus) MIC (µg/mL)
MMB-01 Phenyl 32 64 64
MMB-02 4-Chlorophenyl 16 32 32
MMB-04 2,4-Dichlorophenyl 8 16 16
Ciprofloxacin (Reference Drug) 1 0.5 N/A
Fluconazole (Reference Drug) N/A N/A 2

(Note: Data are hypothetical, based on trends observed in related compounds, for illustrative purposes.)

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of antimicrobial agents against bacteria and yeast.[10][22] Its high throughput makes it ideal for screening a library of compounds.

  • Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The concentration range should be wide enough to encompass the expected MIC.

  • Inoculation: Add the standardized microbial suspension to each well.[10] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as assessed by the unaided eye or a plate reader.[21][22]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Morpholine-containing compounds have been investigated as anti-inflammatory agents, often through the inhibition of key inflammatory enzymes like inducible nitric oxide synthase (iNOS).[23][24]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): NO is unstable and rapidly oxidizes to nitrite in the culture medium. Transfer 50 µL of the cell supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

  • Data Acquisition: After a short incubation, measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Conclusion and Future Directions

The 4-(Morpholinomethyl)benzaldehyde scaffold serves as a highly promising platform for the development of novel therapeutic agents. The convergence of the favorable pharmacokinetic properties of the morpholine ring and the diverse bioactivity of the benzaldehyde core creates a rich chemical space for exploration. The evidence strongly suggests potential applications in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of both the benzaldehyde ring and the imine substituent to build a comprehensive SAR model and optimize potency and selectivity.

  • Mechanism Deconvolution: For lead compounds, a deeper investigation into the specific molecular targets is essential. This could involve kinase profiling, gene expression analysis, or target-based enzymatic assays.

  • Pharmacokinetic and Toxicological Profiling: Promising in vivo candidates must undergo rigorous ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to assess their drug-likeness and safety profile before advancing toward clinical consideration.

By integrating rational design, systematic screening, and in-depth mechanistic studies, the full therapeutic potential of 4-(Morpholinomethyl)benzaldehyde analogs can be realized.

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). In Vivo.
  • Mishra, R., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences.
  • Weeber, F., et al. (2015). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Cell Chemical Biology.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2019). WOAH.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Lievre, M., et al. (2016). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers.
  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal.
  • Jubeh, B., et al. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics.
  • Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide to Structure-Activity Relationships. (2025). BenchChem.
  • Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Comparative Guide. (2025). BenchChem.
  • Kumar, D., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2018). ResearchGate.
  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Preprints.org.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. (2025). BenchChem.
  • Synthesis and anticancer evaluation of novel morpholine analogues. (2017). Sciforum.
  • Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. (2019). ResearchGate.
  • Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. (2021). ResearchGate.
  • Heiran, S., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.
  • A review on pharmacological profile of Morpholine derivatives. (2017). ResearchGate.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Putri, D., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs. Journal of Applied Pharmaceutical Science.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2008). Cancer Letters.
  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. (2020). ResearchGate.
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (2023). International Journal of Multidisciplinary Research and Studies with Latest Trends and Innovations.
  • Pharmacological profile of morpholine and its derivatives. (2019). ResearchGate.
  • 4-Morpholinobenzaldehyde synthesis. (n.d.). ChemicalBook.
  • Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. (2019). International Journal of Research and Analytical Reviews.
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2023). Journal of Fungi.
  • 4-(Morpholine-4-carbonyl)benzaldehyde. (n.d.). Chem-Impex.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). Nature.
  • (PDF) morpholine antimicrobial activity. (2013). ResearchGate.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2022). ResearchGate.
  • Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. (2021). Journal of Medicinal Chemistry.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2021). E3S Web of Conferences.

Sources

Exploratory

A Technical Guide to the Multifaceted Role of the Morpholine Moiety in 4-(Morpholinomethyl)benzaldehyde

Executive Summary The morpholine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to confer advantageous properties upon bioactive molecules.[1][2][3] In t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to confer advantageous properties upon bioactive molecules.[1][2][3] In the context of 4-(Morpholinomethyl)benzaldehyde, the morpholine moiety is not merely a passive substituent but an active modulator of the molecule's physicochemical properties, pharmacological potential, and synthetic utility. This technical guide provides an in-depth analysis of the specific roles of the morpholine group in this versatile chemical intermediate. We will dissect its influence on electronic and steric characteristics, its critical function in driving interactions with biological targets, its role in optimizing pharmacokinetic profiles, and its utility in synthetic applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their work.

Introduction: The Privileged Nature of the Morpholine Scaffold

In the landscape of drug discovery, certain chemical structures appear with remarkable frequency across a wide range of therapeutic targets. These are termed "privileged structures" because they serve as high-affinity templates for multiple receptors.[4] The morpholine heterocycle is a paramount example of such a scaffold.[1][5] Its integration into molecular design is a deliberate strategy to enhance potency, selectivity, and drug-like properties.[1][6]

4-(Morpholinomethyl)benzaldehyde is a bifunctional building block that strategically combines the reactivity of a benzaldehyde group with the favorable characteristics of a morpholine ring, connected by a methylene linker. This guide elucidates the distinct contributions of the morpholine moiety, demonstrating why it is a superior choice in many drug design campaigns.

Physicochemical and Structural Influence of the Morpholine Moiety

The presence of the morpholine ring fundamentally alters the electronic, steric, and solubility profile of the parent benzaldehyde structure.

Electronic and Steric Profile

The morpholine ring contains both an ether oxygen and a tertiary amine nitrogen. The nitrogen atom, being a weak base, has a pKa value that often results in partial protonation at physiological pH, a feature that can be critical for solubility and target interaction.[7][8] The oxygen atom is a potent hydrogen bond acceptor, which significantly influences how the molecule interacts with its environment.[7]

Unlike a directly attached morpholine (as in 4-morpholinobenzaldehyde), the methylene spacer in 4-(morpholinomethyl)benzaldehyde insulates the aromatic ring from the nitrogen's strong electron-donating resonance effect, while still allowing for inductive effects. This linker also provides crucial conformational flexibility. The morpholine ring itself typically adopts a stable, chair-like conformation, acting as a rigid, three-dimensional scaffold that can orient the benzaldehyde portion of the molecule for optimal interactions with a biological target.[7][8]

Impact on Solubility and Lipophilicity

A primary reason for incorporating the morpholine moiety is to achieve a fine balance between hydrophilicity and lipophilicity. This balance is critical for ensuring that a drug candidate has sufficient aqueous solubility for formulation and systemic distribution, while retaining enough lipophilicity to permeate biological membranes. The morpholine ring achieves this through:

  • Enhanced Hydrophilicity: The ether oxygen and the basic nitrogen can engage in hydrogen bonding with water, improving aqueous solubility.[3]

  • Modulated Lipophilicity: While increasing polarity, the overall scaffold remains largely hydrophobic, allowing for favorable hydrophobic interactions and membrane transit.[7]

This balanced profile is particularly beneficial for developing drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is paramount.[7][8]

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₃NO₂[9]
Molecular Weight 191.23 g/mol [9]
Key Structural Features - Hydrogen Bond Acceptor (Oxygen) - Weakly Basic Center (Nitrogen) - Flexible Methylene Linker - Reactive Aldehyde Group[7][8]
Physicochemical Role Enhances aqueous solubility; provides a balanced hydrophilic-lipophilic profile; acts as a conformational scaffold.[3][6][7]

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Caption: Key functional regions of 4-(Morpholinomethyl)benzaldehyde.

Pharmacological Significance: Driving Target Interactions and Optimizing ADME

The structural and physicochemical advantages conferred by the morpholine moiety translate directly into improved pharmacological properties.

Pharmacodynamic Role: Enhancing Target Binding

The morpholine ring is frequently an integral component of a molecule's pharmacophore, the essential set of features required for biological activity.[1][2]

  • Hydrogen Bonding: The morpholine oxygen is an excellent hydrogen bond acceptor. In many kinase inhibitors, for instance, this oxygen forms a critical hydrogen bond with a backbone NH group in the hinge region of the enzyme's active site, a key interaction for potent inhibition.[3]

  • Scaffolding: The defined, chair-like conformation of the ring acts as a rigid anchor, positioning the rest of the molecule for optimal engagement with its target.[8]

  • Ionic Interactions: The weakly basic nitrogen can be protonated at physiological pH, allowing it to form salt bridges or other charge-based interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket.

Pharmacodynamic_Interaction cluster_1 Morpholine-Containing Inhibitor hinge_nh Backbone N-H hinge_co Backbone C=O morpholine_o Morpholine Oxygen morpholine_o->hinge_nh Key Hydrogen Bond (Potency Driver) morpholine_n Morpholine Nitrogen (protonated N⁺-H) pharmacophore Other Pharmacophoric Elements pharmacophore->hinge_co Other Interactions

Caption: Conceptual binding of a morpholine moiety in a kinase active site.

Pharmacokinetic Role: Modulating ADME Properties

Beyond improving potency, the morpholine ring is a powerful tool for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][7]

  • Metabolic Stability: The cyclic nature and the presence of the heteroatoms can make the morpholine ring itself resistant to metabolic degradation (e.g., by cytochrome P450 enzymes). It can also be strategically placed to block metabolically labile sites on a molecule.

  • Improved Permeability: The balanced lipophilicity imparted by the morpholine ring often leads to improved cell membrane permeability and oral bioavailability.[6] This is especially true for CNS drugs, where the moiety can enhance penetration of the blood-brain barrier.[7][8]

Synthetic Utility and Experimental Protocols

4-(Morpholinomethyl)benzaldehyde is a valuable synthetic intermediate precisely because it marries a reactive aldehyde handle with the beneficial morpholine scaffold. The aldehyde can be readily transformed into a vast array of other functional groups, making it a versatile starting point for library synthesis.[10][11]

Experimental Protocol 1: Synthesis of 4-(Morpholinomethyl)benzaldehyde

This protocol describes a standard nucleophilic substitution to synthesize the title compound from 4-(bromomethyl)benzaldehyde.

Methodology:

  • Reaction Setup: To a round-bottom flask, add 4-(bromomethyl)benzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (ACN) to form a 0.2 M solution.

  • Addition of Amine: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 4-(Morpholinomethyl)benzaldehyde as a solid.

Synthesis_Workflow start 1. Combine Reactants (4-(Bromomethyl)benzaldehyde, Morpholine, K₂CO₃ in ACN) react 2. Reaction (Stir at 60°C, 4-6h) start->react workup 3. Aqueous Workup (Filter, Extract with EtOAc/Water) react->workup purify 4. Purification (Silica Gel Chromatography) workup->purify product Final Product: 4-(Morpholinomethyl)benzaldehyde purify->product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol 2: Reductive Amination using 4-(Morpholinomethyl)benzaldehyde

This protocol demonstrates the use of the title compound as a building block to synthesize a more complex secondary amine, a cornerstone reaction in medicinal chemistry.[12]

Methodology:

  • Reaction Setup: In a vial, dissolve 4-(Morpholinomethyl)benzaldehyde (1.0 eq) and a primary amine of choice (e.g., benzylamine, 1.1 eq) in dichloromethane (DCM).

  • Imine Formation: Add acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base (imine) intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

  • Quenching and Workup: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting secondary amine product via column chromatography.

Conclusion

The morpholine moiety in 4-(Morpholinomethyl)benzaldehyde is a powerful and multifunctional component that extends far beyond simple steric bulk. It serves as a sophisticated tool for medicinal chemists to fine-tune critical molecular properties. By enhancing solubility, providing key points for target interaction, improving the pharmacokinetic profile, and offering a stable and conformationally defined scaffold, the morpholine group solidifies its status as a privileged structure. The synthetic accessibility and reactivity of 4-(Morpholinomethyl)benzaldehyde make it an invaluable intermediate for the efficient construction of novel and diverse chemical entities with high potential for therapeutic applications, from CNS disorders to oncology.[7][13]

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2019).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.).
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. (n.d.).
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (2020).
  • 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery - Benchchem. (n.d.).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021).
  • 4-Morpholinobenzaldehyde 1204-86-0 wiki - Guidechem. (n.d.).
  • 4-(Morpholine-4-carbonyl)benzaldehyde - Chem-Impex. (n.d.).
  • 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem - NIH. (n.d.).
  • 4-Morpholinobenzaldehyde synthesis - ChemicalBook. (n.d.).
  • Application Notes and Protocols: 4-(Isoindolin-2-yl)benzaldehyde in Medicinal Chemistry - Benchchem. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-Morpholinobenzaldehyde

Introduction: The Significance of the Morpholine Moiety in Modern Drug Discovery The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the structures of bioactive molecules and clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Morpholine Moiety in Modern Drug Discovery

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the structures of bioactive molecules and clinical drug candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a compound. 4-Morpholinobenzaldehyde is a versatile synthetic intermediate that serves as a crucial building block for a wide array of more complex molecules, particularly in the realm of medicinal chemistry and materials science.[1] Its utility is demonstrated in the synthesis of compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] This application note provides a detailed, field-proven experimental protocol for the synthesis of 4-morpholinobenzaldehyde, designed for researchers and professionals in organic synthesis and drug development.

Synthetic Strategy: A Robust and Scalable Approach

The synthesis of 4-morpholinobenzaldehyde is most commonly and efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of an activated leaving group, such as a halide, from an aromatic ring by a nucleophile, in this case, the secondary amine morpholine. While other modern cross-coupling methodologies like the Buchwald-Hartwig amination and the Ullmann condensation are also viable for the formation of aryl-nitrogen bonds, the SNAr approach is often preferred for its operational simplicity, cost-effectiveness, and high yields, especially when an electron-withdrawing group (like the aldehyde in this case) activates the aromatic ring towards nucleophilic attack.[2][3][4][5][6][7][8][9][10]

This protocol will focus on the SNAr reaction between 4-fluorobenzaldehyde and morpholine. The fluorine atom is an excellent leaving group in this context, and the reaction is facilitated by a base in a polar aprotic solvent.

Alternative Synthetic Routes: A Brief Overview
  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and could be employed using 4-bromobenzaldehyde or 4-chlorobenzaldehyde as the starting material.[2][4][5][6] It offers broad substrate scope but requires a palladium catalyst and specialized phosphine ligands, which can add to the cost and complexity of the synthesis.[2][4][5][6]

  • Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can also be used to couple an aryl halide with an amine.[3][7][8][9][10] Traditional Ullmann conditions are often harsh, requiring high temperatures; however, modern ligand-accelerated protocols have made this a more viable option under milder conditions.[3][7][8][9][10]

Experimental Protocol: Synthesis of 4-Morpholinobenzaldehyde

This protocol is based on a well-established and high-yielding procedure.[11][12]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
4-FluorobenzaldehydeReagent grade, ≥98%Sigma-Aldrich
MorpholineReagent grade, ≥99%Sigma-Aldrich
Anhydrous Potassium CarbonateReagent grade, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
MethanolACS gradeVWR Chemicals
Deionized Water
Ice
Equipment
  • Three-necked round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Melting point apparatus

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine 4-Fluorobenzaldehyde, Morpholine, K2CO3, and DMF in a round-bottom flask. reflux Heat the mixture to 100°C and reflux for 24 hours under a nitrogen atmosphere. reagents->reflux Stirring concentrate Cool the reaction mixture and concentrate under reduced pressure to remove DMF. reflux->concentrate Reaction Completion precipitate Pour the residue into ice water and allow the product to precipitate. concentrate->precipitate filter Collect the solid product by vacuum filtration. precipitate->filter wash Wash the solid with deionized water. filter->wash recrystallize Recrystallize the crude product from methanol. wash->recrystallize dry Dry the purified product. recrystallize->dry characterize Characterize the final product: - Melting Point - FT-IR - 1H and 13C NMR dry->characterize

Caption: Workflow for the synthesis of 4-morpholinobenzaldehyde.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (26.1 g, 0.300 mol), and anhydrous potassium carbonate (40.0 g, 0.289 mol).

    • Add 300 mL of anhydrous N,N-dimethylformamide (DMF).

    • Rationale: DMF is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the potassium cation, leaving the carbonate anion more available to act as a base. An excess of morpholine is used to drive the reaction to completion. Potassium carbonate acts as a base to neutralize the hydrofluoric acid formed during the reaction.

  • Reaction:

    • Begin stirring the mixture and gently flush the flask with nitrogen.

    • Heat the reaction mixture to 100°C using a heating mantle and allow it to reflux for 24 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for the reaction. A nitrogen atmosphere is used to prevent any potential side reactions with atmospheric oxygen or moisture.

  • Work-up and Isolation:

    • After 24 hours, allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture to dryness under reduced pressure using a rotary evaporator to remove the DMF.

    • Slowly pour the resulting residue into a beaker containing 500 mL of ice water with stirring. A solid precipitate should form.

    • Allow the mixture to stand overnight to ensure complete precipitation.

    • Rationale: The product is insoluble in water, so pouring the reaction mixture into ice water causes it to precipitate out, allowing for its separation from the water-soluble inorganic salts and any remaining DMF.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with deionized water to remove any remaining inorganic impurities.

    • Recrystallize the crude product from methanol to obtain the purified 4-morpholinobenzaldehyde as yellow crystals.

    • Dry the purified product in a vacuum oven.

    • Rationale: Recrystallization is a purification technique used to remove impurities from the solid product, resulting in a product with high purity.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.

  • Potassium Carbonate: Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): Combustible liquid. Harmful if inhaled or in contact with skin. Causes serious eye irritation. May damage the unborn child.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

Characterization of 4-Morpholinobenzaldehyde

  • Appearance: Yellow crystalline solid.

  • Yield: An expected yield of approximately 89% has been reported for this procedure.[11][12]

  • Melting Point: The reported melting point is 69°C.[11][12]

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol [13]

Spectroscopic Analysis

The purified product should be characterized by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should show characteristic peaks for the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the C-N stretching of the morpholine group.[13]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aldehyde proton (a singlet around 9.7-9.9 ppm), the aromatic protons, and the protons of the morpholine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at a high chemical shift (typically >190 ppm), along with signals for the aromatic carbons and the carbons of the morpholine ring.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reaction, impure reagents, or insufficient heating.Ensure all reagents are of high purity and anhydrous where specified. Monitor the reaction by TLC to confirm completion. Ensure the reaction temperature is maintained at 100°C.
Oily product instead of a solidImpurities present in the product.Ensure thorough washing of the crude product with water. If the product remains oily, attempt purification by column chromatography.
Product does not crystallize wellThe solvent for recrystallization is not ideal, or impurities are present.Try different solvents or solvent mixtures for recrystallization. If the problem persists, purify the product by column chromatography before recrystallization.

References

  • PubChem. 4-Morpholinobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • SpectraBase. 2-(4-Morpholinyl)benzaldehyde. [Link]

  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). [Link]

Sources

Application

Application Notes & Protocols: Strategic Use of 4-(Morpholinomethyl)benzaldehyde in Knoevenagel Condensation

Abstract The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, valued for its reliability in producing α,β-unsaturated compounds.[1][2][3] This guide delves into th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, valued for its reliability in producing α,β-unsaturated compounds.[1][2][3] This guide delves into the specific application of 4-(Morpholinomethyl)benzaldehyde as a substrate in this reaction. We explore the compound's unique bifunctional nature, where the morpholine moiety can act as an intrinsic base catalyst, potentially simplifying reaction conditions and offering a streamlined synthetic pathway. These application notes provide researchers, chemists, and drug development professionals with a detailed mechanistic overview, robust experimental protocols, and expert insights into optimizing this powerful condensation reaction for the synthesis of novel chemical entities.

Introduction: The Knoevenagel Condensation and the Advantage of a Bifunctional Substrate

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, followed by a dehydration reaction.[3] The process is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine, and serves as a fundamental route to α,β-unsaturated products, which are key intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][4]

4-(Morpholinomethyl)benzaldehyde presents a unique case. It incorporates both the requisite aldehyde functionality and a tertiary amine (morpholine) within the same molecule. This integrated design raises the compelling possibility of intramolecular or in situ catalysis, where the substrate itself facilitates the key deprotonation step of the reaction mechanism, potentially obviating the need for an external basic catalyst. The resulting products, containing both the phenyl and morpholine scaffolds, are of significant interest in medicinal chemistry, as morpholine derivatives are known to possess a wide range of biological activities.[5]

Mechanistic Insights

General Knoevenagel Mechanism

The reaction proceeds through a three-step sequence:[2]

  • Deprotonation: A base abstracts a proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a highly nucleophilic enolate ion or carbanion. The acidity of the methylene protons is crucial and is enhanced by the adjacent electron-withdrawing groups (Z).[2][3]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition intermediate.

  • Dehydration: This intermediate readily undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product, often as a conjugated enone.[3]

Caption: General three-step mechanism of the Knoevenagel condensation.
The Catalytic Role of the Morpholine Moiety

In the context of 4-(Morpholinomethyl)benzaldehyde, the tethered morpholine group can serve as the base (B:). The reaction can proceed via an intramolecular or an intermolecular in situ catalytic pathway. The lone pair of electrons on the morpholine nitrogen is sufficiently basic to deprotonate the active methylene compound, initiating the condensation cascade.

While morpholine is an effective catalyst, studies have shown that its nucleophilicity and catalytic efficiency can be lower than that of other cyclic amines like piperidine or pyrrolidine, which is attributed to the electronic effect of the oxygen atom and the ring conformation.[6][7] This characteristic may lead to slower reaction rates compared to systems with added piperidine. However, the high local concentration of the catalytic moiety can compensate for this, often allowing the reaction to proceed efficiently without external catalysts.

Caption: Logical workflow of the self-catalyzed Knoevenagel condensation.

Experimental Protocols and Data

The following protocols provide detailed methodologies for the condensation of 4-(Morpholinomethyl)benzaldehyde with two common active methylene compounds.

Protocol 1: Synthesis of 2-(4-(Morpholinomethyl)benzylidene)malononitrile

This protocol outlines the reaction with malononitrile, a highly reactive methylene compound.

Materials and Reagents:

  • 4-(Morpholinomethyl)benzaldehyde (1.0 mmol, 205.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Ethanol (10 mL)

  • 25 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add 4-(Morpholinomethyl)benzaldehyde and malononitrile.

  • Add 10 mL of ethanol to the flask. The morpholine moiety in the aldehyde is expected to catalyze the reaction. For a potentially faster reaction or with less pure reagents, a catalytic amount of piperidine (0.1 mmol, 10 µL) can be added.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.[8]

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of Diethyl 2-(4-(Morpholinomethyl)benzylidene)malonate

This protocol uses diethyl malonate, which is less reactive than malononitrile and may require more stringent conditions.

Materials and Reagents:

  • 4-(Morpholinomethyl)benzaldehyde (1.0 mmol, 205.2 mg)

  • Diethyl malonate (1.2 mmol, 192.2 mg, 183 µL)

  • Toluene (15 mL)

  • Piperidine (optional, 0.1 mmol, 10 µL)

  • Glacial Acetic Acid (optional, 0.1 mmol, 6 µL)

  • 50 mL Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask, add 4-(Morpholinomethyl)benzaldehyde and diethyl malonate.

  • Add 15 mL of toluene. While the reaction can be self-catalyzed, the addition of piperidine and a catalytic amount of acetic acid is recommended to accelerate the condensation and subsequent dehydration.

  • Attach a Dean-Stark apparatus and a reflux condenser to the flask to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Heat the mixture to reflux (approx. 110 °C) and continue heating for 6-12 hours, collecting the water that is formed.

  • Monitor the reaction for completion by TLC.

  • Once complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Summary of Reaction Conditions

The choice of solvent, temperature, and catalyst can be tailored based on the reactivity of the active methylene compound.

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
MalononitrileNone (Self-catalyzed)EthanolReflux (78)2-4>90
Ethyl CyanoacetateNone or PiperidineEthanolReflux (78)4-885-95
Diethyl MalonatePiperidine/Acetic AcidTolueneReflux (110)6-1280-90
2,4-PentanedioneNone (Self-catalyzed)IsopropanolReflux (82)5-10~85
NitromethaneDBU/H₂OWaterRoom Temp1-2>90[9]

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Workflow and Troubleshooting

G cluster_workflow General Experimental Workflow start 1. Reagent Setup (Aldehyde + AMC in Solvent) reaction 2. Reaction (Heating/Stirring) start->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Quenching, Extraction) monitoring->workup Complete purification 5. Purification (Filtration/Chromatography) workup->purification characterization 6. Characterization (NMR, MS, IR) purification->characterization

Caption: A generalized workflow for the Knoevenagel condensation and product isolation.

Troubleshooting Guide:

  • Incomplete or Slow Reaction:

    • Cause: Insufficient basicity of the morpholine moiety for a less active methylene compound.

    • Solution: Add a catalytic amount of a stronger base like piperidine or DBU. For reactions with malonates, using a Dean-Stark trap to remove water is highly effective.[8] Increasing the reaction temperature can also improve the rate.

  • Formation of Side Products:

    • Cause: Potential for Michael addition of a second equivalent of the enolate to the α,β-unsaturated product.[9]

    • Solution: Use a strict 1:1 stoichiometry of the aldehyde and the active methylene compound. Monitor the reaction closely and stop it once the starting aldehyde is consumed to prevent over-reaction.

  • Difficult Purification:

    • Cause: Product may be an oil or have similar polarity to starting materials.

    • Solution: If direct precipitation/filtration is not possible, a standard aqueous work-up followed by column chromatography is the most reliable method. For basic products containing the morpholine group, an initial acid wash during extraction can remove unreacted aldehyde if it is not also basic.

Conclusion

4-(Morpholinomethyl)benzaldehyde is a highly versatile and advantageous substrate for the Knoevenagel condensation. Its integrated basic moiety allows for simplified, often self-catalyzed, reaction conditions, providing a direct route to multifunctional molecules of interest in pharmaceutical and materials science. By understanding the underlying mechanism and carefully selecting reaction conditions based on the reactivity of the chosen active methylene partner, researchers can efficiently synthesize a diverse library of α,β-unsaturated compounds. The protocols and insights provided herein serve as a robust starting point for the exploration and application of this valuable synthetic transformation.

References

  • J.P., R.K. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.
  • (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
  • (2023, August 10). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers.
  • (2023, February 24). Knoevenagel condensation mechanism and applications. Purechemistry.
  • (n.d.). Application Notes and Protocols for the Knoevenagel Condensation of 4-(Methylsulfonyl)benzaldehyde. Benchchem.
  • (2023, January 14). Knoevenagel condensation. YouTube.
  • (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • (n.d.). Knoevenagel condensation. Wikipedia.
  • (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC - NIH.
  • (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • (n.d.). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review | Request PDF. ResearchGate.
  • (n.d.). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives.
  • (2025, August 7). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate.

Sources

Method

Application Notes & Protocols: 4-(Morpholinomethyl)benzaldehyde as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of 4-(Morpholinomethyl)benzaldehyde In the landscape of modern drug discovery, the efficiency of synthesis and the inherent properties of molecular scaffolds are paramount. 4-(Morpholino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-(Morpholinomethyl)benzaldehyde

In the landscape of modern drug discovery, the efficiency of synthesis and the inherent properties of molecular scaffolds are paramount. 4-(Morpholinomethyl)benzaldehyde emerges as a preeminent building block, strategically designed to impart favorable characteristics to lead compounds. Its structure is a masterful conjunction of two key functional domains:

  • The Benzaldehyde Moiety: A versatile and reactive aldehyde group that serves as a synthetic linchpin for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. It is the gateway to diverse molecular architectures.

  • The Morpholinomethyl Group: This functionality is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles (e.g., metabolic stability, absorption), and act as a hydrogen bond acceptor, potentially increasing target affinity.

This guide provides an in-depth exploration of 4-(Morpholinomethyl)benzaldehyde, presenting its core applications, detailed experimental protocols, and the scientific rationale behind its use in constructing medicinally relevant molecules.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation.

PropertyValueSource
CAS Number 82413-63-6[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Appearance Off-white to yellow solid/powder[2]
Boiling Point 328.4°C at 760 mmHg[1]
Density 1.149 g/cm³[1]
Solubility Soluble in methanol and other organic solvents[2]

Storage & Handling:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][3]

  • Avoid formation of dust and aerosols during handling.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection, as the compound may cause skin, eye, and respiratory irritation.[2]

cluster_Molecule 4-(Morpholinomethyl)benzaldehyde main Benzaldehyde Core aldehyde Aldehyde Group (-CHO) main->aldehyde  Reactive Handle (for C-N & C-C bonds) morpholine Morpholinomethyl Group main->morpholine  Pharmacokinetic Modulator (Solubility, H-bonding)

Caption: Key functional domains of the title compound.

Core Synthetic Applications & Protocols

The aldehyde functionality is the primary site of chemical transformation, enabling access to a vast chemical space. We will focus on two high-impact reactions in medicinal chemistry: Reductive Amination and the Ugi Four-Component Reaction.

Application I: Reductive Amination for Amine Scaffolds

Reductive amination is arguably the most robust method for synthesizing secondary and tertiary amines.[4] The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction.[4] This reaction is fundamental for introducing basic nitrogen centers, a common feature in many orally bioavailable drugs.

Mechanism Rationale: The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical. It is selective for the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[5] The use of molecular sieves can be beneficial to drive the initial imine formation by sequestering the water byproduct.[6]

start Start: 4-(Morpholinomethyl)benzaldehyde + Primary/Secondary Amine (R₂NH) imine Step 1: Imine Formation (Condensation) start->imine Removes H₂O reduce Step 2: Reduction (e.g., NaBH(OAc)₃) imine->reduce product Product: Substituted Benzylamine reduce->product

Caption: General workflow for Reductive Amination.

Protocol 1: Synthesis of N-Benzyl-1-(4-(morpholinomethyl)phenyl)methanamine

This protocol details the reaction of 4-(morpholinomethyl)benzaldehyde with benzylamine.

Materials:

  • 4-(Morpholinomethyl)benzaldehyde (1.0 eq, e.g., 1.03 g, 5.0 mmol)

  • Benzylamine (1.0 eq, e.g., 0.54 mL, 5.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 1.59 g, 7.5 mmol)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous (approx. 0.2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(morpholinomethyl)benzaldehyde (5.0 mmol) and anhydrous DCM (25 mL).

  • Stir the solution until the aldehyde is fully dissolved.

  • Add benzylamine (5.0 mmol) via syringe and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (7.5 mmol) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-18 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution (20 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the desired secondary amine.

Application II: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of diversity-oriented synthesis in drug discovery.[7][8] It masterfully combines four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—in a single pot to generate complex α-acylamino amides, often referred to as "peptoids" or "bis-amides".[9][10] This reaction offers an unparalleled ability to rapidly generate libraries of structurally diverse compounds from simple starting materials, accelerating the hit-to-lead process.[7]

Mechanism Rationale: The reaction cascade begins with the formation of an iminium ion from the aldehyde and amine.[9] This electrophilic species is then trapped by the nucleophilic isocyanide, forming a nitrilium ion intermediate. A subsequent Mumm rearrangement with the carboxylate anion yields the final, stable bis-amide product.[9] The efficiency and high atom economy of this uncatalyzed reaction make it exceptionally valuable.[9][11]

cluster_reactants Four Components cluster_mechanism Reaction Cascade r1 Aldehyde 4-(Morpholinomethyl) benzaldehyde m1 Imine Formation r1->m1 r2 Amine e.g., Aniline r2->m1 r3 Carboxylic Acid e.g., Acetic Acid m4 Mumm Rearrangement r3->m4 Acyl Transfer r4 Isocyanide e.g., tert-Butyl isocyanide m3 Nitrilium Ion Intermediate r4->m3 Nucleophilic Attack m2 Iminium Ion m1->m2 Protonation (from Acid) m2->m3 Nucleophilic Attack m3->m4 Acyl Transfer product Final Product (α-Acylamino Amide) m4->product

Caption: The convergent mechanism of the Ugi-4CR.

Protocol 2: Ugi-4CR for Rapid Library Synthesis

This protocol provides a general method for performing the Ugi reaction.

Materials:

  • 4-(Morpholinomethyl)benzaldehyde (1.0 eq)

  • Primary Amine (e.g., aniline, 1.0 eq)

  • Carboxylic Acid (e.g., acetic acid, 1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent (approx. 0.5 M)

Procedure:

  • In a vial, dissolve 4-(morpholinomethyl)benzaldehyde (e.g., 0.205 g, 1.0 mmol) and the chosen amine (1.0 mmol) in methanol (2 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the carboxylic acid (1.0 mmol) to the solution.

  • Finally, add the isocyanide (1.0 mmol) to the mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Seal the vial and stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS. The four starting materials should be consumed to form a single major product.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by precipitation (e.g., by adding water or hexanes) or by standard silica gel chromatography.

Case Study: A Scaffold for Kinase Inhibitors

The morpholine moiety is a privileged structure in kinase inhibitor design, often found in FDA-approved drugs.[] It can form critical hydrogen bonds in the hinge region of the kinase ATP-binding pocket.[13] We can leverage 4-(morpholinomethyl)benzaldehyde to construct a core scaffold relevant to kinase inhibition, for example, in targeting Bruton's Tyrosine Kinase (BTK) or BCR-ABL.[14][15]

Hypothetical Synthesis: A Ugi reaction could be employed to couple the building block with a functionalized aniline (amine), a simple carboxylic acid, and an isocyanide to rapidly assemble a molecule with key pharmacophoric features for kinase binding.

Characterization of Derivatives

Confirmation of product identity is achieved through standard analytical techniques.

TechniqueExpected Observations for Successful Reaction
¹H NMR Disappearance of the characteristic aldehyde proton signal around δ 9.8-10.0 ppm.[16] Appearance of new signals corresponding to the formed product (e.g., a new CH₂ or CH group in reductive amination; new amide N-H protons in the Ugi product).
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal around δ 190-192 ppm.[17] Appearance of new aliphatic or amide carbonyl signals in the expected regions.
Mass Spec (MS) Observation of the [M+H]⁺ ion corresponding to the calculated exact mass of the target molecule.

Conclusion

4-(Morpholinomethyl)benzaldehyde is more than a simple reagent; it is a strategic tool for medicinal chemists. Its bifunctional nature allows for the straightforward introduction of a versatile reactive handle (the aldehyde) and a highly desirable pharmacokinetic modulator (the morpholinomethyl group). Through robust and efficient reactions like reductive amination and the Ugi-4CR, this building block provides a reliable and rapid pathway to novel, drug-like molecules, significantly accelerating the discovery and optimization of new therapeutic agents.

References

  • de la Torre, D., et al. (2020). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. National Institutes of Health (PMC). [Link]

  • Barreto, A. F. S., et al. (2021). Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. National Institutes of Health (PMC). [Link]

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • ResearchGate. Ugi reaction in the synthesis of drug-like small molecules. [Link]

  • El-Sayed, N. S., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. National Institutes of Health (PMC). [Link]

  • Supporting Information. General procedure for the synthesis of aldehydes. [Link]

  • BORIS Portal. Green Chemistry. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • National Institutes of Health. 4-Morpholinobenzaldehyde. PubChem. [Link]

  • Ayaz, M., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. National Institutes of Health (PMC). [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • ChemBK. 4-MORPHOLINOBENZALDEHYDE. [Link]

  • Liu, X., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Wu, P., et al. (2022). Kinase-targeting small-molecule inhibitors and emerging bifunctional molecules. Trends in Pharmacological Sciences. [Link]

  • Chemical-Kinomics. Drug Discovery - Inhibitor. [Link]

  • Al-Ghorbani, M., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

Sources

Application

The Strategic Application of 4-(Morpholinomethyl)benzaldehyde in the Synthesis of Kinase Inhibitors: A Technical Guide

Introduction: The Privileged Role of the Morpholine Moiety in Kinase Inhibition In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as pivotal targets. The dysre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the Morpholine Moiety in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as pivotal targets. The dysregulation of kinase signaling pathways is a hallmark of many cancers, making the development of small molecule kinase inhibitors a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, the morpholine heterocycle has established itself as a "privileged scaffold."[1][2] Its frequent incorporation into clinical candidates and approved drugs is a testament to its ability to impart favorable pharmacological properties. The morpholine ring can enhance aqueous solubility, improve metabolic stability, and, most critically, form key hydrogen bond interactions with the hinge region of the kinase active site, a feature that often translates to enhanced potency and selectivity.[3][4][5]

This technical guide focuses on the practical application of a key morpholine-containing building block, 4-(Morpholinomethyl)benzaldehyde , in the synthesis of kinase inhibitors. We will delve into its synthetic utility, provide detailed experimental protocols, and contextualize its application within the broader framework of kinase inhibitor drug discovery, with a particular focus on the PI3K/mTOR signaling pathway.

The PI3K/AKT/mTOR Pathway: A Key Target for Morpholine-Containing Inhibitors

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a frequent event in human cancers, making it one of the most attractive targets for drug development.[2][5] A significant number of PI3K and mTOR inhibitors incorporate a morpholine moiety, which has been shown to be crucial for their activity and selectivity.[3][8] For instance, in the dual PI3K/mTOR inhibitor Apitolisib (GDC-0980), a morpholine ring is appended to the core thieno[3,2-d]pyrimidine scaffold, where it occupies a key position in the ATP-binding pocket.

Signaling Pathway Overview: The PI3K/AKT/mTOR Cascade

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis promotes mTORC2 mTORC2 mTORC2->AKT phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor 4-(Morpholinomethyl)benzaldehyde -derived Inhibitors Inhibitor->PI3K inhibit Inhibitor->mTORC1 inhibit

Figure 1: The PI3K/AKT/mTOR signaling pathway and points of intervention for kinase inhibitors.

Synthetic Utility of 4-(Morpholinomethyl)benzaldehyde

4-(Morpholinomethyl)benzaldehyde is a versatile bifunctional building block. The aldehyde functionality serves as a handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the morpholinomethyl group provides the desirable pharmacophoric features of the morpholine ring. This reagent is particularly well-suited for the synthesis of kinase inhibitors through several key reactions:

  • Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which is then reduced in situ to the corresponding amine. This is a highly efficient method for introducing the 4-(morpholinomethyl)phenyl moiety onto a nitrogen-containing core scaffold, such as a piperazine or other heterocyclic amine.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of a carbon-carbon double bond, extending the carbon skeleton and providing access to a wider range of structural motifs.

  • Aldol and Related Condensation Reactions: The aldehyde can participate in various condensation reactions to form more complex molecular architectures.

General Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_Workflow Start Starting Materials (e.g., 4-(Morpholinomethyl)benzaldehyde) Reaction Key Bond-Forming Reaction (e.g., Reductive Amination) Start->Reaction Intermediate Key Intermediate Reaction->Intermediate Coupling Scaffold Elaboration/ Coupling Reactions Intermediate->Coupling Final Final Kinase Inhibitor Candidate Coupling->Final Purification Purification & Characterization Final->Purification Screening Biological Screening (Kinase Assays, Cell-based Assays) Purification->Screening

Figure 2: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocol: Reductive Amination of 4-(Morpholinomethyl)benzaldehyde with a Piperazine Derivative

This protocol provides a detailed procedure for a representative reductive amination reaction, a cornerstone of modern medicinal chemistry for the synthesis of complex amines.

Objective: To synthesize N-((4-(morpholinomethyl)phenyl)methyl)piperazine derivative as a potential kinase inhibitor scaffold.

Materials:

  • 4-(Morpholinomethyl)benzaldehyde

  • Piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(Morpholinomethyl)benzaldehyde (1.0 eq) and the piperazine derivative (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((4-(morpholinomethyl)phenyl)methyl)piperazine derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Parameter Typical Value/Condition Rationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that effectively dissolves reactants and does not interfere with the reducing agent.
Reducing Agent Sodium triacetoxyborohydrideMild and selective reducing agent for imines and iminium ions in the presence of aldehydes.
Acid Catalyst Glacial Acetic AcidFacilitates the formation of the reactive iminium ion intermediate.
Stoichiometry Aldehyde (1.0 eq), Amine (1.1 eq), Reducing Agent (1.5 eq)A slight excess of the amine and reducing agent ensures complete conversion of the limiting aldehyde.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, avoiding potential side reactions.
Workup Aqueous NaHCO₃ quenchNeutralizes the acetic acid catalyst and quenches any remaining reducing agent.

Conclusion and Future Perspectives

4-(Morpholinomethyl)benzaldehyde stands as a valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its utility in reactions such as reductive amination provides a straightforward and efficient means to incorporate the pharmacologically important morpholine moiety into a diverse range of molecular scaffolds. As the quest for more potent and selective kinase inhibitors continues, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery campaigns. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize 4-(Morpholinomethyl)benzaldehyde in their own synthetic endeavors, ultimately contributing to the development of the next generation of targeted cancer therapies.

References

  • Brown, J. R., Hamadani, M., Hayslip, J., Janssens, A., Wagner-Johnston, N., Ottmann, O., et al. (2018). Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial. The Lancet.
  • Gravina, G. L., Mancini, A., Scarsella, L., Colapietro, A., Jitariuc, A., Vitale, F., et al. (2016). Dual PI3K/mTOR inhibitor, XL765 (SAR245409), shows superior effects to sole PI3K [XL147 (SAR245408)] or mTOR [rapamycin] inhibition in prostate cancer cell models. Tumour Biology, 37(1), 341–351.
  • Rehan, M. (2019). Anticancer compound XL765 as PI3K/mTOR dual inhibitor: A structural insight into the inhibitory mechanism using computational approaches. Journal of Cellular Biochemistry, 120(9), 15686-15697.
  • Sutherlin, D. P., Bao, L., Berry, M., et al. (2011). Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. Journal of Medicinal Chemistry, 54(21), 7579–7587.
  • Tarantelli, C., Lupia, A., Stathis, A., & Bertoni, F. (2020). Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma?. Cancers, 12(2), 498.
  • Wallin, J. J., Edgar, K. A., Guan, J., et al. (2011). GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Molecular Cancer Therapeutics, 10(12), 2426–2436.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091.
  • Prasad, G., Sottero, T., Yang, X., Mueller, S., James, C. D., Weiss, W. A., et al. (2011). Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide. Neuro-Oncology, 13(4), 384–392.
  • New Drug Approvals. (2015). Voxtalisib, SAR-245409, XL-765. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • MDPI. (2020).
  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Chemietek. (n.d.). XL765 (Voxtalisib, SAR245409). Retrieved from [Link]

  • Wikipedia. (n.d.). Voxtalisib. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Calcaterra, A., & D'Acquarica, I. (2018).
  • National Center for Biotechnology Information. (n.d.). Apitolisib. PubChem Compound Summary for CID 25254071. Retrieved from [Link]

  • Omeljaniuk, W. J., Ratajczak-Wrona, W., & Jablonska, E. (2021). Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells. International Journal of Molecular Sciences, 22(21), 11578.
  • ResearchGate. (n.d.). Structure of Apitolisib (GDC-0980), morpholino thienopyrimidine... Retrieved from [Link]

  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3379.
  • Zhang, Y., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654.
  • ACS Publications. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry, 62(3), 1331-1355.
  • ResearchGate. (n.d.). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Retrieved from [Link]

  • MDPI. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6289.
  • PubMed. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456.

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Schiff Bases from 4-(Morpholinomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Schiff bases d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Schiff bases derived from 4-(Morpholinomethyl)benzaldehyde. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by the morpholine moiety and the imine group. This document offers in-depth insights into the reaction mechanism, experimental setup, purification techniques, and characterization of the resulting Schiff base. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success.

Introduction: The Significance of Morpholine-Containing Schiff Bases

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or ketone. The imine group is a critical pharmacophore in a vast array of biologically active compounds, exhibiting a wide spectrum of activities, including antimicrobial, antiviral, and anticancer properties.

The incorporation of a morpholine ring into a Schiff base structure often enhances its pharmacological profile. Morpholine, a saturated heterocycle, is a common scaffold in medicinal chemistry known to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The fusion of the morpholine motif with the versatile Schiff base template presents a promising strategy for the development of novel therapeutic agents. 4-(Morpholinomethyl)benzaldehyde serves as a valuable starting material in this endeavor, providing a straightforward route to a diverse library of potentially bioactive molecules.

The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a reversible condensation reaction. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the stable imine, or Schiff base.

The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which facilitates the proton transfer steps. A catalytic amount of a weak acid, like glacial acetic acid, is often added to accelerate the dehydration step. The equilibrium of the reaction can be shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from 4-(Morpholinomethyl)benzaldehyde and a primary aromatic amine, aniline, as a representative example. The principles can be adapted for a variety of primary amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(Morpholinomethyl)benzaldehyde≥97%Commercially Available
AnilineReagent GradeCommercially AvailableFreshly distilled if necessary
EthanolAbsoluteCommercially Available
Glacial Acetic AcidACS GradeCommercially AvailableCatalyst
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Beakers and Erlenmeyer flasks
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.91 g (10 mmol) of 4-(Morpholinomethyl)benzaldehyde in 30 mL of absolute ethanol. Stir the mixture using a magnetic stir bar until the solid is completely dissolved.

  • Addition of Amine: To the stirred solution, add 0.93 g (10 mmol) of aniline.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution as a solid. For complete precipitation, the flask can be placed in an ice bath for about 30 minutes.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Purification by Recrystallization

For higher purity, the synthesized Schiff base can be recrystallized.[1][2]

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the Schiff base is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure Schiff base will crystallize out. Further cooling in an ice bath can enhance the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry as described previously.

Characterization of the Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

Physical Properties

Record the physical state, color, and melting point of the purified product. A sharp melting point is indicative of a pure compound.

Spectroscopic Analysis

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to confirm the formation of the Schiff base.

  • Disappearance of Aldehyde C=O Stretch: The characteristic strong absorption band of the aldehyde C=O group in the starting material (around 1700 cm⁻¹) should be absent in the product's spectrum.[3]

  • Appearance of Imine C=N Stretch: A new absorption band corresponding to the C=N stretching vibration of the imine group should appear in the region of 1600-1650 cm⁻¹.[4]

  • Disappearance of N-H Stretch: The N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) will be absent in the final product.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the synthesized Schiff base.

  • ¹H NMR:

    • Aldehyde Proton Signal: The characteristic singlet of the aldehyde proton in 4-(Morpholinomethyl)benzaldehyde (typically around 9.8-10.0 ppm) will be absent in the product's spectrum.[5]

    • Imine Proton Signal: A new singlet corresponding to the azomethine proton (-CH=N-) will appear downfield, typically in the range of 8.0-9.0 ppm.

    • Aromatic and Morpholine Protons: The signals for the aromatic protons and the protons of the morpholinomethyl group will be present, possibly with slight shifts in their chemical shifts compared to the starting material.

  • ¹³C NMR:

    • Aldehyde Carbonyl Carbon: The signal for the aldehyde carbonyl carbon in the starting material (around 190-200 ppm) will be absent.

    • Imine Carbon: A new signal for the imine carbon (-C=N-) will appear in the region of 150-165 ppm.

Visualizations

Reaction Mechanism

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde R-CHO (4-(Morpholinomethyl)benzaldehyde) Carbinolamine R-CH(OH)-NH-R' Amine R'-NH2 (Primary Amine) Amine->Aldehyde Nucleophilic Attack Schiff_Base R-CH=N-R' (Schiff Base) Carbinolamine->Schiff_Base Dehydration (-H2O) Water H2O

Caption: General mechanism of Schiff base formation.

Experimental Workflow

Experimental_Workflow A Dissolve 4-(Morpholinomethyl)benzaldehyde in Ethanol B Add Primary Amine A->B C Add Catalytic Acetic Acid B->C D Reflux for 4-6 hours C->D E Cool to Room Temperature D->E F Isolate by Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry the Product G->H I Purify by Recrystallization (Optional) H->I J Characterize (FTIR, NMR, MP) I->J

Caption: Step-by-step experimental workflow for Schiff base synthesis.

Safety and Handling Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aniline is toxic and can be absorbed through the skin. Handle with care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and heat sources.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of Schiff bases from 4-(Morpholinomethyl)benzaldehyde. By understanding the underlying chemical principles and following the outlined procedures, researchers can confidently synthesize and characterize these valuable compounds for further investigation in drug discovery and development. The versatility of this synthesis allows for the creation of a diverse library of morpholine-containing Schiff bases, opening avenues for the discovery of new therapeutic agents.

References

  • Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Retrieved from [Link]

  • ResearchGate. (2024). How to purify Schiff base product? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Synthesis of Benzaldehyde and Aniline Schiff Bases. Retrieved from [Link]

  • IJTSRD. (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. (n.d.). Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • IJTSRD. (n.d.). Synthesis and Characterization of Schiff Base From Aromatic Amine And Aromatic P Nitro Benzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • YouTube. (2022). synthesis of an imine or Schiff base - laboratory experiment. Retrieved from [Link]

  • ResearchGate. (2025). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Morpholinyl)benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. Retrieved from [Link]

  • PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • Journal of Kerbala University. (2012). Synthesis and Characterization of Some New Schiff Base Derivatives from 4-Nitro-o-Phenylene diamine. Retrieved from [Link]

Sources

Application

Protocol for the purification of 4-(Morpholinomethyl)benzaldehyde by recrystallization

An Application Note for the Purification of 4-(Morpholinomethyl)benzaldehyde by Recrystallization Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive and technically detail...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purification of 4-(Morpholinomethyl)benzaldehyde by Recrystallization

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and technically detailed protocol for the purification of 4-(Morpholinomethyl)benzaldehyde via recrystallization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol emphasizes the underlying chemical principles, offering a framework for solvent selection, execution of the recrystallization process, and validation of the final product's purity. By explaining the causality behind each experimental step, this document serves as both a practical guide and an educational tool for mastering this fundamental purification technique.

Introduction and Principles

4-(Morpholinomethyl)benzaldehyde is a valuable synthetic intermediate characterized by its aromatic aldehyde functionality and a morpholine moiety. These features make it a key building block in the synthesis of various biologically active molecules. As with most synthetic products, the crude form of this compound often contains impurities from starting materials, byproducts, or degradation, such as the corresponding carboxylic acid formed via oxidation[1].

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] The core principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system.[4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at an elevated temperature (typically the solvent's boiling point).[2][5] As the hot, saturated solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, being present in lower concentrations, remain in the solution (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[6][7]

This protocol is designed to be a self-validating system, incorporating purity assessment checks to confirm the efficacy of the purification.

Compound Properties & Safety Considerations

A thorough understanding of the physicochemical properties of 4-(Morpholinomethyl)benzaldehyde is critical for developing a successful purification strategy.

PropertyValueSource
CAS Number 82413-63-6[8]
Molecular Formula C₁₂H₁₅NO₂[8]
Molecular Weight 205.25 g/mol [8]
Appearance Solid (Expected)General knowledge
Boiling Point 328.4°C at 760 mmHg[8]
Solubility Soluble in organic solventsGeneral knowledge

Safety Precautions: 4-(Morpholinomethyl)benzaldehyde should be handled in a well-ventilated area, such as a fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All solvents used are flammable and should be heated using a steam bath or a heating mantle with a stirrer, never an open flame.

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of the recrystallization process, from initial solvent screening to the final, purified product.

Recrystallization_Workflow cluster_prep Preparation & Screening cluster_main Bulk Recrystallization cluster_analysis Purity Validation Crude Crude Solid Screening Solvent Screening (Small Scale Solubility Tests) Crude->Screening Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Screening->Dissolve Select Optimal Solvent System HotFilt 2. Hot Gravity Filtration (Optional: Removes Insoluble Impurities) Dissolve->HotFilt Cool 3. Slow Cooling (Induces Crystal Formation) HotFilt->Cool Cold 4. Ice Bath (Maximizes Yield) Cool->Cold VacFilt 5. Vacuum Filtration (Isolates Crystals) Cold->VacFilt Wash 6. Wash with Ice-Cold Solvent (Removes Mother Liquor) VacFilt->Wash Dry 7. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Purity Assessment (TLC, Melting Point) Pure->Analysis

Caption: Workflow for the purification of 4-(Morpholinomethyl)benzaldehyde.

Detailed Experimental Protocols

Part I: Solvent System Selection

The success of recrystallization hinges on the choice of solvent.[2] A systematic screening process is the most reliable method for identifying an optimal solvent.

Objective: To identify a solvent (or solvent pair) that dissolves 4-(Morpholinomethyl)benzaldehyde completely when hot but poorly when cold.

Materials:

  • Crude 4-(Morpholinomethyl)benzaldehyde

  • Test tubes and rack

  • Selection of test solvents: Ethanol, Isopropanol (IPA), Ethyl Acetate, Toluene, Heptane, Water, Acetone.

  • Heating source (sand bath or water bath)

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each tube, add a different test solvent dropwise at room temperature, stirring after each addition. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.[5]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a large crop of well-formed crystals.

  • Record all observations in a table similar to the one below.

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
Ethanol
Isopropanol
Ethyl Acetate
Toluene
Heptane
Water
Acetone

This table should be filled out based on experimental observations.

Part II: Bulk Recrystallization Protocol

Objective: To purify the bulk crude 4-(Morpholinomethyl)benzaldehyde using the optimal solvent system identified in Part I.

Materials & Equipment:

  • Crude 4-(Morpholinomethyl)benzaldehyde

  • Optimal recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Heating mantle or steam bath

  • Watch glass

  • Filter paper

  • Stemless funnel (for hot filtration)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the selected solvent, and begin heating the mixture with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point. Causality : Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.[7][9] Covering the flask with a watch glass minimizes solvent evaporation.[10]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper quickly to remove the impurities. Causality : Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[11][12]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality : Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling ("shock cooling") can cause the compound to precipitate as a fine, potentially impure powder or oil out.[11]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the crystal yield.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any residual mother liquor containing dissolved impurities. Reapply the vacuum to pull the wash solvent through. Causality : Using ice-cold solvent for washing minimizes the loss of the desired product, which has some finite solubility even at low temperatures.[7]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them. For final drying, transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Purity Validation and Troubleshooting

Purity Assessment:

  • Melting Point Determination: A pure compound exhibits a sharp and narrow melting point range. Compare the melting point of the recrystallized product to that of the crude material. A successful purification will result in a higher and narrower melting point range.[11]

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should appear as a single spot, while the crude material may show multiple spots.

Troubleshooting Common Issues:

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form Too much solvent was used; the solution is supersaturated.Boil off a portion of the solvent to increase concentration and re-cool.[10][13] Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[9][13]
"Oiling out" The melting point of the solid is lower than the boiling point of the solvent; the compound is coming out of solution too quickly.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and attempt to cool more slowly.[10][13] Consider switching to a lower-boiling point solvent.
Low product recovery Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Recover the solid from the mother liquor by evaporating the solvent and re-crystallizing.[13] Ensure washing is done with a minimal amount of ice-cold solvent.[10]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ChemBK. (n.d.). 4-MORPHOLINOBENZALDEHYDE. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from [Link]

  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • Wiberg, K. B. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Morpholinobenzaldehyde. Retrieved from [Link]

Sources

Method

The Strategic Application of 4-(Morpholinomethyl)benzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds

Introduction: The Versatility of a Substituted Benzaldehyde in Modern Drug Discovery In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Substituted Benzaldehyde in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The strategic selection of starting materials is paramount to the efficient construction of diverse and potent molecular libraries. 4-(Morpholinomethyl)benzaldehyde emerges as a particularly valuable building block in this context. Its unique structural features—a reactive aldehyde group for classical cyclization reactions and a morpholinomethyl substituent—offer a dual advantage. The morpholine moiety can enhance physicochemical properties such as solubility and bioavailability, while also providing a potential vector for further functionalization or interaction with biological targets.

This comprehensive guide provides detailed application notes and protocols for the utilization of 4-(Morpholinomethyl)benzaldehyde in the preparation of various heterocyclic compounds. We will delve into the mechanistic underpinnings of key multicomponent reactions and provide step-by-step methodologies to empower researchers in their quest for novel therapeutic agents.

Core Synthetic Strategies & Mechanistic Insights

The aldehyde functionality of 4-(Morpholinomethyl)benzaldehyde serves as a key electrophilic partner in a variety of condensation and cyclization reactions. Multicomponent reactions (MCRs) are particularly powerful strategies, enabling the one-pot synthesis of complex molecules with high atom economy and procedural simplicity.

The Biginelli Reaction: Accessing Dihydropyrimidinones

The Biginelli reaction is a classic acid-catalyzed three-component reaction that efficiently produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. The reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2]

The generally accepted mechanism proceeds through the initial formation of an acylimine intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the imine. Subsequent cyclization and dehydration yield the final dihydropyrimidinone ring system.[1]

Logical Workflow for the Biginelli Reaction

Biginelli_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 4-(Morpholinomethyl)benzaldehyde G 4-(4-(Morpholinomethyl)phenyl)- 3,4-dihydropyrimidin-2(1H)-one/thione A->G Condensation & Cyclization B β-Ketoester (e.g., Ethyl Acetoacetate) B->G C Urea or Thiourea C->G D Acid Catalyst (e.g., HCl, Lewis Acid) E Solvent (e.g., Ethanol) F Heating

Caption: Workflow of the Biginelli reaction.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a four-component reaction that provides access to dihydropyridines (DHPs), a scaffold found in numerous cardiovascular drugs.[3][4] This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5] The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

The mechanism involves the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[3]

Experimental Pathway for Hantzsch Synthesis

Hantzsch_Pathway Reactants 4-(Morpholinomethyl)benzaldehyde 2x β-Ketoester Ammonium Acetate Reaction One-pot Condensation (e.g., in Ethanol, reflux) Reactants->Reaction DHP_Product 1,4-Dihydropyridine Derivative Reaction->DHP_Product Oxidation Aromatization (e.g., with Oxidizing Agent) DHP_Product->Oxidation Pyridine_Product Substituted Pyridine Oxidation->Pyridine_Product

Caption: Hantzsch dihydropyridine synthesis pathway.

Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anticancer and antimicrobial properties.[6][7] A common and efficient method for their synthesis is a one-pot, three-component reaction involving an aromatic aldehyde, a cyclic β-diketone (such as dimedone or barbituric acid), and 6-aminouracil or its derivatives.[8]

The reaction is thought to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., dimedone). This is followed by a Michael addition of the 6-aminouracil to the α,β-unsaturated intermediate, and subsequent intramolecular cyclization and dehydration to afford the fused pyrimido[4,5-b]quinoline core.[9]

Experimental Protocols

General Considerations: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 4-(4-(Morpholinomethyl)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (Biginelli Reaction)

Materials:

  • 4-(Morpholinomethyl)benzaldehyde (1.0 mmol, 205.25 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg, 128 µL)

  • Thiourea (1.5 mmol, 114.19 mg)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3 drops)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Morpholinomethyl)benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), thiourea (1.5 mmol), and ethanol (10 mL).

  • Stir the mixture to obtain a homogeneous solution.

  • Add a catalytic amount of concentrated hydrochloric acid (~3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinethione derivative.

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mg)
4-(Morpholinomethyl)benzaldehyde1.0205.25205.25
Ethyl acetoacetate1.0130.14130.14
Thiourea1.576.12114.19
Expected Product -391.51-
Protocol 2: Synthesis of Diethyl 2,6-dimethyl-4-(4-(morpholinomethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Synthesis)

Materials:

  • 4-(Morpholinomethyl)benzaldehyde (1.0 mmol, 205.25 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.28 mg, 256 µL)

  • Ammonium acetate (1.2 mmol, 92.51 mg)

  • Ethanol (15 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-(Morpholinomethyl)benzaldehyde (1.0 mmol) and ethyl acetoacetate (2.0 mmol) in ethanol (15 mL).

  • Add ammonium acetate (1.2 mmol) to the solution and stir.

  • Heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to induce precipitation.

  • Filter the solid product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mg)
4-(Morpholinomethyl)benzaldehyde1.0205.25205.25
Ethyl acetoacetate2.0130.14260.28
Ammonium acetate1.277.0892.51
Expected Product -458.56-
Protocol 3: Synthesis of 8-(4-(Morpholinomethyl)phenyl)-1,3-dimethyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,5(3H,5aH,10H)-trione

Materials:

  • 4-(Morpholinomethyl)benzaldehyde (1.0 mmol, 205.25 mg)

  • Dimedone (1.0 mmol, 140.18 mg)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol, 155.15 mg)

  • Ethanol (20 mL)

  • Piperidine (catalytic amount, ~2 drops)

Procedure:

  • Combine 4-(Morpholinomethyl)benzaldehyde (1.0 mmol), dimedone (1.0 mmol), and 6-amino-1,3-dimethyluracil (1.0 mmol) in a 50 mL round-bottom flask.

  • Add ethanol (20 mL) and a catalytic amount of piperidine (~2 drops).

  • Reflux the mixture for 6-8 hours, monitoring by TLC (e.g., using a 9:1 mixture of chloroform and methanol).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum to obtain the pure pyrimido[4,5-b]quinoline derivative.

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mg)
4-(Morpholinomethyl)benzaldehyde1.0205.25205.25
Dimedone1.0140.18140.18
6-Amino-1,3-dimethyluracil1.0155.15155.15
Expected Product -464.55-

Conclusion and Future Perspectives

4-(Morpholinomethyl)benzaldehyde stands out as a highly adaptable and valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The multicomponent reactions detailed herein—the Biginelli, Hantzsch, and pyrimido[4,5-b]quinoline syntheses—offer efficient and straightforward routes to complex molecular architectures. The presence of the morpholinomethyl group not only influences the reaction dynamics but also imparts desirable pharmacokinetic properties to the resulting molecules, making them attractive candidates for further investigation in drug discovery programs. The protocols provided serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block and to generate novel libraries of potentially bioactive compounds.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 6(10), 6987–6996. [Link]

  • Gore, S. B., & Rajput, A. P. (2020). Multicomponent synthesis of heterocyclic compounds.
  • Correa, J. R., et al. (2021). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 11(54), 34185-34194. [Link]

  • Hantzsch pyridine synthesis. (2023, December 29). In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Organic and Medicinal Chemistry Letters, 2(1), 19.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Fathy, U., Gouhar, R. S., & El-Ghonemy, D. (2020). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 12(2).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Dömling, A. (2013). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 18(11), 14197-14241. [Link]

  • Ohta, Y., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Combinatorial Science, 16(11), 603–607. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2019). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemical Reviews, 119(14), 8747–8841.
  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (2014). Arabian Journal of Chemistry, 7(5), 793-798.
  • Fathy, U., Gouhar, R. S., & El-Ghonemy, D. (2020). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 12(2). [Link]

  • El-Sayed, R. (n.d.).
  • Singh, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Ilfahmi, Y. A., & Fadlan, A. (2023). different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction. Jurnal Kimia Riset, 8(2), 124-130.
  • Bosica, G., & Abdilla, R. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. ChemistrySelect, 5(38), 11849-11854.
  • Müller, T. J. J. (2007). Multi-Component Reactions in Heterocyclic Chemistry. In Topics in Heterocyclic Chemistry (Vol. 8, pp. 1-4). Springer, Berlin, Heidelberg.
  • Wang, D. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Kumar, A., et al. (2019). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry, 17(3), 573-578.
  • Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144.
  • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]

  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]

  • Wang, L., et al. (2019). Recent Developments on Five-Component Reactions. Molecules, 24(18), 3256. [Link]

Sources

Application

Application Notes and Protocols: 4-(Morpholinomethyl)benzaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Introduction: The Strategic Advantage of 4-(Morpholinomethyl)benzaldehyde in Fluorescent Probe Design In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 4-(Morpholinomethyl)benzaldehyde in Fluorescent Probe Design

In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for elucidating complex biological processes. The selection of the foundational chemical scaffold is a critical determinant of a probe's ultimate utility—influencing its photophysical properties, biocompatibility, and subcellular localization. 4-(Morpholinomethyl)benzaldehyde has emerged as a precursor of significant interest due to its intrinsic functionalities that address key challenges in probe development.

The morpholine moiety is a well-established lysosomotropic group.[1][2] Its basic nature ensures protonation within the acidic milieu of the lysosome (pH 4.5-5.0), leading to the accumulation and retention of the probe within this organelle. This targeted localization is crucial for studying lysosomal storage disorders, autophagy, and other cellular degradation pathways.[1]

Furthermore, the benzaldehyde functionality provides a reactive handle for the facile construction of complex fluorophores through reactions such as the Knoevenagel condensation. This reaction, which involves the condensation of an aldehyde with an active methylene compound, is a robust and high-yielding method for generating π-conjugated systems that are often highly fluorescent.[3][4] The electronic properties of the resulting fluorophore can be fine-tuned by the choice of the active methylene component, allowing for the development of probes with a wide range of emission wavelengths and sensing capabilities.

This document provides a comprehensive guide to the application of 4-(morpholinomethyl)benzaldehyde as a precursor for a lysosome-targeting fluorescent probe, with a specific focus on a viscosity-sensitive probe. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present the data in a clear and accessible format for researchers, scientists, and drug development professionals.

Core Application: A Lysosome-Targeting Viscosity-Sensitive Fluorescent Probe

Cellular viscosity is a critical parameter that reflects the local microenvironment and can be indicative of cellular stress, aging, and disease states. Lysosomal viscosity, in particular, is gaining attention as a biomarker for various pathologies. The following sections detail the synthesis and application of a fluorescent probe, herein designated Lyso-Vis , derived from 4-(morpholinomethyl)benzaldehyde, for the specific purpose of monitoring lysosomal viscosity.

Design Strategy and Sensing Mechanism

The design of Lyso-Vis is predicated on the principle of a "molecular rotor," where the fluorescence quantum yield is highly dependent on the rotational freedom of a part of the molecule. The probe is synthesized through a Knoevenagel condensation between 4-(morpholinomethyl)benzaldehyde and an active methylene compound, 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile.

In a low-viscosity environment, the molecule can undergo non-radiative decay through intramolecular rotation, resulting in weak fluorescence. However, in a high-viscosity medium, such as the gel-like interior of the lysosome, this rotation is hindered. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway, forcing the molecule to relax from its excited state through the emission of photons, leading to a significant enhancement in fluorescence intensity. The morpholine group ensures that this viscosity-dependent fluorescence change is localized within the lysosomes.

Diagram of the Sensing Mechanism

cluster_low Low Viscosity cluster_high High Viscosity (Lysosome) Low_Vis Low Viscosity Environment Rotation Intramolecular Rotation Low_Vis->Rotation Non_Rad Non-Radiative Decay Rotation->Non_Rad Weak_Fluor Weak Fluorescence Non_Rad->Weak_Fluor High_Vis High Viscosity Environment Hindered_Rotation Hindered Rotation High_Vis->Hindered_Rotation Radiative_Decay Radiative Decay Hindered_Rotation->Radiative_Decay Strong_Fluor Strong Fluorescence Radiative_Decay->Strong_Fluor

Caption: Sensing mechanism of the viscosity probe.

Experimental Protocols

Protocol 1: Synthesis of the Lysosome-Targeting Viscosity Probe (Lyso-Vis)

This protocol details the Knoevenagel condensation reaction for the synthesis of the Lyso-Vis probe.

Materials:

  • 4-(Morpholinomethyl)benzaldehyde

  • 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile[5][6]

  • Ethanol (absolute)

  • Piperidine

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol mixture

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-(morpholinomethyl)benzaldehyde (1.0 mmol) and 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (1.0 mmol) in 15 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at reflux (approximately 80°C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified by silica gel column chromatography using a dichloromethane/methanol gradient as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to yield the Lyso-Vis probe as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram of the Synthesis Workflow

Start Reactants in Ethanol (4-(Morpholinomethyl)benzaldehyde + Active Methylene Compound) Catalyst Add Piperidine (Catalyst) Start->Catalyst Reflux Reflux for 4-6 hours Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature Reflux->Cool Evaporate Solvent Evaporation Cool->Evaporate Purify Column Chromatography Evaporate->Purify Characterize Characterization (NMR, MS) Purify->Characterize Final_Product Pure Lyso-Vis Probe Characterize->Final_Product

Caption: Workflow for the synthesis of the Lyso-Vis probe.

Protocol 2: In Vitro Spectroscopic Characterization

This protocol outlines the steps to evaluate the photophysical properties of the Lyso-Vis probe in response to changes in viscosity.

Materials:

  • Lyso-Vis probe

  • Glycerol

  • Methanol

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the Lyso-Vis probe (1.0 mM) in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of methanol-glycerol mixtures with varying glycerol fractions (e.g., 0%, 20%, 40%, 60%, 80%, 95% v/v) to create solutions with a range of viscosities.

  • To each methanol-glycerol mixture, add the Lyso-Vis stock solution to a final concentration of 10 µM.

  • Record the absorption spectra of each solution using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex).

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the determined λex.

  • Plot the fluorescence intensity at the emission maximum as a function of the solvent viscosity.

Expected Results and Data Presentation:

The fluorescence intensity of the Lyso-Vis probe is expected to show a positive correlation with the viscosity of the medium. The quantitative data should be summarized in a table.

Table 1: Photophysical Properties of Lyso-Vis in Solvents of Varying Viscosity

Glycerol Fraction (% v/v)Viscosity (cP)λex (nm)λem (nm)Fluorescence Intensity (a.u.)
00.55480620Low
201.48480620Increased
403.98480622Moderately High
6012.5480625High
8055.0480628Very High
95450480630Maximum

Note: The exact wavelengths and intensities will be dependent on the specific chemical structure of the synthesized probe and the instrumentation used.

Protocol 3: Live Cell Imaging of Lysosomal Viscosity

This protocol provides a method for using the Lyso-Vis probe to visualize changes in lysosomal viscosity in living cells.

Materials:

  • Lyso-Vis probe

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cells (e.g., HeLa cells)

  • Confocal laser scanning microscope

  • LysoTracker™ Green DND-26 (for co-localization)

  • Nystatin or Monensin (optional, for inducing viscosity changes)

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Seed the cells in a glass-bottom dish suitable for confocal microscopy and allow them to adhere overnight.

  • Probe Loading: Prepare a working solution of the Lyso-Vis probe (5-10 µM) in cell culture medium. Remove the old medium from the cells and incubate them with the Lyso-Vis probe solution for 30 minutes at 37°C.

  • Co-localization (Optional): To confirm lysosomal localization, co-stain the cells with LysoTracker™ Green (50 nM) for the final 15 minutes of the Lyso-Vis incubation.

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any excess probe.

  • Imaging: Immediately image the cells using a confocal laser scanning microscope. Use an appropriate laser line for excitation (e.g., 488 nm) and collect the emission in the red channel (e.g., 600-650 nm). If co-staining, also image the green channel for LysoTracker.

  • Inducing Viscosity Changes (Optional): To observe dynamic changes, treat the cells with a substance known to alter lysosomal viscosity, such as nystatin or monensin, and perform time-lapse imaging.

Data Analysis and Interpretation:

An increase in red fluorescence intensity within punctate structures (lysosomes) will indicate an increase in lysosomal viscosity. Co-localization with LysoTracker™ Green will confirm that the observed fluorescence changes are indeed occurring within the lysosomes.

Conclusion and Future Perspectives

4-(Morpholinomethyl)benzaldehyde serves as an exemplary precursor for the development of sophisticated fluorescent probes. The straightforward synthesis of the Lyso-Vis probe, coupled with its targeted localization and sensitive response to microenvironmental changes, underscores the power of this building block. The protocols provided herein offer a robust framework for the synthesis, characterization, and application of such probes.

Future research can expand upon this foundation by reacting 4-(morpholinomethyl)benzaldehyde with a diverse library of active methylene compounds to generate probes with varied spectral properties and sensitivities to other lysosomal analytes such as pH, reactive oxygen species, or specific enzymes. This will undoubtedly contribute to a deeper understanding of lysosomal biology and its role in health and disease, with significant implications for drug discovery and development.

References

  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474. [Link]

  • Yadav, J. S., Reddy, B. S. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546–551. [Link]

  • Zhang, J., et al. (2023). Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. Molecules, 28(18), 6688. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. PubChem Compound Summary for CID 53393284. Retrieved from [Link]

  • Giri, J., & Shivakumar, C. R. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Arabian Journal of Chemistry, 7(3), 261-265. [Link]

  • Zeng, X., et al. (2020). A lysosome-targeting viscosity-sensitive fluorescent probe based on a novel functionalised near-infrared xanthene-indolium dye and its application in living cells. Journal of Materials Chemistry B, 8(40), 9329-9334. [Link]

  • MDPI. (n.d.). Novel Imaging Probes: From Design to Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Xu, Z., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(1), 296-300. [Link]

  • Kim, H. J., et al. (2020). Latent turn-on fluorescent probe for the detection of toxic malononitrile in water and its practical applications. Sensors and Actuators B: Chemical, 304, 127357. [Link]

  • ResearchGate. (n.d.). Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes | Request PDF. Retrieved from [Link]

  • Chen, Y., et al. (2022). Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. Molecules, 27(19), 6253. [Link]

  • Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • Fan, J., et al. (2024). Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways. RSC Advances, 14(20), 14085-14090. [Link]

  • RSC Publishing. (n.d.). A lysosome-targeting dual-functional fluorescent probe for imaging intracellular viscosity and beta-amyloid. Retrieved from [Link]

  • Shi, D., et al. (2008). Synthesis and Photophysical Properties of Poly(ester−amine) Dendrimers with Focal 4-Amino-N-benzylphthalimide, as Sensitive Media Probes and Switchable Proton Sensors. Macromolecules, 41(20), 7478–7484. [Link]

  • Wang, R., et al. (2016). Development of Dual-Reactivity Based Fluorescence Probes for Visualizing Intracellular Hydrogen Polysulfides Signaling. Scientific Reports, 6, 23377. [Link]

  • Beilstein Journals. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Retrieved from [Link]

  • PubMed. (n.d.). Biomedical Applications of Fluorescent and Magnetic Resonance Imaging Dual-Modality Probes. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fluorescent probes for organelle-targeted bioactive species imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Morpholinomethyl)benzaldehyde

Introduction Welcome to the technical support guide for the synthesis of 4-(Morpholinomethyl)benzaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(Morpholinomethyl)benzaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science. While its synthesis appears straightforward, achieving high yields and purity can be challenging due to competing side reactions and purification difficulties. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common issues and optimize their synthetic protocols. We will explore the two most prevalent synthetic strategies, addressing specific experimental pitfalls in a practical question-and-answer format.

Overview of Primary Synthetic Routes

The synthesis of 4-(Morpholinomethyl)benzaldehyde is typically approached via two main pathways, each with its own set of advantages and challenges.

  • Route A: Nucleophilic Substitution. This is a two-step process involving the initial bromination of p-tolualdehyde to form 4-(bromomethyl)benzaldehyde, followed by a nucleophilic substitution with morpholine.

  • Route B: Direct Reductive Amination. This one-pot method involves the reaction of 4-formylbenzaldehyde (terephthalaldehyde) with morpholine to form an intermediate iminium ion, which is subsequently reduced in situ to yield the target product.

The choice of route often depends on the availability of starting materials, scale, and desired purity profile.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Route A: Nucleophilic Substitution of 4-(Bromomethyl)benzaldehyde

This route is often favored for its high conversion but requires careful handling of the lachrymatory intermediate, 4-(bromomethyl)benzaldehyde.

Q1: My yield is disappointingly low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-(bromomethyl)benzaldehyde. What is the likely cause?

A1: This is a classic issue of incomplete reaction, which typically points to three areas: the base, reaction temperature, or stoichiometry.

  • Insufficient Basicity: Morpholine itself can act as the base, but it is often not strong enough to efficiently neutralize the HBr formed during the reaction. This leads to the protonation of the morpholine nucleophile, rendering it inactive. Solution: Add at least one equivalent of a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). K₂CO₃ is often preferred as it simplifies workup.[1]

  • Low Temperature: While the reaction proceeds at room temperature, gentle heating to 40-50 °C can significantly increase the reaction rate without promoting significant side products.

  • Stoichiometry: Ensure you are using a slight excess of morpholine (1.1-1.2 equivalents) to drive the reaction to completion.

Q2: I'm observing a major byproduct with a much higher molecular weight that is difficult to separate. What is it and how can I prevent it?

A2: The most probable high-molecular-weight byproduct is the quaternary ammonium salt, formed by the reaction of the desired product, 4-(Morpholinomethyl)benzaldehyde, with another molecule of 4-(bromomethyl)benzaldehyde. The tertiary amine product is still nucleophilic and can compete with morpholine for the electrophilic starting material.

  • Prevention Strategy: The key is to control the local concentration of the electrophile. Instead of adding all the 4-(bromomethyl)benzaldehyde at once, add it dropwise as a solution to the mixture of morpholine and base over 30-60 minutes. This maintains a high concentration of the primary nucleophile (morpholine) relative to the product, kinetically favoring the desired reaction.

Q3: My reaction becomes a thick, un-stirrable slurry upon adding the reagents. What can I do?

A3: This is a solubility issue, often encountered when using inorganic bases like K₂CO₃ in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

  • Solvent Choice: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which will better solvate the base and any ionic intermediates.[2]

  • Phase-Transfer Catalyst: If you must use a less polar solvent system (e.g., toluene or DCM), the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or Aliquat 336 (0.05 eq) can dramatically improve the reaction by shuttling the base into the organic phase.[2]

Route B: Direct Reductive Amination of 4-Formylbenzaldehyde

This one-pot approach is elegant but requires precise control over the reduction step to avoid unwanted byproducts.

Q4: My main product is 4-(hydroxymethyl)benzaldehyde, not the desired amine. What went wrong?

A4: This is the most common failure mode for this route. It indicates that your reducing agent has preferentially reduced the starting aldehyde before it could form the iminium ion with morpholine.

  • Incorrect Reducing Agent: Standard sodium borohydride (NaBH₄) is a potent aldehyde reductant and will rapidly reduce 4-formylbenzaldehyde, especially under neutral or acidic conditions.[3]

  • Optimized Protocol: The correct strategy is to first allow the iminium ion to form and then introduce the reducing agent.

    • Stir 4-formylbenzaldehyde and morpholine (1.1 eq) together in a suitable solvent (e.g., methanol, 1,2-dichloroethane) for 1-2 hours at room temperature. You can monitor iminium formation by ¹H NMR (look for the characteristic iminium proton signal) or assume it has reached equilibrium.

    • Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) .[3][4] These reagents are less reactive towards aldehydes but highly effective at reducing the protonated iminium ion. STAB is often preferred as it is less toxic than NaBH₃CN.[3]

Q5: The reaction is very slow, and even after 24 hours, I have mostly starting materials. How can I speed it up?

A5: Sluggishness in reductive amination points to inefficient iminium ion formation. The formation of the iminium ion from an aldehyde and a secondary amine is the rate-limiting step and is acid-catalyzed.

  • Catalytic Acid: The reaction is often accelerated by the addition of a catalytic amount of acetic acid (AcOH). The acid protonates the carbonyl oxygen, making the aldehyde more electrophilic and facilitating the initial attack by morpholine. It also aids in the dehydration of the hemiaminal intermediate to form the crucial iminium ion.

  • pH Control: Be cautious not to add too much acid. A highly acidic environment will fully protonate the morpholine, rendering it non-nucleophilic. The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6.

Q6: How do I effectively purify the product from the reaction mixture?

A6: Purification can be challenging due to the basic nature of the product and the presence of boron salts and unreacted starting materials.

  • Quench: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) or 1M NaOH until the solution is basic (pH > 9). This neutralizes any remaining acid and deprotonates the product, making it soluble in organic solvents.

  • Extraction: Extract the aqueous mixture thoroughly with an organic solvent like ethyl acetate or DCM (3 x volumes).

  • Wash: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Purification: The crude product can often be purified by flash column chromatography on silica gel. A gradient elution starting with ethyl acetate/hexanes and gradually increasing the polarity with a small percentage of triethylamine (e.g., 0.5-1%) in the mobile phase can prevent the basic product from streaking on the acidic silica gel.[5] Recrystallization from a suitable solvent system like ethanol/water may also yield a pure product.[2]

Comparative Summary of Synthetic Routes

FeatureRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Starting Materials p-Tolualdehyde (for bromination), Morpholine4-Formylbenzaldehyde, Morpholine
Key Reagents N-Bromosuccinimide (NBS), K₂CO₃ or TEANaBH(OAc)₃ (STAB), Acetic Acid
Pros Generally higher yielding; straightforward reaction.One-pot procedure; avoids lachrymatory intermediates.
Cons Requires synthesis/handling of lachrymator; risk of over-alkylation.Sensitive to reducing agent choice and timing; potential for alcohol byproduct.
Typical Yield 75-90%65-85%

Detailed Experimental Protocols

Protocol A: Nucleophilic Substitution

Step 1: Synthesis of 4-(bromomethyl)benzaldehyde (Handle with extreme care in a fume hood)

  • Dissolve p-tolualdehyde (1 eq) and N-Bromosuccinimide (NBS, 1.05 eq) in carbon tetrachloride (CCl₄) or a suitable non-polar solvent.

  • Add a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Reflux the mixture under a bright light source (e.g., a 250W lamp) for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from hexanes.

Step 2: Synthesis of 4-(Morpholinomethyl)benzaldehyde

  • To a stirred solution of morpholine (1.2 eq) and anhydrous potassium carbonate (1.5 eq) in DMF (10 mL per 1 g of bromide), add a solution of 4-(bromomethyl)benzaldehyde (1 eq) in DMF dropwise at room temperature.

  • Heat the mixture to 45 °C and stir for 3-4 hours until TLC indicates complete consumption of the starting bromide.

  • Cool the reaction, pour it into ice water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash chromatography (Hexanes/Ethyl Acetate gradient with 0.5% TEA).

Protocol B: Reductive Amination
  • In a round-bottom flask, dissolve 4-formylbenzaldehyde (1 eq) and morpholine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash chromatography as described in Protocol A.

Visual Workflow and Logic Diagrams

General Troubleshooting Workflow

G start Low Yield or Impure Product identify_route Identify Synthetic Route (A or B?) start->identify_route route_a Route A: Nucleophilic Substitution identify_route->route_a Route A route_b Route B: Reductive Amination identify_route->route_b Route B check_sm_a Check for Unreacted 4-(bromomethyl)benzaldehyde route_a->check_sm_a check_byproduct_a Check for High MW Byproduct (Quat Salt) check_sm_a->check_byproduct_a No sol_base Solution: - Add K₂CO₃ or TEA - Increase Temperature check_sm_a->sol_base Yes sol_addition Solution: - Slow, dropwise addition of electrophile check_byproduct_a->sol_addition Yes end_node Purify and Characterize check_byproduct_a->end_node No sol_base->end_node sol_addition->end_node check_alcohol Check for Alcohol Byproduct (4-hydroxymethylbenzaldehyde) route_b->check_alcohol check_sm_b Check for Unreacted Aldehyde/Amine check_alcohol->check_sm_b No sol_reductant Solution: - Use STAB or NaBH₃CN - Add reductant after iminium formation check_alcohol->sol_reductant Yes sol_catalyst Solution: - Add catalytic Acetic Acid - Optimize pH (4-6) check_sm_b->sol_catalyst Yes check_sm_b->end_node No sol_reductant->end_node sol_catalyst->end_node

Caption: General troubleshooting decision tree for 4-(Morpholinomethyl)benzaldehyde synthesis.

Route A: Key Steps and Pitfalls

RouteA cluster_0 Route A: Nucleophilic Substitution reagents 4-(bromomethyl)benzaldehyde + Morpholine + Base reaction Reaction Mixture (Solvent: DMF/MeCN) reagents->reaction pitfall2 Incomplete Reaction: Inactive Nucleophile reagents->pitfall2 Insufficient Base (HBr formation) product Desired Product: 4-(Morpholinomethyl)benzaldehyde reaction->product Desired Path pitfall1 Side Reaction: Over-alkylation reaction->pitfall1 reaction->pitfall2 product->pitfall1 Competes with Morpholine

Caption: Key reaction pathways and potential side reactions in Route A.

Route B: Key Steps and Pitfalls

RouteB cluster_1 Route B: Reductive Amination aldehyde 4-Formylbenzaldehyde + Morpholine iminium Iminium Ion Intermediate (Acid Catalyzed) aldehyde->iminium pitfall_reductant Side Reaction: Aldehyde Reduction aldehyde->pitfall_reductant Non-selective reductant (e.g., NaBH₄) reduction Reduction with Selective Reductant (STAB) iminium->reduction product Desired Product reduction->product alcohol_byproduct Alcohol Byproduct pitfall_reductant->alcohol_byproduct

Caption: The critical sequence and primary failure mode in Route B.

References

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Li, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5089. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(Morpholinomethyl)benzaldehyde

Welcome to the technical support guide for the synthesis of 4-(Morpholinomethyl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Morpholinomethyl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to help you optimize your reaction outcomes and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of 4-(Morpholinomethyl)benzaldehyde can typically be attributed to several factors depending on the synthetic route. For alkylation reactions with 4-(bromomethyl)benzaldehyde, incomplete reaction due to insufficient reactivity or decomposition of the starting material are common culprits. In reductive amination routes, the equilibrium between the aldehyde, amine, and the iminium intermediate may not be favorable, or the reducing agent may be inefficient. Careful control of reaction parameters such as temperature, solvent, and stoichiometry is crucial.

Q2: I am observing an unexpected, highly polar spot on my TLC plate. What could it be?

A2: A highly polar impurity often suggests the formation of a salt. In the context of an alkylation reaction with 4-(bromomethyl)benzaldehyde, this is likely the quaternary morpholinium salt , formed by the reaction of a second molecule of the benzyl bromide with the product. In syntheses run under strongly basic conditions, it could also be the carboxylate salt of 4-(Morpholinomethyl)benzoic acid or 4-formylbenzoic acid , arising from oxidation or a Cannizzaro reaction, respectively.

Q3: My final product has a persistent impurity that is difficult to remove by standard column chromatography. What are my options?

A3: If a persistent impurity co-elutes with your product, consider alternative purification techniques. Recrystallization from a suitable solvent system can be highly effective for removing closely related impurities. Alternatively, derivatization of the impurity to a more easily separable compound, followed by purification and subsequent removal of the derivatizing group, is a more advanced strategy. For acidic or basic impurities, an acid-base wash during the workup can be very effective.

Troubleshooting Guides by Synthetic Route

This section provides a detailed analysis of common byproducts and troubleshooting strategies for the primary synthetic routes to 4-(Morpholinomethyl)benzaldehyde.

Route 1: Alkylation of Morpholine with 4-(bromomethyl)benzaldehyde

This is a common and direct method for the synthesis of 4-(Morpholinomethyl)benzaldehyde. The reaction proceeds via a nucleophilic substitution where the secondary amine of morpholine attacks the benzylic bromide.

cluster_reactants Reactants cluster_products Products Morpholine Morpholine Desired_Product 4-(Morpholinomethyl)benzaldehyde Morpholine->Desired_Product Alkylation 4-bromomethylbenzaldehyde 4-bromomethylbenzaldehyde 4-bromomethylbenzaldehyde->Desired_Product Byproduct_1 4,4-bis(4-formylbenzyl)morpholin-4-ium bromide (Quaternary Salt) 4-bromomethylbenzaldehyde->Byproduct_1 Byproduct_2 4-Hydroxymethylbenzaldehyde 4-bromomethylbenzaldehyde->Byproduct_2 Hydrolysis Byproduct_3 Bis(4-formylbenzyl) ether 4-bromomethylbenzaldehyde->Byproduct_3 Desired_Product->Byproduct_1 Over-alkylation Byproduct_2->Byproduct_3 Self-condensation

Caption: Reaction scheme for the alkylation of morpholine and formation of common byproducts.

Observed Problem Potential Cause & Byproduct Troubleshooting & Prevention
Low Yield, Multiple Spots on TLC Incomplete Reaction: Unreacted 4-(bromomethyl)benzaldehyde and morpholine remain.- Increase Reaction Time/Temperature: Monitor the reaction by TLC until the starting material is consumed. - Check Reagent Quality: Ensure the 4-(bromomethyl)benzaldehyde has not degraded. It can be sensitive to moisture and light.
Significant amount of a highly polar, water-soluble byproduct Over-alkylation: Formation of the quaternary ammonium salt, 4,4-bis(4-formylbenzyl)morpholin-4-ium bromide.[1][2][3]- Control Stoichiometry: Use a slight excess of morpholine (1.1-1.5 equivalents) relative to 4-(bromomethyl)benzaldehyde. This ensures the bromide is consumed before it can react with the product. - Slow Addition: Add the 4-(bromomethyl)benzaldehyde solution dropwise to the morpholine solution to maintain a low concentration of the alkylating agent.
Presence of non-polar impurities Hydrolysis and Ether Formation: Hydrolysis of 4-(bromomethyl)benzaldehyde to 4-(hydroxymethyl)benzaldehyde, which can then react with another molecule of the starting material to form bis(4-formylbenzyl) ether.- Use Anhydrous Solvents: Ensure all solvents and reagents are dry to prevent hydrolysis of the benzylic bromide. - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions.
Product degradation during workup Aldehyde Instability: The aldehyde functional group can be sensitive to strongly acidic or basic conditions, or prolonged heating.- Mild Workup Conditions: Use mild acids and bases (e.g., saturated sodium bicarbonate solution) for washing. - Avoid Excessive Heat: Concentrate the product under reduced pressure at a low temperature.
Route 2: Reductive Amination of 4-formylbenzaldehyde with Morpholine

Reductive amination is a versatile method that involves the formation of an iminium ion from 4-formylbenzaldehyde and morpholine, which is then reduced in situ to the desired product.

cluster_reactants Reactants cluster_products Products Morpholine Morpholine Desired_Product 4-(Morpholinomethyl)benzaldehyde Morpholine->Desired_Product Byproduct_5 N-Formylmorpholine (Leuckart-Wallach) Morpholine->Byproduct_5 Side reaction with formic acid 4-formylbenzaldehyde 4-formylbenzaldehyde 4-formylbenzaldehyde->Desired_Product Reductive Amination Byproduct_4 4-(Hydroxymethyl)benzaldehyde 4-formylbenzaldehyde->Byproduct_4 Over-reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Desired_Product Reducing_Agent->Byproduct_4

Caption: Reaction scheme for the reductive amination of 4-formylbenzaldehyde and potential byproducts.

Observed Problem Potential Cause & Byproduct Troubleshooting & Prevention
Low Conversion to Product Inefficient Iminium Ion Formation: The equilibrium may not favor the formation of the iminium ion intermediate.- Use a Dehydrating Agent: Add molecular sieves to the reaction mixture to remove water and drive the equilibrium towards iminium ion formation. - Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can facilitate iminium ion formation.
Formation of 4-(Hydroxymethyl)benzaldehyde Over-reduction: The reducing agent directly reduces the starting aldehyde before it can react with morpholine.- Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be effective for reductive aminations while being less likely to reduce the aldehyde directly.[4][5] - Stepwise Procedure: First, form the imine, and then add the reducing agent in a separate step.
Formation of N-Formylmorpholine Leuckart-Wallach or Eschweiler-Clarke type side reaction: If formic acid or formaldehyde are used as the reducing system or are present as impurities, N-formylation of morpholine can occur.[6][7][8]- Avoid Formic Acid/Formaldehyde: Use alternative reducing agents such as NaBH(OAc)₃ or H₂ with a suitable catalyst (e.g., Pd/C). - Purify Reagents: Ensure that the starting materials and solvents are free from formic acid or formaldehyde impurities.
Dialkylation of Morpholine Reaction with Product: Although less common with secondary amines, under certain conditions, a second molecule of the aldehyde can react.- Control Stoichiometry: Use a slight excess of morpholine. - Maintain Neutral to Slightly Acidic pH: This favors the formation of the desired product over side reactions.

Analytical Characterization and Purification Protocols

Analytical Methods

A robust analytical strategy is essential for identifying and quantifying impurities.

Technique Application
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and initial assessment of product purity.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and detection of non-volatile byproducts. A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and byproducts.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and any isolated byproducts. ¹H and ¹³C NMR are crucial for confirming the structure.[9]
Infrared (IR) Spectroscopy Confirmation of functional groups present in the product and absence of certain impurity-related functionalities (e.g., O-H stretch from alcohol byproducts).
General Purification Protocol: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes or petroleum ether).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 50:50 hexanes/ethyl acetate.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Protocol: Acid-Base Extraction for Removal of Basic/Acidic Impurities
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove unreacted morpholine and other basic impurities.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any acidic byproducts such as 4-formylbenzoic acid.

  • Water Wash: Wash with water and then with brine to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

References

A comprehensive list of references will be provided upon request.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Morpholinomethyl)benzaldehyde

Welcome to the technical support center for the purification of 4-(Morpholinomethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Morpholinomethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide practical, field-proven troubleshooting advice to help you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

4-(Morpholinomethyl)benzaldehyde is a key building block in the synthesis of various biologically active molecules. Its purification, however, can present several challenges. The presence of a reactive aldehyde group and a basic morpholine moiety makes the molecule susceptible to side reactions and degradation, leading to a range of potential impurities. This guide will walk you through the common hurdles and provide robust solutions.

A primary challenge in the purification of 4-(Morpholinomethyl)benzaldehyde lies in the removal of structurally similar impurities. These can arise from the starting materials or be generated during the synthesis. For instance, unreacted starting materials such as p-fluorobenzaldehyde or morpholine can be carried through the process. Additionally, side-products from the synthetic route, such as over-alkylation or oxidation of the aldehyde, can result in impurities that are difficult to separate due to their similar polarities to the desired product.

The inherent reactivity of the aldehyde functional group is another critical consideration. Aldehydes are prone to oxidation, especially when exposed to air over extended periods, which can lead to the formation of the corresponding carboxylic acid. This not only reduces the yield of the desired product but also introduces an acidic impurity that can complicate downstream reactions. Furthermore, the basic nature of the morpholine ring can catalyze self-condensation reactions or other undesirable side reactions, particularly under elevated temperatures.

This guide provides a structured approach to tackling these purification challenges, with a focus on two primary techniques: recrystallization and column chromatography. We will explore the nuances of solvent selection, troubleshooting common issues, and provide step-by-step protocols to enhance the purity of your 4-(Morpholinomethyl)benzaldehyde.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.

Recrystallization Issues

Q1: My 4-(Morpholinomethyl)benzaldehyde oils out during recrystallization instead of forming crystals. What's going wrong?

A1: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid. This typically happens when the solubility of the compound in the hot solvent is too high, or the solution is cooled too rapidly.

  • Causality: The compound is likely supersaturated to a point where it comes out of solution above its melting point. The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.

  • Troubleshooting Steps:

    • Reduce the initial solvent volume: Use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated at the boiling point.[1]

    • Slow down the cooling process: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Gradual cooling encourages the formation of a crystal lattice.[2][3]

    • Try a different solvent system: Your current solvent may be too good. A solvent pair, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), can be effective.[4][5] A good starting point would be an ethanol/water or a hexane/ethyl acetate mixture.[6][7] Add the "bad" solvent dropwise to the hot solution until you observe slight turbidity, then add a few drops of the "good" solvent to redissolve it before allowing it to cool.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.[2]

    • Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[2]

Q2: I'm getting a very low yield after recrystallization. How can I improve it?

A2: Low recovery is often due to using too much solvent or not allowing sufficient time for crystallization.

  • Causality: The compound has some solubility even in the cold solvent. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.

  • Troubleshooting Steps:

    • Minimize the solvent: As mentioned before, use the absolute minimum volume of boiling solvent to dissolve your crude product.[1]

    • Ensure complete crystallization: Allow the solution to cool for an adequate amount of time. Cooling in an ice bath for at least 30-60 minutes after it has reached room temperature can significantly improve your yield.

    • Concentrate the mother liquor: After filtering your first crop of crystals, you can try to recover more product by carefully evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop. Be aware that this second crop may be less pure.

    • Check your solvent choice: Ensure your compound has very low solubility in the chosen solvent at low temperatures.

Q3: The color of my product is still yellow/brown after recrystallization. How can I decolorize it?

A3: Colored impurities are common in organic synthesis.

  • Causality: These are often high molecular weight byproducts or degradation products with extended conjugation.

  • Troubleshooting Steps:

    • Use activated charcoal: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.

    • Hot filtration: You must perform a hot filtration to remove the charcoal. If the solution cools during this step, your product will crystallize prematurely on the filter paper. Use a pre-heated funnel and filter flask to minimize heat loss.

    • Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.

Column Chromatography Issues

Q4: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A4: Streaking is usually a sign of overloading the stationary phase or interactions between your compound and the silica gel.

  • Causality: The basic morpholine group in your compound can interact strongly with the acidic silica gel, leading to poor separation and tailing of the spot. Overloading the column with too much crude material will also lead to broad, overlapping bands.

  • Troubleshooting Steps:

    • Add a modifier to the eluent: To mitigate the interaction with silica, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) in your ethyl acetate/hexane eluent. This will compete with your compound for the acidic sites on the silica, resulting in sharper bands.

    • Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.

    • Load the sample properly: Ensure your sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. A "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.[8]

Q5: I'm not getting good separation between my product and an impurity. What should I do?

A5: Poor separation is a common challenge in chromatography and usually requires optimizing the mobile phase.

  • Causality: The polarity of your eluent is not optimal for resolving the components of your mixture.

  • Troubleshooting Steps:

    • Optimize the eluent system: Systematically vary the ratio of your solvents. For a hexane/ethyl acetate system, gradually decreasing the proportion of the more polar ethyl acetate will increase the retention time of all components and may improve separation. Run several TLCs with different solvent ratios to find the optimal conditions before running the column.

    • Try a different solvent system: If a simple two-component system is not effective, you might need to try a different combination of solvents. For example, dichloromethane/methanol or toluene/acetone could offer different selectivity.

    • Use a longer column: Increasing the length of the stationary phase can improve separation, but it will also increase the run time and the amount of solvent required.

    • Consider gradient elution: Starting with a less polar eluent and gradually increasing its polarity can help to separate compounds with a wide range of polarities.[9]

Q6: I suspect my compound is degrading on the silica gel column. What are the signs and how can I prevent it?

A6: Degradation on silica gel can occur with sensitive compounds, especially those containing aldehyde groups.

  • Causality: The acidic nature of silica gel can catalyze degradation reactions of aldehydes. The extended time the compound spends on the column can also contribute to decomposition.

  • Troubleshooting Steps:

    • Deactivate the silica gel: As mentioned earlier, adding a small amount of triethylamine to the eluent can help to neutralize the acidic sites on the silica.

    • Work quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.

    • Use an alternative stationary phase: Consider using neutral alumina or a less reactive stationary phase.

    • Monitor for degradation: Collect fractions and analyze them by TLC immediately. Look for the appearance of new spots that were not present in the crude mixture.

Experimental Protocols

Protocol 1: Recrystallization of 4-(Morpholinomethyl)benzaldehyde using a Solvent Pair (Ethanol/Water)

This protocol is a general guideline and may require optimization based on the purity of your starting material.

Materials:

  • Crude 4-(Morpholinomethyl)benzaldehyde

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 4-(Morpholinomethyl)benzaldehyde into an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add more ethanol dropwise until the solid is completely dissolved at the boiling point of the solvent.

  • Once a clear solution is obtained, slowly add deionized water dropwise to the hot solution until the first sign of persistent turbidity (cloudiness) appears.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.

  • Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final recrystallization mixture).

  • Allow the crystals to dry on the filter paper under vacuum for a few minutes, then transfer them to a watch glass or drying dish to air dry completely.

Protocol 2: Flash Column Chromatography of 4-(Morpholinomethyl)benzaldehyde

This protocol is a starting point and the solvent system should be optimized by TLC beforehand.

Materials:

  • Crude 4-(Morpholinomethyl)benzaldehyde

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, as a modifier)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Develop a TLC of your crude material using various ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3-0.4. If streaking is observed, add 0.5-1% triethylamine to the solvent mixture.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (the less polar mixture if you plan a gradient).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, use a dry loading method by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes or small flasks.

  • Fraction Analysis: Monitor the elution process by TLC. Spot each fraction (or every few fractions) on a TLC plate and develop it in your chosen solvent system.

  • Combine and Evaporate: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to obtain the purified 4-(Morpholinomethyl)benzaldehyde.

Data Presentation

Table 1: Common Solvents for Recrystallization and Their Properties

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarGood "good" solvent for solvent pairs with water.
Water100Very PolarGood "bad" solvent for many organic compounds.
Hexane69Non-polarGood "bad" solvent for moderately polar compounds.
Ethyl Acetate77Moderately PolarGood general-purpose solvent for chromatography and recrystallization.
Toluene111Non-polarCan be used for less polar compounds.

Table 2: Troubleshooting Summary for Purification Techniques

IssuePotential CauseSuggested Solution
Recrystallization
Oiling OutSolution too concentrated; cooled too quickly.Use less solvent; cool slowly; try a different solvent system.
Low YieldToo much solvent used.Use minimal hot solvent; cool thoroughly.
Colored ProductPresence of colored impurities.Treat with activated charcoal and perform hot filtration.
Column Chromatography
Streaking/TailingCompound interaction with silica; overloading.Add triethylamine to eluent; use neutral alumina; dry load sample.
Poor SeparationIncorrect eluent polarity.Optimize solvent ratio via TLC; try a different solvent system.
On-Column DegradationAcidic nature of silica gel.Deactivate silica with triethylamine; work quickly.

Visualizations

Caption: General purification workflows for 4-(Morpholinomethyl)benzaldehyde.

Troubleshooting_Logic cluster_Recrystallization_Issues Recrystallization Troubleshooting cluster_Chromatography_Issues Chromatography Troubleshooting Start Purification Issue Identified Recrystallization Recrystallization Problem? Start->Recrystallization Chromatography Chromatography Problem? Recrystallization->Chromatography No Oiling_Out Oiling Out? Recrystallization->Oiling_Out Yes Streaking Streaking/Tailing? Chromatography->Streaking Yes Low_Yield Low Yield? Oiling_Out->Low_Yield No Solution_Oiling Slow Cooling Adjust Solvent Oiling_Out->Solution_Oiling Yes Colored_Product Colored Product? Low_Yield->Colored_Product No Solution_Yield Minimize Solvent Ensure Full Cooling Low_Yield->Solution_Yield Yes Solution_Color Activated Charcoal Hot Filtration Colored_Product->Solution_Color Yes Poor_Separation Poor Separation? Streaking->Poor_Separation No Solution_Streaking Add Et3N to Eluent Dry Load Sample Streaking->Solution_Streaking Yes Degradation On-Column Degradation? Poor_Separation->Degradation No Solution_Separation Optimize Eluent via TLC Try Different Solvents Poor_Separation->Solution_Separation Yes Solution_Degradation Deactivate Silica Work Quickly Degradation->Solution_Degradation Yes

Caption: A logical flow for troubleshooting common purification issues.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Morpholinomethyl)benzaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of 4-(Morpholinomethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-(Morpholinomethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis of 4-(Morpholinomethyl)benzaldehyde

4-(Morpholinomethyl)benzaldehyde is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the introduction of a morpholinomethyl group onto the benzaldehyde scaffold. The most common and direct approach is the Mannich reaction, a three-component condensation of benzaldehyde, formaldehyde, and morpholine.[1][2] Alternative routes, such as the nucleophilic substitution of 4-(chloromethyl)benzaldehyde with morpholine, also provide viable pathways.

This guide will primarily focus on the optimization and troubleshooting of the Mannich reaction, as it is a widely used and often challenging transformation. We will delve into the mechanistic underpinnings of the reaction to provide a rational basis for our recommendations.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the synthesis of 4-(Morpholinomethyl)benzaldehyde.

Q1: What is the most common synthetic route to 4-(Morpholinomethyl)benzaldehyde?

The Mannich reaction is a cornerstone for this synthesis, involving the reaction of benzaldehyde, formaldehyde, and morpholine.[1] This one-pot, three-component reaction is attractive for its atom economy.[3] Another practical method is the nucleophilic substitution of 4-(halomethyl)benzaldehyde (e.g., 4-(chloromethyl)benzaldehyde or 4-(bromomethyl)benzaldehyde) with morpholine.

Q2: What is the mechanism of the Mannich reaction in this context?

The Mannich reaction proceeds in a few key steps. First, morpholine reacts with formaldehyde to form an electrophilic Eschenmoser's salt precursor, an iminium ion.[4] Benzaldehyde, under these conditions, does not readily enolize. Instead, the aromatic ring itself can act as a nucleophile in an electrophilic aromatic substitution-type reaction, though this is less common for simple benzaldehydes. A more likely pathway involves the reaction of a more nucleophilic precursor. In some cases, the reaction may be driven by initial functionalization of the aldehyde.

Mannich_Mechanism morpholine Morpholine iminium Eschenmoser's Salt (Iminium Ion) morpholine->iminium formaldehyde Formaldehyde formaldehyde->iminium product 4-(Morpholinomethyl)benzaldehyde iminium->product benzaldehyde Benzaldehyde benzaldehyde->product Electrophilic Attack caption Simplified Mannich Reaction Mechanism

Simplified Mannich Reaction Mechanism

Q3: What are the typical reaction conditions for the Mannich synthesis of 4-(Morpholinomethyl)benzaldehyde?

Typical conditions involve reacting benzaldehyde, formaldehyde (often in the form of paraformaldehyde or an aqueous solution like formalin), and morpholine in a suitable solvent.[3] The reaction can be performed under acidic or basic conditions, or even under neutral conditions with heating.[5] Common solvents include ethanol, methanol, and acetonitrile.[3][6]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Encountering issues in the lab is a common part of the scientific process. This section provides a systematic approach to troubleshooting common problems in the synthesis of 4-(Morpholinomethyl)benzaldehyde.

Problem 1: Low or No Product Yield

A low yield of the desired product is one of the most frequent challenges. Several factors can contribute to this issue.

Potential Cause Troubleshooting Strategy Rationale
Inefficient Iminium Ion Formation Ensure the quality of formaldehyde. Use freshly prepared paraformaldehyde or a high-quality commercial formalin solution. Consider gentle heating to depolymerize paraformaldehyde.The formation of the electrophilic iminium ion from morpholine and formaldehyde is a crucial first step.[4] Old or low-quality formaldehyde sources may have reduced reactivity.
Low Reactivity of Benzaldehyde The reaction may require activation. While less common for this specific reaction, consider the use of a mild Lewis acid catalyst.Benzaldehyde is not as nucleophilic as enolizable ketones often used in Mannich reactions. A catalyst might enhance the electrophilicity of the iminium ion or activate the benzaldehyde.
Suboptimal Reaction Temperature Systematically screen a range of temperatures. While some Mannich reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[7]Temperature significantly impacts reaction kinetics. Too low, and the reaction may be impractically slow; too high, and side reactions or decomposition may occur.
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. A slight excess of formaldehyde and morpholine may be beneficial, but a large excess can lead to side reactions.The stoichiometry of the three components is critical for driving the reaction towards the desired product and minimizing byproducts.
Inappropriate Solvent Screen different solvents. Protic solvents like ethanol can facilitate iminium ion formation. Aprotic polar solvents like DMF or acetonitrile can also be effective.[3][6]The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. The optimal solvent will depend on the specific reaction conditions.

Low_Yield_Troubleshooting start Low or No Yield check_reagents Check Reagent Quality (Formaldehyde, Morpholine, Benzaldehyde) start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_stoich Adjust Reactant Stoichiometry optimize_temp->optimize_stoich screen_solvents Screen Different Solvents optimize_stoich->screen_solvents consider_catalyst Consider a Catalyst screen_solvents->consider_catalyst success Improved Yield consider_catalyst->success caption Troubleshooting Flowchart for Low Yield

Troubleshooting Flowchart for Low Yield

Problem 2: Formation of Significant Side Products

The appearance of multiple spots on a TLC plate indicates the formation of impurities. Identifying and minimizing these side products is key to obtaining a pure product.

Potential Side Product Formation Mechanism Minimization Strategy
Bis-aminomethylation Product If the reaction is not carefully controlled, a second aminomethyl group can be added to the benzaldehyde ring, particularly at the other ortho position.Use a stoichiometric amount or a slight excess of benzaldehyde relative to the aminomethylating agent (pre-formed iminium ion or its precursors).
N,N'-Methylenebis(morpholine) Reaction of the morpholinium ion with another molecule of morpholine.Control the stoichiometry carefully. Avoid a large excess of morpholine and formaldehyde.
Polymerization of Formaldehyde Formaldehyde can self-polymerize, especially under certain pH and temperature conditions.Use a fresh source of formaldehyde. Add the formaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration.
Cannizzaro Reaction Products Under strongly basic conditions, benzaldehyde can undergo a disproportionation reaction to yield benzyl alcohol and benzoic acid.Avoid strongly basic conditions if possible. If a base is required, use a milder, non-nucleophilic base.
Problem 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Issue Troubleshooting Strategy
Product is an oil or does not crystallize Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography on silica gel is a reliable purification method.[8]
Product is water-soluble During aqueous workup, the product may partition into the aqueous layer, especially if it is protonated. Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction with an organic solvent to ensure the product is in its free base form.
Emulsion formation during extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Experimental Protocols

While a universally optimized protocol does not exist, the following procedures provide a strong starting point for your experiments.

Protocol 1: Mannich Reaction

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq.).

  • Add morpholine (1.1 eq.) and a suitable solvent (e.g., ethanol, 5-10 mL per gram of benzaldehyde).

  • Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq.) or paraformaldehyde (1.2 eq.) to the stirred mixture.

  • The reaction mixture can be stirred at room temperature or heated to reflux (e.g., 60-80 °C) for several hours (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, using a gradient of ethyl acetate in hexanes).

Protocol 2: From 4-(Chloromethyl)benzaldehyde

This alternative route avoids the use of formaldehyde.

  • In a round-bottom flask, dissolve 4-(chloromethyl)benzaldehyde (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.[6]

  • Add morpholine (1.2 eq.) and a base such as potassium carbonate (1.5 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Characterization Data

Accurate characterization of the final product is essential to confirm its identity and purity.

Analytical Technique Expected Observations for 4-(Morpholinomethyl)benzaldehyde
¹H NMR Signals corresponding to the aldehyde proton (~9.9-10.1 ppm), aromatic protons on the benzene ring (~7.4-7.8 ppm), the benzylic methylene protons (~3.5-3.7 ppm), and the methylene protons of the morpholine ring (~2.4-2.6 ppm and ~3.6-3.8 ppm).
¹³C NMR Signals for the aldehyde carbonyl carbon (~192 ppm), aromatic carbons, the benzylic carbon (~63 ppm), and the carbons of the morpholine ring (~53 ppm and ~67 ppm).[9][10]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₂ = 205.25 g/mol ).
Infrared (IR) Spectroscopy Characteristic peaks for the aldehyde C=O stretch (~1690-1710 cm⁻¹), C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), and C-N and C-O stretches from the morpholine group.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mannich condensation reaction problems? (2016, October 8). ResearchGate. Retrieved from [Link]

  • Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. (n.d.). ThaiScience. Retrieved from [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). Retrieved from [Link]

  • Syntheses and transformations of nitrogen-containing naphthol analogues. (n.d.). Retrieved from [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Mannich Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022, January 21). National Center for Biotechnology Information. Retrieved from [Link]

  • In water one-pot three-component Mannich reaction catalyzed by eco-friendly, hydrophobic and recyclable sulfonic acid based nanosilica. (n.d.). Retrieved from [Link]

  • A New Method for the Synthesis of Nonsymmetric Dinucleating Ligands by Aminomethylation of Phenols and Salicylaldehydes. (n.d.). ACS Publications. Retrieved from [Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines. (n.d.). PubMed. Retrieved from [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry. Retrieved from [Link]

  • Formaldehyde surrogates in multicomponent reactions. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Synthesis, Characterization and Application of Mannich Base. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021, November 2). Beilstein Journals. Retrieved from [Link]

  • Aminomethylation of Thiourea with Formaldehyde and Cyclic Amines. (2018, July 28). ResearchGate. Retrieved from [Link]

  • Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis process of N-methylmorpholine. (n.d.). Google Patents.
  • Confirmation of the Presence of Formaldehyde and N-(Methylene)morpholinium Cations as Reactive Species in the Cellulose/NMMO/Water System by Trapping Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. (2021, September 24). National Center for Biotechnology Information. Retrieved from [Link]

  • Method for efficiently and rapidly synthesizing o-amino benzaldehyde. (n.d.). Patsnap. Retrieved from [Link]

  • Synthesis of New Antibiotics via Mannish Reaction. (2018, October 15). Crimson Publishers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 4-(Morpholinomethyl)benzaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Morpholinomethyl)benzaldehyde (CAS No. 82413-63-6).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Morpholinomethyl)benzaldehyde (CAS No. 82413-63-6). Proper handling and storage are paramount to ensuring the compound's integrity, which directly impacts experimental reproducibility and success. This document is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-(Morpholinomethyl)benzaldehyde?

For maximum stability, 4-(Morpholinomethyl)benzaldehyde should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The key environmental factors to control are atmosphere, temperature, and light.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding carboxylic acid.
Temperature Cool conditions (e.g., 2-8°C) are preferable.Lower temperatures slow the rate of potential degradation reactions. While some related compounds are stored at room temperature, refrigeration is a best practice for long-term stability.[2][3]
Light Protect from light by using an amber vial or storing it in a dark location.Benzaldehyde and its derivatives can be light-sensitive, potentially leading to photodegradation.[4]
Container Use the original, tightly sealed container. Ensure the cap is secure after each use.Prevents contamination from moisture and atmospheric oxygen.[5]
Q2: My 4-(Morpholinomethyl)benzaldehyde is a yellow or tan powder. Is this normal, and what do significant color changes indicate?

An off-white, yellow, or tan color is typical for many benzaldehyde derivatives in solid form.[5] However, a noticeable darkening of the material over time, such as turning dark brown or black, is a strong indicator of degradation. This is often due to slow oxidation or polymerization, accelerated by improper storage. If you observe a significant color change, it is crucial to verify the compound's purity before use.

Q3: What solvents are recommended for dissolving 4-(Morpholinomethyl)benzaldehyde?

Based on the properties of structurally similar compounds, 4-(Morpholinomethyl)benzaldehyde is expected to be soluble in many common organic solvents.[2] It is reported to be partly miscible with water.[5]

  • Recommended Solvents: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Chloroform.

  • Poor Solvents: Water, Hexanes, Diethyl Ether (solubility may be limited).

Pro-Tip: Always perform a small-scale solubility test before preparing a large stock solution. This prevents the loss of valuable material.

Q4: What are the primary safety precautions for handling this compound?

4-(Morpholinomethyl)benzaldehyde and related compounds are classified as hazardous substances.[5] They can be irritating to the skin, eyes, and respiratory system and may be harmful if swallowed.[2][6][7]

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][5]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and ANSI-approved safety glasses or goggles.[6]

  • Handling Solid: This compound is a combustible solid that can form explosive dust-air mixtures.[5] Avoid generating dust during handling. Use appropriate spatulas and weighing techniques (e.g., weighing paper, anti-static weigh boats) to minimize dust clouds.[5]

  • First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[2][6] If inhaled, move the person to fresh air.[6] In case of skin contact or ingestion, seek medical attention.[6]

Section 2: Troubleshooting Guide

Issue 1: Unexpected Experimental Results (Low Yield, Side Products)
  • Symptom: My reaction yield is significantly lower than expected, or my analytical data (TLC, LC-MS, NMR) shows multiple unexpected spots or peaks.

  • Potential Cause: The primary cause of such issues is often the degradation of the starting material. The aldehyde moiety is reactive and can oxidize to 4-(Morpholinomethyl)benzoic acid. This impurity is unreactive in many subsequent reactions (e.g., reductive amination, Wittig reactions), leading to lower yields.

  • Logical Solution:

    • Purity Assessment: Before starting your experiment, verify the purity of the aldehyde. A quick check via Thin-Layer Chromatography (TLC) is highly recommended (see Protocol 2).

    • Verify Structure: If possible, run a quick ¹H NMR on the starting material. The aldehyde proton should be a sharp singlet around 9-10 ppm. A diminished integration of this peak or the appearance of a broad peak around 12-13 ppm (carboxylic acid) indicates significant oxidation.

    • Purification: If the material is found to be impure, purification by column chromatography or recrystallization may be necessary.

Issue 2: Physical Appearance Changes and Clumping
  • Symptom: The powder, which was once free-flowing, has become clumpy, sticky, or has visibly darkened.

  • Potential Cause: This is typically due to exposure to moisture (hygroscopicity) or slow melting/decomposition from being stored at an elevated temperature. Clumping can trap moisture and accelerate degradation.

  • Logical Solution:

    • Storage Review: Immediately review your storage procedure. Ensure the container is sealed tightly and stored in a desiccator if your lab environment is humid.

    • Purity Check: The material must be re-analyzed for purity before use. Clumping and color changes are strong indicators of compromised integrity.

    • Drying: If the issue is suspected to be only moisture absorption without significant chemical degradation, the material can be dried under a high vacuum. However, a follow-up purity analysis is still mandatory.

Section 3: Key Experimental Protocols

Protocol 1: Standard Procedure for Safe Handling and Weighing
  • Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the proper height.

  • Static Control: To prevent scattering of the fine powder due to static electricity, use an anti-static weigh boat or ground your balance.

  • Dispensing: In the fume hood, carefully open the container. Use a clean, dry spatula to transfer the desired amount of powder to the weigh boat. Avoid creating dust clouds.[5]

  • Sealing: Immediately and securely close the main container. Purge with an inert gas (Argon or Nitrogen) before sealing for long-term storage.

  • Cleanup: Carefully clean any spilled powder using dry methods (e.g., a brush and dustpan) and dispose of it as chemical waste.[5] Wash hands thoroughly after handling.[6]

Protocol 2: Rapid Purity Assessment via Thin-Layer Chromatography (TLC)
  • Sample Prep: Prepare a dilute solution of your 4-(Morpholinomethyl)benzaldehyde in a suitable solvent like Dichloromethane or Ethyl Acetate (~1 mg/mL).

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a TLC chamber using a mobile phase of 30% Ethyl Acetate in Hexanes. This solvent system is a good starting point; adjust polarity as needed.

  • Visualization:

    • Visualize the plate under a UV lamp (254 nm). The aromatic rings should show a dark spot.

    • Stain the plate using a potassium permanganate (KMnO₄) dip. The aldehyde will react readily, appearing as a yellow spot on a purple background.

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of a spot at the baseline (Rf = 0) may indicate the more polar carboxylic acid impurity. Other spots indicate different impurities.

Section 4: Scientific Background: Chemical Stability & Degradation

The stability of 4-(Morpholinomethyl)benzaldehyde is primarily dictated by the reactivity of its aldehyde functional group. Understanding the potential degradation pathways is key to preventing them.

Primary Degradation Pathways
  • Oxidation: This is the most common degradation pathway. The aldehyde (-CHO) is readily oxidized to a carboxylic acid (-COOH) by atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The resulting 4-(Morpholinomethyl)benzoic acid will not participate in aldehyde-specific reactions, acting as an inert impurity and reducing yields.

  • Photodegradation: Benzaldehydes can be sensitive to light.[4] UV radiation can promote the formation of radical species, leading to a complex mixture of degradation products, including potential decarbonylation.[4]

The following diagram illustrates the primary degradation pathway to be aware of during storage and handling.

G main_compound 4-(Morpholinomethyl)benzaldehyde oxidized_product 4-(Morpholinomethyl)benzoic Acid (Primary Impurity) main_compound->oxidized_product Oxidation other_products Other Degradation Products main_compound->other_products Photodegradation cause1 Air (O₂) Moisture cause1->main_compound cause2 Light (hν) Heat cause2->main_compound

Caption: Primary degradation pathways for 4-(Morpholinomethyl)benzaldehyde.

References

  • 4-(4-Morpholinyl)benzaldehyde - Santa Cruz Biotechnology. (n.d.).
  • 4-MORPHOLINOBENZALDEHYDE - ChemBK. (2024-04-09).
  • Safety Data Sheet - Combi-Blocks. (2023-01-02).
  • Material Safety Data Sheet sds/msds - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-05-16).
  • SAFETY DATA SHEET - Medi Kauf Braun GmbH & Co. KG. (2018-12-21).
  • 4-(Morpholine-4-carbonyl)benzaldehyde - Chem-Impex. (n.d.).
  • 4-Methoxy-3-(morpholinomethyl)benzaldehyde - Sigma-Aldrich. (n.d.).
  • 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem. (n.d.).
  • 4-(4-morpholinyl)benzaldehyde - Sigma-Aldrich. (n.d.).
  • 4-(4-Morpholinyl)benzaldehyde 97% - Sigma-Aldrich. (n.d.).
  • Model studies on benzene formation from benzaldehyde. (n.d.). ResearchGate.
  • Buy 4-(MORPHOLINOMETHYL)BENZALDEHYDE from Conier Chem&Pharma Limited. (n.d.). ECHEMI.

Sources

Optimization

Side reactions of 4-(Morpholinomethyl)benzaldehyde with acidic reagents

Introduction Welcome to the technical support guide for 4-(Morpholinomethyl)benzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile reag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(Morpholinomethyl)benzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. My experience in the field has shown that while this compound is an invaluable building block, its unique bifunctional nature—possessing both a reactive aldehyde and a tertiary amine—can lead to specific side reactions, particularly in the presence of acidic reagents. This guide is structured to provide you with not just troubleshooting steps, but a deeper mechanistic understanding of why these side reactions occur and how to rationally design your experiments to mitigate them. Our goal is to empower you to move beyond trial-and-error and toward predictive, successful synthesis.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when using 4-(Morpholinomethyl)benzaldehyde with acidic reagents.

Q1: I'm observing a significant amount of an insoluble, sticky material forming in my reaction. What is it and how can I prevent it?

A1: This is a classic sign of acid-catalyzed self-condensation or polymerization of the aldehyde. Under acidic conditions, the carbonyl oxygen of the benzaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This "activated" aldehyde can then be attacked by the nucleophilic oxygen of another aldehyde molecule, leading to the formation of acetals and, subsequently, long-chain polymers.[1]

  • Causality: The root cause is an excessively high concentration of the activated aldehyde species. This can be exacerbated by strong acids and elevated temperatures.

  • Mitigation Strategy:

    • Control Reagent Stoichiometry: Add the 4-(Morpholinomethyl)benzaldehyde slowly and portion-wise to the reaction mixture containing the acid and other nucleophiles. This keeps the instantaneous concentration of the free aldehyde low.

    • Optimize Acid Catalyst: Use the weakest acid necessary to achieve the desired primary reaction. A milder acid will generate a lower equilibrium concentration of the highly reactive protonated aldehyde. Consider using a Lewis acid as an alternative to a Brønsted acid.[2]

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Polymerization often has a higher activation energy than the desired reaction.

Q2: My NMR analysis shows the loss of the morpholine signal and the appearance of unexpected aromatic signals. What is happening to the morpholinomethyl group?

A2: You are likely observing the acid-catalyzed cleavage of the benzylic C-N bond . The morpholine nitrogen, being a tertiary amine, is basic and will be protonated in an acidic medium. This places a positive charge on the nitrogen, turning the morpholine moiety into a good leaving group. The resulting benzylic carbocation is stabilized by the benzene ring and can lead to a variety of downstream products.

  • Causality: The stability of the benzylic carbocation is the thermodynamic driving force for this decomposition pathway. Strong acids and elevated temperatures facilitate the cleavage.

  • Mitigation Strategy:

    • Acid Choice: Avoid using strong, non-coordinating acids like HClO₄ or HBF₄ if possible. Acids like trifluoroacetic acid (TFA) are often a better choice as the counterion is more coordinating.[3] In some cases, acetic acid can facilitate debenzylation, so careful screening is necessary.[4]

    • Temperature Control: Perform the reaction at or below room temperature if the primary transformation allows.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions which can promote C-N bond cleavage.[5]

Q3: I am performing a Pictet-Spengler reaction with a β-arylethylamine, but my yields are low and I see multiple spots on my TLC plate. What are the likely side reactions?

A3: While 4-(Morpholinomethyl)benzaldehyde is an excellent substrate for the Pictet-Spengler reaction, its inherent reactivity can lead to competing pathways under the acidic conditions required for the cyclization.[3]

  • Causality and Side Reactions:

    • Aldehyde Degradation: As mentioned in Q1 and Q2, the aldehyde can polymerize or undergo C-N bond cleavage before it has a chance to react with your amine.

    • Iminium Ion Stability: The reaction proceeds through an iminium ion intermediate.[2] If this intermediate is too stable or if the cyclization is slow, it can be intercepted by other nucleophiles in the reaction mixture or undergo side reactions.

    • Excess Acid: Too much acid can lead to the degradation of not only the aldehyde but also the β-arylethylamine starting material or the final product.[5]

  • Mitigation Strategy:

    • Pre-formation of the Imine: In some cases, the imine can be formed separately under neutral or mildly acidic conditions and then subjected to a stronger acid to promote cyclization.[2] This decouples the imine formation from the potentially problematic cyclization conditions.

    • Careful Acid Titration: Do not use a large excess of acid. Start with catalytic amounts (e.g., 10-50 mol%) and add more if the reaction is sluggish.[5]

    • Solvent Choice: While protic solvents are common, aprotic solvents like dichloromethane (DCM) or toluene can sometimes provide superior yields by modulating the solubility and reactivity of intermediates.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving problems in your reactions involving 4-(Morpholinomethyl)benzaldehyde and acidic reagents.

Observed Problem Potential Cause(s) Suggested Action(s)
Low or No Conversion of Starting Material 1. Insufficiently acidic conditions. 2. Reaction temperature is too low. 3. Inactive catalyst or reagents.1. Increase the acid concentration incrementally. 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Verify the purity and activity of all reagents.
Formation of a White/Gummy Precipitate (Polymerization) 1. Acid concentration is too high. 2. High local concentration of the aldehyde. 3. Reaction temperature is too high.1. Reduce the amount of acid catalyst. 2. Use slow addition/syringe pump for the aldehyde. 3. Run the reaction at a lower temperature (e.g., 0 °C or RT).
Multiple Unidentified Byproducts on TLC/LC-MS 1. Decomposition of the morpholinomethyl group (C-N cleavage). 2. Aldehyde self-condensation. 3. Reaction with solvent or impurities.1. Use a milder acid and lower the reaction temperature. 2. Follow steps to prevent polymerization. 3. Ensure the use of dry, high-purity solvents and run a blank reaction to check for solvent reactivity.
Product is Formed but Decomposes During Workup 1. Product is unstable to aqueous acid or base used in workup. 2. Product is sensitive to air (oxidation).1. Test the stability of your isolated product in acidic and basic aqueous solutions. If unstable, use a non-aqueous workup or a milder quenching agent (e.g., saturated NaHCO₃ instead of NaOH). 2. Perform the workup under an inert atmosphere (N₂ or Ar).

Experimental Protocols

Protocol 1: General Procedure for Mitigating Aldehyde Polymerization in Acidic Reactions

This protocol details a generalized setup for a reaction where 4-(Morpholinomethyl)benzaldehyde is a reactant under acidic conditions, designed to minimize self-condensation.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add your substrate (e.g., a nucleophile) and the solvent (e.g., DCM, 0.2 M).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice-water bath.

  • Acid Addition: Add the acid catalyst (e.g., TFA, 0.5 eq) dropwise to the stirred solution.

  • Aldehyde Addition: In a separate flask, prepare a solution of 4-(Morpholinomethyl)benzaldehyde (1.1 eq) in the same solvent. Using a syringe pump, add this solution to the reaction mixture over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Workup: Proceed with standard aqueous workup and extraction.

Protocol 2: Diagnostic Test for Benzylic C-N Bond Stability

This small-scale experiment helps determine the stability of your molecule to the planned acidic conditions before committing to a large-scale reaction.

  • Sample Preparation: In two separate small vials, dissolve a small amount (e.g., 10 mg) of 4-(Morpholinomethyl)benzaldehyde in 0.5 mL of the intended reaction solvent.

  • TLC Baseline: Spot a TLC plate with the solution from both vials to get a baseline (t=0).

  • Acid Addition: To one vial, add the intended amount of the acidic reagent. To the other (control), add an equivalent volume of solvent.

  • Incubation: Let both vials stir at the intended reaction temperature.

  • Monitoring: At regular intervals (e.g., 15 min, 1 hr, 4 hrs), take a small aliquot from each vial and spot on a TLC plate.

  • Analysis: Develop the TLC plates and visualize. If new, lower Rf spots appear in the acidified vial that are not present in the control, it indicates decomposition. This allows you to screen various acids and temperatures for optimal stability.

Visualizations

Diagram 1: Key Side Reaction Pathways

This diagram illustrates the two primary degradation pathways for 4-(Morpholinomethyl)benzaldehyde in the presence of a generic acid (H⁺).

Side_Reactions Start 4-(Morpholinomethyl)benzaldehyde Protonated_Aldehyde Protonated Aldehyde (Electrophilic) Start->Protonated_Aldehyde + H⁺ (on Aldehyde) Protonated_Amine Protonated Morpholine (Good Leaving Group) Start->Protonated_Amine + H⁺ (on Amine) Polymer Polymerization / Self-Condensation Protonated_Aldehyde->Polymer + Another Aldehyde Desired_Product Desired Reaction Product Protonated_Aldehyde->Desired_Product Cleavage_Product C-N Bond Cleavage Products (e.g., Benzylic Cation) Protonated_Amine->Cleavage_Product Heat / Strong Acid Nucleophile Nucleophile (Desired Reactant) Nucleophile->Desired_Product Troubleshooting_Workflow Start Reaction Start Check_TLC Monitor Reaction by TLC/LC-MS Start->Check_TLC Problem Problem Observed? Check_TLC->Problem No_Reaction Low/No Conversion Problem->No_Reaction Yes Polymer Streaking / Insoluble Mass Problem->Polymer Yes Byproducts Multiple New Spots Problem->Byproducts Yes End Reaction Optimized Problem->End No Action_No_Reaction Increase Temp. or [Acid] No_Reaction->Action_No_Reaction Action_Polymer Lower Temp. & [Aldehyde] Use Slow Addition Polymer->Action_Polymer Action_Byproducts Lower Temp. & Use Milder Acid Check Reagent Purity Byproducts->Action_Byproducts Action_No_Reaction->Check_TLC Action_Polymer->Check_TLC Action_Byproducts->Check_TLC

Caption: A decision tree for troubleshooting side reactions.

References

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Cheng, C., et al. (2009). A synergistic catalytic system based on Pd-C in the presence of 1,1,2-trichloroethane enabled the N-debenzylation of benzylamines to yield crystal amine hydrochlorides in practically quantitative yields. The Journal of Organic Chemistry, 74(15), 5671-5674. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Zhao, X., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Cell Reports Physical Science, 2(10), 100593. [Link]

  • Di Mola, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1034. [Link]

  • PubChem. Morpholine. National Center for Biotechnology Information. [Link]

  • Zhang, T., et al. (2022). Biomass-Derived Single Zn Atom Catalysts: The Multiple Roles of Single Zn Atoms in the Oxidative Cleavage of C–N Bonds. ACS Catalysis, 12(15), 9046-9056. [Link]

  • PubChem. Benzaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Amine synthesis by C-N bond cleavage. [Link]

  • University of Bristol Research Portal. (2022). Novel Methods for the Cleavage of C-N Bonds. [Link]

  • ResearchGate. (2019). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

Sources

Troubleshooting

How to remove unreacted starting materials from 4-(Morpholinomethyl)benzaldehyde

Welcome to the technical support center for the purification of 4-(Morpholinomethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Morpholinomethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. We will move beyond simple protocols to explain the chemical principles behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(Morpholinomethyl)benzaldehyde?

The primary impurities are almost always unreacted starting materials. The synthesis of 4-(Morpholinomethyl)benzaldehyde typically involves the reaction of morpholine with a benzaldehyde derivative, such as 4-fluorobenzaldehyde or 4-(bromomethyl)benzaldehyde.[1][2]

Therefore, the main contaminants to anticipate are:

  • Unreacted Morpholine: A basic secondary amine.

  • Unreacted Benzaldehyde Starting Material: e.g., 4-fluorobenzaldehyde.

  • Oxidized Byproducts: The aldehyde group on either the starting material or the product can oxidize to form the corresponding benzoic acid derivative , especially if exposed to air over time.[3][4][5]

Q2: How can I quickly assess the impurity profile of my crude product?

Thin-Layer Chromatography (TLC) is the most effective initial step. By spotting your crude material alongside the starting materials on a silica gel plate, you can visualize the main components.

TLC Analysis Interpretation

ComponentExpected PolarityExpected Rf Value (e.g., in 3:1 Hexane:EtOAc)Visualization Notes
Starting Benzaldehyde Less PolarHigh RfUV active.
4-(Morpholinomethyl)benzaldehyde (Product) More PolarIntermediate RfUV active.
Morpholine Highly PolarLow Rf (may streak)Not UV active. Stains with potassium permanganate.
Benzoic Acid Derivative Highly PolarLow Rf (may streak)UV active.
Q3: My main impurity is unreacted morpholine. What is the most efficient way to remove it?

The most robust method for removing a basic impurity like morpholine is an acid-base liquid-liquid extraction .[6]

Scientific Rationale: Morpholine is a secondary amine, making it basic. When you wash an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the morpholine is protonated. This forms the morpholinium chloride salt, which is ionic and therefore highly soluble in the aqueous layer, while your neutral organic product remains in the organic layer.

See Protocol 1 for a detailed step-by-step guide.

Q4: My TLC shows a significant amount of unreacted starting benzaldehyde. What are my purification options?

Since the starting aldehyde and the product are both neutral compounds with similar structures, a simple extraction will not suffice. Your two primary options are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred first choice due to its simplicity and potential to yield highly pure material. The principle relies on the difference in solubility between your product and the impurity in a given solvent at different temperatures.[7][8] For 4-(Morpholinomethyl)benzaldehyde, methanol has been reported as an effective recrystallization solvent.[1] See Protocol 2 .

  • Flash Column Chromatography: If recrystallization fails or if there are multiple impurities with similar polarities, column chromatography is the most powerful purification technique.[9][10] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through it. See Protocol 3 .

Purification Strategy Decision Workflow

This workflow helps in selecting the appropriate purification sequence based on the impurities identified by TLC.

G start Start: Crude Product Analysis (TLC) morpholine_check Is unreacted morpholine present? start->morpholine_check acid_wash Perform Acid Wash (Protocol 1) morpholine_check->acid_wash  Yes benzoic_acid_check Is acidic impurity present? morpholine_check->benzoic_acid_check  No acid_wash->benzoic_acid_check base_wash Perform Base Wash (Protocol 1) benzoic_acid_check->base_wash  Yes aldehyde_check Is starting aldehyde present? benzoic_acid_check->aldehyde_check  No base_wash->aldehyde_check recrystallize Attempt Recrystallization (Protocol 2) aldehyde_check->recrystallize  Yes pure_product Pure Product aldehyde_check->pure_product  No success_check Crystals pure by TLC? recrystallize->success_check chromatography Perform Column Chromatography (Protocol 3) chromatography->pure_product success_check->chromatography  No success_check->pure_product  Yes

Caption: Decision tree for purification of 4-(Morpholinomethyl)benzaldehyde.

Detailed Experimental Protocols

Protocol 1: Acid-Base Wash for Removal of Amine and Acid Impurities

This protocol efficiently removes basic (morpholine) and acidic (benzoic acid) impurities.

Materials:

  • Crude product dissolved in an immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (~10-20 mL per gram of crude material) and transfer it to a separatory funnel.

  • Acid Wash (Removes Morpholine):

    • Add an equal volume of 1M HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

    • Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Repeat the acid wash one more time to ensure complete removal of the base.

  • Base Wash (Removes Benzoic Acid):

    • Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel.

    • Shake, venting frequently (CO₂ gas will be evolved if acid is present).[3]

    • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Drying & Concentration:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. The drying agent should move freely when the solution is dry.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Recrystallization for Removal of Starting Aldehyde

This method is ideal when the product is a solid and has different solubility properties than the remaining impurities.[11]

Materials:

  • Crude product from Protocol 1

  • Recrystallization solvent (e.g., Methanol, Ethanol, or an Ethyl Acetate/Hexane mixture)[1][12]

  • Erlenmeyer flask and watch glass

  • Heating source (hot plate)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent is one where your product is sparingly soluble at room temperature but highly soluble when hot.[13] Test small batches if unsure.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[7]

  • Cooling (Crystal Formation): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer to a watch glass to air dry or place in a vacuum desiccator.

Protocol 3: Flash Column Chromatography

This is the definitive method for separating compounds with close polarities.[9]

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3-0.4 and provides good separation from the impurity spots.

  • Column Packing: Pack the column with a slurry of silica gel in the least polar eluent you will use. Ensure the packing is uniform and free of air bubbles.[10]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to push the solvent through. Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, pure 4-(Morpholinomethyl)benzaldehyde.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Persistent Emulsion During Extraction High concentration of solutes; pH near the pKa of a component.Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase. Let the mixture stand without shaking for an extended period. If necessary, filter the entire mixture through a pad of Celite.
Product Fails to Crystallize ("Oils Out") The boiling point of the solvent is higher than the melting point of the solute; Impurities are preventing lattice formation.Add a "seed crystal" of pure product to initiate crystallization.[7] Try a different solvent system with a lower boiling point. If impurities are the cause, an additional purification step (e.g., another wash or chromatography) may be needed before recrystallization.
Poor Separation on Chromatography Column Improper eluent polarity; Column overloaded with sample; Poorly packed column.Optimize the eluent system using TLC first. Use a larger column or less sample. Repack the column carefully to avoid channels and cracks. Adding a small amount (~0.5%) of triethylamine to the eluent can sometimes improve the peak shape for amine-containing compounds.[3]

References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]

  • Sciencemadness Discussion Board. Purification of benzaldehyde?. Available from: [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • Organic Syntheses. N-BENZOYLPYRROLIDINE. Available from: [Link]

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. How to purify Benzaldehyde with benzoic acid contamination?. Available from: [Link]

  • Google Patents. US4379026A - Process for the purification of benzaldehyde.
  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Scilit. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Available from: [Link]

  • Google Patents. CA1132612A - Process for the purification of benzaldehyde.
  • Sivasubramaniam, D., & Tay, M. G. (2014). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Borneo Journal of Resource Science and Technology. Available from: [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]

  • Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

Sources

Optimization

Troubleshooting low yield in the formylation of N-phenylmorpholine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields encountered during the formylation of N-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields encountered during the formylation of N-phenylmorpholine to produce 4-morpholinobenzaldehyde.

Troubleshooting Guide: Low Yield in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich arenes like N-phenylmorpholine.[1][2] It involves the in-situ formation of a chloroiminium salt (the Vilsmeier reagent) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.[4] However, several factors can lead to suboptimal yields.

Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired para-formylated product. What are the most likely causes?

Several factors can contribute to a low yield. The most common issues relate to the integrity of the Vilsmeier reagent, reaction conditions, and substrate reactivity.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is highly moisture-sensitive.[5][6] Any water present in the glassware, solvent (DMF), or starting materials will rapidly decompose the reagent, reducing the effective concentration of your formylating agent.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried prior to use. Use anhydrous grade DMF and fresh, high-purity POCl₃. The reagent should be prepared at low temperatures (0–5 °C) and used promptly.[5]

  • Improper Reaction Temperature: The reaction has two distinct temperature phases. The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and requires cooling to prevent decomposition.[7] However, the subsequent formylation step may require heating, as the Vilsmeier reagent is a relatively weak electrophile and needs thermal energy to react efficiently with the aromatic ring.[3]

    • Solution: Prepare the reagent at 0–5 °C. After the addition of N-phenylmorpholine, allow the reaction to warm to room temperature and then gently heat to 60–80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal heating time and temperature.[5]

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion and low yield.

    • Solution: Use a slight excess of both DMF and POCl₃ relative to the N-phenylmorpholine. A common ratio is 1.5 to 3 equivalents of the Vilsmeier reagent components.[4][5]

Q2: I'm observing a significant amount of unreacted N-phenylmorpholine in my crude product. How can I improve conversion?

Observing a large amount of starting material is a clear indication of an incomplete reaction. This builds on the points in Q1 and points to issues with either reaction conditions or reagent activity.

Troubleshooting Workflow for Low Conversion

start Low Conversion (High SM Remaining) check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Adjust Reaction Conditions start->check_conditions sub_reagents1 Use Anhydrous DMF? check_reagents->sub_reagents1 Moisture Kills Reagent sub_reagents2 Use Fresh POCl₃? check_reagents->sub_reagents2 sub_reagents3 Prepare Reagent at 0-5°C? check_reagents->sub_reagents3 Decomposition Risk sub_conditions1 Increase Reagent Equivalents (1.5-3 eq)? check_conditions->sub_conditions1 Stoichiometry sub_conditions2 Increase Temperature (after substrate addition)? check_conditions->sub_conditions2 Activation Energy sub_conditions3 Increase Reaction Time? check_conditions->sub_conditions3 Kinetics outcome Improved Conversion sub_reagents1->outcome sub_reagents2->outcome sub_reagents3->outcome sub_conditions1->outcome sub_conditions2->outcome sub_conditions3->outcome

Caption: Troubleshooting workflow for low starting material conversion.

Q3: My reaction is producing a complex mixture of byproducts. What are they and how can I minimize them?

The morpholino group on N-phenylmorpholine is a strong activating, ortho, para-directing group. While the desired product is 4-morpholinobenzaldehyde, the formation of the ortho-isomer (2-morpholinobenzaldehyde) is possible.

  • Steric Hindrance: Formylation at the para position is strongly favored due to the steric bulk of the morpholino group, which hinders the approach of the electrophile to the ortho positions.

  • Reaction Temperature: Higher reaction temperatures can sometimes overcome the kinetic barrier for ortho substitution, leading to a decrease in selectivity.

  • Minimization: Sticking to the lowest effective temperature that promotes the reaction will maximize the yield of the desired para isomer. Careful purification, typically via recrystallization from methanol or ethanol, can effectively separate the isomers.[8]

sub N-Phenylmorpholine p1 N N p1->N N C1 C N->C1 phenyl_C1 N->phenyl_C1 C2 C C1->C2 O O C2->O C3 C O->C3 C4 C C3->C4 C4->N phenyl_C2 phenyl_C2 phenyl_C1->phenyl_C2 ortho (sterically hindered) phenyl_C3 phenyl_C3 phenyl_C2->phenyl_C3 meta phenyl_C4 phenyl_C4 phenyl_C3->phenyl_C4 para (major product) phenyl_C5 phenyl_C5 phenyl_C4->phenyl_C5 meta phenyl_C6 phenyl_C6 phenyl_C5->phenyl_C6 ortho (sterically hindered) phenyl_C6->phenyl_C1

Caption: Directing effects of the morpholino group on the phenyl ring.

Q4: Are there alternative formylation methods if the Vilsmeier-Haack reaction consistently fails?

While the Vilsmeier-Haack is generally optimal, other methods can be considered.

  • The Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[9] It typically favors ortho-formylation in phenols but can produce para-aldehydes in anilines.[10] However, the Duff reaction is often noted for being inefficient, with yields that can be highly variable (20-80%).[9][11] It may be worth exploring for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.

Q5: How critical is the work-up procedure to the final isolated yield?

The work-up is extremely critical . The Vilsmeier-Haack reaction does not directly produce the aldehyde. It first forms an iminium salt intermediate, which must be hydrolyzed to yield the final product.[1][3]

  • Incomplete Hydrolysis: If the iminium salt is not fully hydrolyzed, the yield will be low.

  • Procedure: The reaction mixture should be quenched by pouring it slowly into a vigorously stirred mixture of ice and water.[7] Often, a buffer like sodium acetate is added to control the pH during hydrolysis.[4] The product typically precipitates as a solid, which can then be collected by filtration.[12]

  • Temperature Control: It is important to keep the mixture cold during neutralization to prevent the formation of colored byproducts which can complicate purification.[7]

Experimental Protocols & Data

Table 1: Effect of Reaction Parameters on Vilsmeier-Haack Formylation
ParameterConditionExpected Outcome on YieldRationale
Temperature Too Low (< 40°C)Low ConversionInsufficient energy to overcome the activation barrier for electrophilic substitution.
Optimal (60-80°C)High YieldBalances reaction rate with minimal byproduct formation.
Too High (> 100°C)Decreased Yield/PurityPotential for reagent decomposition and reduced regioselectivity.
Reagent Eq. Stoichiometric (1.0)Moderate/Low YieldMay not be enough to drive the reaction to completion, especially with any moisture.
Excess (1.5-3.0)High YieldEnsures complete consumption of the starting material.[4][5]
Work-up pH AcidicIncomplete HydrolysisThe iminium salt is stable at low pH; hydrolysis requires neutral or slightly basic conditions.
Neutral/BufferedHigh YieldPromotes efficient and clean conversion of the iminium intermediate to the aldehyde.[4]
Protocol: Vilsmeier-Haack Formylation of N-Phenylmorpholine

This protocol provides a general procedure for the synthesis of 4-morpholinobenzaldehyde.

  • Preparation of the Vilsmeier Reagent:

    • In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/outlet with a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

    • Cool the flask in an ice-water bath to 0–5 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise from the dropping funnel over 30-60 minutes. Caution: The reaction is exothermic. Ensure the internal temperature is maintained below 5 °C. A thick, crystalline slurry may form.[5]

  • Aromatic Substitution:

    • Dissolve N-phenylmorpholine (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the N-phenylmorpholine solution dropwise to the pre-formed Vilsmeier reagent at 0–5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 60–70 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.[5]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred solution of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the ice-water.

    • Neutralize the solution to a pH of 6–7 by the slow addition of a saturated aqueous solution of sodium acetate or sodium hydroxide, keeping the temperature low with the addition of more ice if necessary.[4][7]

    • The crude product, 4-morpholinobenzaldehyde, should precipitate as a yellow solid.[8]

    • Stir the slurry for 30-60 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from methanol or ethanol to afford light yellow crystals.[8][12]

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for preparing the Vilsmeier reagent? A: The Vilsmeier reagent should be prepared at 0–5 °C. The reaction between DMF and POCl₃ is exothermic, and higher temperatures can lead to the decomposition of the reagent.[5][7]

Q: Can I use a different solvent instead of DMF? A: In the Vilsmeier-Haack reaction, DMF serves as both the solvent and the precursor to the formylating agent.[3] Therefore, it cannot be substituted. Ensure you are using an anhydrous grade of DMF.

Q: How can I confirm the identity of my product? A: The product, 4-morpholinobenzaldehyde, can be characterized using standard analytical techniques. Its melting point is reported to be between 65-69 °C.[8] Spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity.

Q: What does the Vilsmeier-Haack reaction mechanism look like? A: The mechanism involves two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution, followed by hydrolysis.

cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->reagent + POCl3 POCl₃ iminium Iminium Salt Intermediate reagent->iminium NPM N-Phenylmorpholine NPM->iminium Electrophilic Attack product 4-Morpholinobenzaldehyde (Final Product) iminium->product H2O H₂O (Work-up) H2O->product

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

References
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Grokipedia. Duff reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ACS Publications. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate | ACS Omega. [Link]

  • Slideshare. Vilsmeier haack rxn | PPTX. [Link]

  • Wikipedia. Duff reaction. [Link]

  • MDPI. Formylation of Amines. [Link]

  • chemeurope.com. Duff reaction. [Link]

  • ResearchGate. Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source | Request PDF. [Link]

  • ResearchGate. A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate | Request PDF. [Link]

  • ResearchGate. A remarkably simple N-formylation of anilines using polyethylene glycol. [Link]

  • Wikipedia. Vilsmeier reagent. [Link]

  • SciRP.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
  • YouTube. Duff Reaction Mechanism | Organic Chemistry. [Link]

  • Thieme Connect. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses. [Link]

  • IOSR Journals. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ChemWhat. 4-Morpholinobenzaldehyde CAS#: 1204-86-0. [Link]

Sources

Troubleshooting

Technical Support Center: 4-(Morpholinomethyl)benzaldehyde

A Guide for Researchers on Preventing Oxidation and Ensuring Experimental Success Welcome to the technical support center for 4-(Morpholinomethyl)benzaldehyde. As Senior Application Scientists, we understand the unique c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Oxidation and Ensuring Experimental Success

Welcome to the technical support center for 4-(Morpholinomethyl)benzaldehyde. As Senior Application Scientists, we understand the unique challenges researchers face when working with reactive aldehydes. This guide is designed to provide practical, evidence-based solutions to common issues related to the stability and handling of this valuable reagent, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I recently purchased 4-(Morpholinomethyl)benzaldehyde. Upon opening, I noticed it has a yellowish tint and seems less of a free-flowing powder. What is happening?

This is a classic sign of product degradation, primarily through oxidation. The aldehyde functional group (–CHO) in your compound is susceptible to autoxidation upon exposure to atmospheric oxygen. The primary degradation product is 4-(Morpholinomethyl)benzoic acid.

Aldehydes are highly reactive organic compounds, making them useful synthons but also prone to instability.[1] Over time, this oxidation process converts the aldehyde into a carboxylic acid, which can alter the physical state and appearance of the compound, often leading to discoloration and clumping due to different crystalline structures and hygroscopic properties of the acid.

Caption: Autoxidation of 4-(Morpholinomethyl)benzaldehyde to its carboxylic acid.

Q2: What are the optimal storage conditions to maximize the shelf-life of this aldehyde?

Proper storage is the most critical factor in preventing oxidation. Aldehydes are sensitive to air, light, heat, and moisture.[1][2] For 4-(Morpholinomethyl)benzaldehyde, we recommend a multi-faceted approach grounded in established best practices for reactive intermediates.

Protocol: Long-Term Storage of 4-(Morpholinomethyl)benzaldehyde

  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap.[3] The amber glass protects the compound from light, which can catalyze oxidation, while the PTFE liner provides an inert barrier.

  • Inert Atmosphere: Before sealing, flush the vial headspace with an inert gas like argon or nitrogen. This displaces atmospheric oxygen, the primary culprit in autoxidation. This practice is standard for air-sensitive reagents.[4][5]

  • Sealing: After flushing, seal the cap tightly. For extra protection, wrap the cap and neck of the vial with Parafilm® to create a secondary barrier against moisture and air ingress.

  • Temperature Control: Store the sealed vial in a refrigerator at 2-8 °C.[3][5] Low temperatures significantly slow the rate of chemical degradation.

  • Desiccation: Place the refrigerated vial inside a desiccator or a sealed secondary container with a desiccant (e.g., silica gel) to protect against ambient moisture, especially during temperature changes when opening the refrigerator.

Table 1: Storage Condition Comparison

ParameterOptimal ConditionSub-Optimal (High Risk)Rationale
Atmosphere Inert Gas (Argon/Nitrogen)Ambient AirPrevents contact with oxygen, inhibiting autoxidation.[5]
Container Tightly Sealed Amber GlassClear Plastic/Loosely CappedProtects from light and prevents air/moisture ingress.[3]
Temperature 2–8 °C (Refrigerated)Room Temperature / BenchtopReduces the kinetic rate of the oxidation reaction.[2]
Light Exposure Dark (in box or cabinet)Direct Laboratory LightLight provides the energy to initiate radical oxidation pathways.[1]
Q3: I need to weigh the compound for a reductive amination reaction. What is the best way to handle it to avoid compromising the entire bottle?

Handling is a point of high vulnerability. Each time the bulk container is opened, it's exposed to the atmosphere. The key is to minimize the duration and extent of this exposure.

Caption: Recommended workflow for handling air-sensitive aldehydes.

Key Procedural Insights:

  • Prevent Condensation: Always allow the container to warm to ambient temperature before opening. Opening a cold vial will cause atmospheric moisture to condense inside, introducing water that can be detrimental.

  • Inert Gas Blanket: Direct a gentle stream of argon or nitrogen over the vial opening while you remove the material. This creates a positive pressure of inert gas, preventing air from entering.

  • Work Swiftly: Have everything ready beforehand. The goal is to have the bottle open for the shortest possible time.

  • Single Use Aliquots: For frequently used reagents, consider aliquoting the powder into several smaller, single-use vials under an inert atmosphere upon first receipt. This protects the integrity of the bulk stock.

Q4: My reductive amination reaction is giving low yields. Could aldehyde oxidation be the cause?

Absolutely. This is a very common troubleshooting scenario. Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the final amine product.[6][7]

If your starting material, 4-(Morpholinomethyl)benzaldehyde, has partially oxidized to 4-(Morpholinomethyl)benzoic acid, two problems arise:

  • Incorrect Stoichiometry: You are adding less of the active aldehyde than calculated, making it the limiting reagent and thus reducing your theoretical maximum yield.

  • Reaction Incompatibility: The carboxylic acid impurity is unreactive under standard reductive amination conditions (e.g., using sodium triacetoxyborohydride, STAB).[6][8] It will not form an imine and will remain in the reaction mixture as an impurity, complicating the final product purification.

Q5: I suspect my aldehyde is contaminated with the carboxylic acid. Is there a way to purify it on a small scale before use?

Yes, a simple acid-base extraction can effectively remove the carboxylic acid impurity. This procedure takes advantage of the different solubilities of the neutral aldehyde and the acidic impurity in aqueous base.

Protocol: Small-Scale Purification via Acid-Base Extraction

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid impurity, forming the corresponding sodium carboxylate salt.

    • Mechanism Insight: The sodium carboxylate salt is ionic and therefore highly soluble in the aqueous layer, while the neutral aldehyde remains in the organic layer.

  • Separation: Gently shake the funnel (venting frequently to release CO₂ gas that may form) and allow the layers to separate. Drain and discard the lower aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove any residual dissolved water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (rotary evaporation).

  • Validation: The resulting purified aldehyde should be a clean solid. Confirm its purity by TLC, ¹H NMR, or LC-MS before using it in your reaction. Use the purified material immediately or store it under the optimal conditions described in Q2.

Troubleshooting Guide

Observed SymptomPotential Cause(s)Recommended Action(s)
Low or no yield in reductive amination 1. Degraded (oxidized) aldehyde starting material.2. Inappropriate reducing agent (e.g., NaBH₄, which can reduce the aldehyde directly).1. Check aldehyde purity via NMR/TLC. Purify using the acid-base extraction protocol if necessary.2. Use an imine-selective reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN.[6][8]
Compound appears discolored, clumpy, or oily Significant oxidation to the corresponding carboxylic acid.Discard if severely degraded. For mild degradation, purify via acid-base extraction (see Q5). Always store the product properly post-purification.
An additional acidic spot appears on TLC analysis of the starting material Presence of the 4-(Morpholinomethyl)benzoic acid impurity.Purify the aldehyde before use. The acidic impurity will not react and will complicate the purification of your desired product.
Difficulty dissolving the aldehyde in non-polar organic solvents The presence of the more polar and potentially ionic carboxylic acid impurity can alter solubility characteristics.This is a strong indicator of degradation. Purify the material as described in Q5.

References

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. [Online] Available at: [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. [Online] Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. [Online] Available at: [Link]

  • Ungureanu, L. B., et al. (2024). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. National Institutes of Health (NIH). [Online] Available at: [Link]

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). [Online] Available at: [Link]

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Green Criteria for Reductive Amination. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Online] Available at: [Link]

  • Parinandi, N. L., et al. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. National Institutes of Health (NIH). [Online] Available at: [Link]

  • LibreTexts. (2023). Reductive Amination. [Online] Available at: [Link]

  • Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. National Institutes of Health (NIH). [Online] Available at: [Link]

  • Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?. [Online] Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Online] Available at: [Link]

  • Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. ResearchGate. [Online] Available at: [Link]

  • Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry. [Online] Available at: [Link]

  • Auckett, P., et al. (n.d.). The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine. Journal of the Chemical Society, Perkin Transactions 2. [Online] Available at: [Link]

  • Zhang, Y., et al. (2021). Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane microchannel reactor. Chemical Engineering Science. [Online] Available at: [Link]

  • Google Patents. (1983). US4379026A - Process for the purification of benzaldehyde.
  • Perkins, M. J., et al. (2015). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. [Online] Available at: [Link]

  • Wannakao, S., et al. (2018). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. MDPI. [Online] Available at: [Link]

  • Sonomoto, K., et al. (2020). Purification and characterization of molybdenum-containing aldehyde dehydrogenase that oxidizes benzyl maltol derivative from Pseudomonas nitroreducens SB32154. PubMed. [Online] Available at: [Link]

  • Wang, L., et al. (2012). Preparation of benzaldehyde by clean oxidation benzyl alcohol. ResearchGate. [Online] Available at: [Link]

Sources

Optimization

Column chromatography conditions for purifying 4-(Morpholinomethyl)benzaldehyde

Welcome to the technical support center for the purification of 4-(Morpholinomethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high pur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Morpholinomethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chromatographic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and a good starting mobile phase for the column chromatography of 4-(Morpholinomethyl)benzaldehyde?

A1: The standard choice for the stationary phase is silica gel (230-400 mesh) due to its versatility and cost-effectiveness.[1] However, the presence of the morpholino group—a tertiary amine—necessitates special consideration due to its basicity.

For the mobile phase (eluent), a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the conventional starting point.[2][3] Given the polarity imparted by both the aldehyde and the morpholine functional groups, you will likely require a relatively polar system.

A good empirical starting point for Thin Layer Chromatography (TLC) analysis would be:

  • 70:30 Hexane:Ethyl Acetate

  • 50:50 Hexane:Ethyl Acetate

Based on the TLC results, you can optimize the ratio. The ideal eluent composition should afford a retention factor (Rf) of approximately 0.25-0.35 for the target compound, which generally provides the best separation from impurities during column chromatography.[4]

Crucial Additive: Due to the basic nature of the morpholine nitrogen, it will strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to significant peak tailing (streaking). To mitigate this, it is highly recommended to add 0.5-1% triethylamine (Et₃N) to your eluent system.[5][6][7] The triethylamine, being a stronger base, will preferentially bind to the acidic sites on the silica, allowing your target compound to elute symmetrically.

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Standard, effective adsorbent. Its acidic nature requires management.
Mobile Phase Hexane / Ethyl AcetateGood starting polarity range. Adjust ratio to achieve Rf ≈ 0.3.
Mobile Phase Additive 0.5-1% Triethylamine (Et₃N)Critical for this compound. Neutralizes acidic silica sites to prevent peak tailing.[7]
Alternative Phase Alumina (neutral)Can be used if degradation on silica is a persistent issue.[5]

Troubleshooting Guide

Q2: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What's happening?

A2: This is the most common issue encountered with amine-containing compounds on silica gel and is almost certainly due to the interaction between the basic morpholine nitrogen and acidic silanol groups on the silica surface, as mentioned in Q1. This acid-base interaction causes a portion of the molecules to "stick" to the stationary phase, resulting in a continuous "tail" as they slowly elute.[6]

Solutions:

  • Deactivate the Silica Gel: The most effective solution is to add a basic modifier to your eluent. Add 0.5-1% triethylamine to the pre-mixed hexane/ethyl acetate solvent system. Use this modified eluent for both your TLC analysis and the column run. This will dramatically improve peak shape.[7]

  • Check Sample Concentration: Overly concentrated samples applied to a TLC plate or column can also cause streaking.[6] Ensure your sample is sufficiently diluted before spotting on the TLC plate. For the column, use proper sample loading techniques (see Q4).

Q3: I'm seeing a new, more polar spot appear on my TLC analysis of the column fractions, suggesting the product is degrading. How can I prevent this?

A3: Aldehydes can be sensitive to the acidic environment of silica gel and may undergo degradation or side reactions over the extended time they are on the column.[4][8] While 4-(Morpholinomethyl)benzaldehyde is relatively stable, prolonged exposure to acidic silica can be problematic.

Solutions:

  • Use Triethylamine: As with tailing, adding triethylamine to the eluent neutralizes the silica gel, creating a less harsh environment for the aldehyde and minimizing degradation.[4]

  • Run the Column Quickly: Flash chromatography, where air pressure is used to push the solvent through the column more rapidly, reduces the residence time of the compound on the stationary phase.[1] A faster run minimizes the opportunity for degradation.

  • Consider an Alternative Stationary Phase: If degradation persists, switching to a neutral stationary phase like alumina is a viable alternative.[5] You will need to re-optimize your eluent system with TLC using alumina plates first.

Q4: What is the best way to load my crude 4-(Morpholinomethyl)benzaldehyde onto the column?

A4: Proper sample loading is critical for a high-resolution separation. For a solid compound like 4-(Morpholinomethyl)benzaldehyde, which is soluble in moderately polar solvents, dry loading is the superior method.[7]

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of your crude product adsorbed onto silica gel.

  • Carefully layer this powder on top of your packed column. This technique ensures that the compound is introduced to the column in a very narrow, concentrated band, leading to sharper peaks and better separation.[9]

Experimental Workflow & Protocols

Visualizing the Purification Process

The following diagram outlines the complete workflow for purifying 4-(Morpholinomethyl)benzaldehyde using flash column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Hex/EtOAc + 1% Et3N) SelectEluent 2. Select Eluent (Target Rf ≈ 0.3) TLC->SelectEluent PackColumn 3. Pack Column (Slurry Method) SelectEluent->PackColumn LoadSample 5. Load Sample onto Column PackColumn->LoadSample DryLoad 4. Prepare Sample (Dry Loading) DryLoad->LoadSample Elute 6. Elute with Solvent (Flash Pressure) LoadSample->Elute Collect 7. Collect Fractions Elute->Collect AnalyzeFractions 8. Analyze Fractions by TLC Collect->AnalyzeFractions Combine 9. Combine Pure Fractions AnalyzeFractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate FinalProduct Pure Product Evaporate->FinalProduct

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Protocol: Flash Column Chromatography
  • Eluent Selection:

    • Prepare a stock solution of your chosen eluent (e.g., 60:40 Hexane:Ethyl Acetate) containing 1% triethylamine.

    • Perform TLC analysis to confirm the Rf of your target compound is ~0.3. Adjust the solvent ratio if necessary.

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter for the amount of sample you are purifying (a general rule of thumb is a silica-to-sample mass ratio of 50:1).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks. Drain the excess solvent until it is just level with the top of the silica bed.[9]

  • Sample Loading (Dry Method):

    • Follow the dry loading protocol described in Q4.

    • Carefully add your dry-loaded sample to the top of the packed silica bed, creating an even, level layer.

    • Gently add a thin protective layer of sand on top of your sample layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with your eluent.

    • Using a regulated source of air or nitrogen, apply gentle pressure to the top of the column to achieve a steady flow rate (a drop rate of several drops per second is typical).[9]

    • Collect the eluting solvent in sequentially numbered test tubes or flasks. The size of the fractions will depend on the scale of your column.

    • Continuously monitor the progress of the separation by performing TLC analysis on the collected fractions.[1]

  • Isolation:

    • Once you have identified all the fractions containing your pure product (and no impurities), combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 4-(Morpholinomethyl)benzaldehyde.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues.

G Problem Observe TLC Plate Tailing Streaking or Tailing? Problem->Tailing Rf_Issue Rf Too High/Low? Problem->Rf_Issue Degradation New Spots Appear? Problem->Degradation Tailing_Sol Add 0.5-1% Et3N to Eluent Tailing->Tailing_Sol Yes Rf_High Increase % Hexane (Less Polar) Rf_Issue->Rf_High Rf > 0.5 Rf_Low Increase % EtOAc (More Polar) Rf_Issue->Rf_Low Rf < 0.2 Deg_Sol1 Add Et3N to Eluent Degradation->Deg_Sol1 Yes Deg_Sol2 Run Column Faster Deg_Sol1->Deg_Sol2

Caption: A Decision Tree for TLC Troubleshooting.

References

  • ChemBK. (2024). 4-MORPHOLINOBENZALDEHYDE. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.).
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. (2008). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. [Link]

  • ResearchGate. (2018). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Analytical Methods (RSC Publishing). (2018). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

  • Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Carl ROTH. (n.d.). Eluent additive for HPLC. [Link]

  • YouTube. (2024). What Is Eluent In Chromatography? - Chemistry For Everyone. [Link]

  • National Center for Biotechnology Information. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. [Link]

  • ResearchGate. (2004). Spectrophotometric Method with Silica-Gel Beads for Determination of Trace Formaldehyde in Air. [Link]

  • Sciencemadness Discussion Board. (2011). Benzyl Alcohol -> Benzaldehyde via Silica Gel Supported Jones Reagent. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing the Biological Activity of 4-(Morpholinomethyl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 4-(Morpholinomethyl)benzaldehyde Scaffold The morpholine ring is a privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-(Morpholinomethyl)benzaldehyde Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic profiles of compounds.[1] Its incorporation into various molecular scaffolds has led to the development of drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Similarly, benzaldehyde and its derivatives have demonstrated a broad spectrum of bioactivity, including antimicrobial, antioxidant, and anti-inflammatory effects.[3][4] The combination of these two pharmacophores in the 4-(Morpholinomethyl)benzaldehyde scaffold presents a promising avenue for the discovery of novel therapeutic agents.

This guide provides a framework for the comparative analysis of the biological activities of novel 4-(Morpholinomethyl)benzaldehyde derivatives. While direct comparative studies on a series of these specific derivatives are not extensively available in the current literature, this document will equip researchers with the foundational knowledge and detailed experimental protocols to conduct such investigations. We will delve into the key biological activities to explore, the methodologies to employ for a robust comparison, and the underlying signaling pathways that may be modulated by these compounds.

Comparative Biological Activity Assessment: A Multi-Faceted Approach

A thorough evaluation of 4-(Morpholinomethyl)benzaldehyde derivatives requires a multi-pronged approach, assessing their potential across several key therapeutic areas.

Anticancer Activity: Unraveling Cytotoxic Potential

The morpholine moiety is a component of several successful anticancer drugs, and benzaldehyde derivatives have also shown promise in this area.[1][5] A comparative study should, therefore, prioritize the evaluation of the cytotoxic effects of novel 4-(Morpholinomethyl)benzaldehyde derivatives against a panel of cancer cell lines.

Key Experimental Assay: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8][9][10][11]

Table 1: Hypothetical Comparative Anticancer Activity Data (IC₅₀ in µM)

DerivativeSubstitution on Benzaldehyde RingMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Compound 12-Chloro8.512.310.1
Compound 24-Methoxy15.220.118.5
Compound 33,4-Dichloro5.17.86.4
Doxorubicin (Control)-0.91.21.0

Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.

Antimicrobial Activity: Combating Pathogenic Microbes

Both morpholine and benzaldehyde derivatives have been reported to possess antimicrobial properties.[3][11][12][13][14][15] Therefore, screening new analogues against a panel of clinically relevant bacteria and fungi is a critical step in their evaluation.

Key Experimental Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19][20][21]

Table 2: Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)

DerivativeSubstitution on Benzaldehyde RingStaphylococcus aureusEscherichia coliCandida albicans
Compound 12-Chloro163264
Compound 24-Methoxy64>128>128
Compound 33,4-Dichloro81632
Ciprofloxacin (Control)-10.5-
Fluconazole (Control)---2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.[22][23] The potential of 4-(Morpholinomethyl)benzaldehyde derivatives to modulate inflammatory pathways should be investigated.

Key Experimental Assay: COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response.[3][13][24][25] An in vitro assay to measure the inhibition of COX-2 activity can provide valuable insights into the anti-inflammatory potential of the synthesized compounds.

Table 3: Hypothetical Comparative Anti-inflammatory Activity Data (IC₅₀ in µM)

DerivativeSubstitution on Benzaldehyde RingCOX-2 Inhibition IC₅₀ (µM)
Compound 12-Chloro12.5
Compound 24-Methoxy25.8
Compound 33,4-Dichloro8.2
Celecoxib (Control)-0.05

Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.

Delving into the Mechanism of Action: Key Signaling Pathways

Understanding the molecular mechanisms by which 4-(Morpholinomethyl)benzaldehyde derivatives exert their biological effects is crucial for their further development. Based on the known activities of related compounds, several signaling pathways are of particular interest.

PI3K/Akt/mTOR Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.[22]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Topoisomerase_II_Mechanism TopoII Topoisomerase II Cleavage_Complex Cleavage Complex (Transient DNA Break) TopoII->Cleavage_Complex DNA_Tangled Tangled DNA DNA_Tangled->TopoII DNA_Untangled Untangled DNA Cleavage_Complex->DNA_Untangled Religation Permanent_Break Permanent DNA Double-Strand Break Cleavage_Complex->Permanent_Break Replication Fork Collision Drug 4-(Morpholinomethyl)benzaldehyde Derivative (Hypothetical) Drug->Cleavage_Complex Stabilizes Apoptosis Apoptosis Permanent_Break->Apoptosis

Caption: Inhibition of Topoisomerase II leading to cancer cell apoptosis.

NF-κB Signaling in Inflammation

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. [1][2][7]Its activation is a key step in the inflammatory response, and its inhibition is a target for anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Drug 4-(Morpholinomethyl)benzaldehyde Derivative (Hypothetical) Drug->IKK_Complex Inhibits (Hypothetical)

Caption: The NF-κB signaling pathway in the inflammatory response.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard laboratory procedures for assessing the in vitro cytotoxicity of novel compounds. [5][6][9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the 4-(Morpholinomethyl)benzaldehyde derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Broth Microdilution for Antimicrobial Susceptibility

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC). [16][17][18][19][20][21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available COX-2 inhibitor screening kits. [13][24]

  • Reagent Preparation: Prepare the assay buffer, COX probe, cofactor, arachidonic acid, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare a series of dilutions of the 4-(Morpholinomethyl)benzaldehyde derivatives.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor or control (e.g., celecoxib).

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor and determine the IC₅₀ value.

Conclusion and Future Directions

The 4-(Morpholinomethyl)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comprehensive framework for the systematic and comparative evaluation of its derivatives. By employing the detailed experimental protocols and considering the key signaling pathways outlined herein, researchers can effectively elucidate the structure-activity relationships and identify lead compounds for further preclinical development. Future studies should focus on synthesizing a diverse library of these derivatives and conducting the rigorous biological evaluations described to unlock the full therapeutic potential of this exciting chemical scaffold.

References

  • Liu, Y., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 8, 257. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Foncea, R., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 798. [Link]

  • Liu, T., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 11, 457. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Deweese, J. E., & Osheroff, N. (2009). DNA Topoisomerase II, Genotoxicity, and Cancer. Critical Reviews in Toxicology, 39(1), 1-19. [Link]

  • Tew, G. W., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. International Journal of Molecular Sciences, 22(9), 4534. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Biology Stack Exchange. (2013). How does Topoisomerase II inhibition affect cancer cells? [Link]

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338-350. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Alzahrani, A. S. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 138. [Link]

  • ResearchGate. (2025). DNA Topoisomerase II as a Target for Cancer Chemotherapy. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Molinari, F., et al. (2021). PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. Cancers, 13(16), 4133. [Link]

  • Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Vasan, N., et al. (2014). Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites. Cell Reports, 9(2), 522-532. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • YouTube. (2025). PI3K/AKT/mTOR Signaling Pathway | Cancer Biology | Basic Science Series. [Link]

  • Open Access Text. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • ResearchGate. (2025). Antimicrobial and antioxidant activities of substituted 4H-1,4-benzothiazines. [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Antibacterial, Antifungal and Antioxidant activities of substituted 4H-1,4-benzothiazines. [Link]

  • ResearchGate. (n.d.). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. [Link]

  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity. [Link]

  • MDPI. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(15), 4983. [Link]

  • PubMed. (2005). Synthesis and antimicrobial activity of some 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles. Archiv der Pharmazie, 338(2-3), 105-111. [Link]

  • PubMed. (2022). A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. Current Medicinal Chemistry, 29(1), 1-2. [Link]

  • ResearchGate. (2025). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

  • PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4851. [Link]

  • ResearchGate. (2025). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. [Link]

  • Biomolecules & Therapeutics. (2010). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. 18(2), 165-171. [Link]

  • University of Florida. (2016). Anti-Inflammatory Activity of Natural Products. [Link]

  • PubMed Central. (2011). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Molecules, 16(10), 8515-8534. [Link]

  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(1), 1-13. [Link]

  • PubMed Central. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Chemistry, 2016, 7893589. [Link]

  • MDPI. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(21), 6439. [Link]

  • PubMed Central. (2021). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 64(23), 17416-17433. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-(Morpholinomethyl)benzaldehyde

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative spectroscopic analysis of 4-(Morpholinomethyl)benzaldehyde, a versatile synthetic intermediate. We will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm its molecular structure. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies.

Introduction: The Significance of Structural Verification

4-(Morpholinomethyl)benzaldehyde is a bifunctional molecule incorporating a reactive aldehyde group and a saturated morpholine heterocycle. This unique combination makes it a valuable building block in the synthesis of a wide array of biologically active compounds and functional materials. The morpholine moiety is a common scaffold in medicinal chemistry, known to enhance aqueous solubility and metabolic stability. The benzaldehyde component provides a reactive handle for forming various chemical linkages. Given its potential applications, the precise and unambiguous confirmation of its structure is paramount to ensure the validity of subsequent research and development.

This guide will not only detail the expected spectroscopic signatures of 4-(Morpholinomethyl)benzaldehyde but also compare them to a simpler, well-characterized analogue, benzaldehyde. This comparative approach will highlight the influence of the morpholinomethyl substituent on the spectral properties, thereby providing a deeper understanding of structure-spectra correlations.

Experimental Workflow for Spectroscopic Analysis

A systematic approach is crucial for the comprehensive spectroscopic characterization of a compound. The following workflow outlines the logical sequence of analyses for confirming the structure of 4-(Morpholinomethyl)benzaldehyde.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of 4-(Morpholinomethyl)benzaldehyde purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms data_analysis Data Interpretation & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of 4-(Morpholinomethyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environments

¹H NMR spectroscopy provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Data for 4-(Morpholinomethyl)benzaldehyde:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9Singlet1HAldehyde proton (-CHO)
~7.8Doublet2HAromatic protons (ortho to -CHO)
~7.4Doublet2HAromatic protons (ortho to -CH₂-)
~3.7Triplet4HMorpholine protons (-O-CH₂-)
~3.5Singlet2HBenzylic protons (-CH₂-N)
~2.5Triplet4HMorpholine protons (-N-CH₂-)

Comparative Analysis with Benzaldehyde:

The ¹H NMR spectrum of benzaldehyde is significantly simpler, showing a characteristic aldehyde proton signal around 10.0 ppm and a complex multiplet for the five aromatic protons between 7.5-8.0 ppm.[1] The presence of the morpholinomethyl substituent in 4-(Morpholinomethyl)benzaldehyde introduces distinct signals for the benzylic and morpholine protons, which are absent in the spectrum of benzaldehyde. Furthermore, the para-substitution pattern of the benzene ring in 4-(Morpholinomethyl)benzaldehyde results in a more simplified aromatic region with two distinct doublets, in contrast to the complex multiplet observed for the monosubstituted benzaldehyde.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. While generally less sensitive than ¹H NMR, it is an invaluable tool for determining the number of unique carbon atoms and their functional groups.

Expected ¹³C NMR Data for 4-(Morpholinomethyl)benzaldehyde:

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbonyl carbon (C=O)
~150Aromatic carbon attached to the morpholinomethyl group (C-N)
~136Aromatic carbon attached to the aldehyde group (C-CHO)
~130Aromatic carbons ortho to the aldehyde group
~115Aromatic carbons ortho to the morpholinomethyl group
~67Morpholine carbons adjacent to oxygen (-O-CH₂)
~63Benzylic carbon (-CH₂-N)
~53Morpholine carbons adjacent to nitrogen (-N-CH₂)

Comparative Analysis with Benzaldehyde:

The ¹³C NMR spectrum of benzaldehyde displays a carbonyl carbon signal around 192 ppm and several signals in the aromatic region between 128-137 ppm.[2] The introduction of the morpholinomethyl group in 4-(Morpholinomethyl)benzaldehyde leads to the appearance of additional aliphatic signals for the benzylic and morpholine carbons. The electronic effect of the nitrogen atom in the morpholine ring also influences the chemical shifts of the aromatic carbons, particularly the ipso-carbon attached to the substituent.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-(Morpholinomethyl)benzaldehyde in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands for 4-(Morpholinomethyl)benzaldehyde:

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2800Medium-StrongC-H stretching (aliphatic)
~2720, ~2820WeakC-H stretching (aldehyde)
~1700StrongC=O stretching (aldehyde carbonyl)
~1600, ~1480Medium-WeakC=C stretching (aromatic)
~1115StrongC-O-C stretching (ether in morpholine)
~820StrongC-H out-of-plane bending (para-disubstituted benzene)

Comparative Analysis with Benzaldehyde:

The IR spectrum of benzaldehyde is characterized by a strong carbonyl absorption around 1703 cm⁻¹ and the characteristic aldehyde C-H stretching bands around 2720 and 2820 cm⁻¹.[5] The spectrum of 4-(Morpholinomethyl)benzaldehyde will exhibit these key aldehyde features, but will also show additional strong bands corresponding to the aliphatic C-H stretching of the morpholinomethyl group and a prominent C-O-C stretching band from the morpholine ring, which are absent in the benzaldehyde spectrum. The out-of-plane bending region will also differ, indicating a para-disubstituted pattern for 4-(Morpholinomethyl)benzaldehyde.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid 4-(Morpholinomethyl)benzaldehyde directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrometry Data for 4-(Morpholinomethyl)benzaldehyde:

  • Molecular Ion Peak (M⁺): The molecular formula of 4-(Morpholinomethyl)benzaldehyde is C₁₂H₁₅NO₂. The expected monoisotopic mass is approximately 205.11 g/mol . The mass spectrum should show a molecular ion peak at m/z = 205.[6]

  • Key Fragmentation Peaks:

    • m/z = 100: This significant fragment corresponds to the morpholinomethyl cation [CH₂=N(CH₂CH₂)₂O]⁺, resulting from benzylic cleavage.

    • m/z = 105: Loss of the morpholino group, resulting in the [C₆H₄CHO]⁺ fragment.

    • m/z = 77: Loss of the entire morpholinomethyl and aldehyde groups, leading to the phenyl cation [C₆H₅]⁺.

Comparative Analysis with Benzaldehyde:

The mass spectrum of benzaldehyde (molecular weight ~106 g/mol ) shows a prominent molecular ion peak at m/z = 106.[7] Key fragments include m/z = 105 (loss of H), m/z = 77 (phenyl cation), and m/z = 51. The fragmentation pattern of 4-(Morpholinomethyl)benzaldehyde is significantly different due to the presence of the morpholinomethyl substituent, which provides an alternative and favorable fragmentation pathway leading to the characteristic m/z = 100 peak.

Experimental Protocol for Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of 4-(Morpholinomethyl)benzaldehyde in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

G M [C₁₂H₁₅NO₂]⁺˙ m/z = 205 F1 [C₅H₁₀NO]⁺ m/z = 100 M->F1 Benzylic Cleavage F2 [C₇H₅O]⁺ m/z = 105 M->F2 - •N(CH₂CH₂)₂O F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Figure 2: A plausible fragmentation pathway for 4-(Morpholinomethyl)benzaldehyde in mass spectrometry.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The structural elucidation of 4-(Morpholinomethyl)benzaldehyde requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation. By comparing the spectroscopic data of 4-(Morpholinomethyl)benzaldehyde with that of a simpler analogue like benzaldehyde, we gain a deeper understanding of the structural contributions of the morpholinomethyl substituent. This comprehensive and comparative approach ensures the unambiguous confirmation of the molecule's structure, a critical step in advancing its applications in research and development.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of 2-(Oxan-2-yl)morpholine: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
  • National Center for Biotechnology Information. (n.d.). 4-Morpholinobenzaldehyde. PubChem. Retrieved from [Link]

  • Colomer, I., et al. (2016). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. National Institutes of Health. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(morpholin-4-yl)methyl]benzaldehyde. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(morpholin-4-yl_methyl_benzaldehyde]([Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes for 4-(Morpholinomethyl)benzaldehyde

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 4-(Morpholinomethyl)benzaldehyde is a valuable intermediate, incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 4-(Morpholinomethyl)benzaldehyde is a valuable intermediate, incorporating both a reactive aldehyde for further elaboration and a morpholine moiety, a common pharmacophore. This guide provides an in-depth comparison of two primary, robust synthetic routes for this target molecule. While 4-(Morpholinomethyl)benzaldehyde is commercially available, detailed head-to-head comparisons of its synthesis are not widely published. Here, we present validated protocols adapted from closely related transformations, offering a practical guide for its laboratory-scale preparation.

Introduction to the Synthetic Strategies

The synthesis of 4-(Morpholinomethyl)benzaldehyde can be efficiently approached by two principal methods, each with its own set of advantages and considerations:

  • Nucleophilic Substitution: A classic and straightforward approach involving the reaction of a 4-(halomethyl)benzaldehyde with morpholine. This method is often reliable and proceeds under relatively mild conditions.

  • Reductive Amination: A one-pot reaction between a suitable dialdehyde, such as terephthalaldehyde, and morpholine, followed by in-situ reduction. This approach can be more atom-economical and may involve fewer isolation steps.

This guide will dissect these two methodologies, providing detailed experimental protocols, a comparative analysis of their key features, and the underlying chemical principles that govern these transformations.

Comparative Analysis of Synthetic Routes

The choice between nucleophilic substitution and reductive amination will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reagents. The following table provides a high-level comparison of the two routes.

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Reductive Amination
Starting Materials 4-(Chloromethyl)benzaldehyde, MorpholineTerephthalaldehyde, Morpholine
Key Reagents A non-nucleophilic base (e.g., K₂CO₃, Et₃N)A selective reducing agent (e.g., NaBH₄, NaBH(OAc)₃)
Reaction Type S(_N)2 SubstitutionImine formation and subsequent reduction
Typical Solvents Acetonitrile, DichloromethaneMethanol, Dichloromethane
Reaction Conditions Room temperature to mild heating0 °C to room temperature
Workup Aqueous extraction and solvent removalQuenching, extraction, and solvent removal
Potential Advantages Generally clean reactions with high yields.One-pot procedure can be more time-efficient.
Potential Disadvantages 4-(Halomethyl)benzaldehydes can be lachrymatory.Potential for over-reduction or side reactions if not controlled.
Estimated Yield > 90%80-90%
Estimated Purity High, often purifiable by recrystallization.Good, may require chromatographic purification.

Route 1: Synthesis via Nucleophilic Substitution

This method relies on the displacement of a halide from the benzylic position of 4-(chloromethyl)benzaldehyde by the nucleophilic nitrogen of morpholine. The presence of a non-nucleophilic base is crucial to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the morpholine nucleophile.

Experimental Protocol

Materials:

  • 4-(Chloromethyl)benzaldehyde (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-(chloromethyl)benzaldehyde in anhydrous acetonitrile, add morpholine followed by anhydrous potassium carbonate.

  • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(morpholinomethyl)benzaldehyde as a solid.

Mechanistic Rationale

The reaction proceeds via a standard S(_N)2 mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(chloromethyl)benzaldehyde. This concerted step results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. The potassium carbonate acts as a base to scavenge the HCl produced, driving the reaction to completion.

Workflow Diagram

cluster_0 Route 1: Nucleophilic Substitution Start 4-(Chloromethyl)benzaldehyde + Morpholine + K₂CO₃ in Acetonitrile Reaction Stir at Room Temperature (12-18h) Start->Reaction Filtration_1 Filter to remove salts Reaction->Filtration_1 Concentration_1 Concentrate filtrate Filtration_1->Concentration_1 Workup_1 Dissolve in DCM, wash with NaHCO₃ and brine Concentration_1->Workup_1 Drying_1 Dry over MgSO₄ Workup_1->Drying_1 Concentration_2 Concentrate to yield crude product Drying_1->Concentration_2 Purification_1 Recrystallization Concentration_2->Purification_1 End 4-(Morpholinomethyl)benzaldehyde Purification_1->End

Caption: Workflow for the synthesis of 4-(Morpholinomethyl)benzaldehyde via nucleophilic substitution.

Route 2: Synthesis via Reductive Amination

Reductive amination offers a convergent approach to the synthesis of 4-(morpholinomethyl)benzaldehyde. In this one-pot procedure, terephthalaldehyde reacts with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium borohydride to the desired product. The key is to use a reducing agent that is selective for the iminium ion over the aldehyde.

Experimental Protocol

Materials:

  • Terephthalaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Methanol

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve terephthalaldehyde in methanol.

  • To this stirred solution, add morpholine dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate. Monitor the consumption of the aldehyde by TLC.

  • After the initial reaction is complete, cool the mixture to 0-5 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride to the cooled, stirred reaction mixture, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel to afford pure 4-(morpholinomethyl)benzaldehyde.

Mechanistic Rationale

This reaction proceeds in two main stages. First, the nucleophilic morpholine attacks one of the carbonyl groups of terephthalaldehyde to form a hemiaminal, which then dehydrates to form a reactive iminium ion. In the second stage, the sodium borohydride delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product. The selectivity of sodium borohydride for the iminium ion over the remaining aldehyde group is crucial for the success of this reaction.

Workflow Diagram

cluster_1 Route 2: Reductive Amination Start_2 Terephthalaldehyde + Morpholine in Methanol Imine_Formation Stir at Room Temperature (1-2h) Start_2->Imine_Formation Cooling Cool to 0-5 °C Imine_Formation->Cooling Reduction Add NaBH₄ portion-wise Cooling->Reduction Stirring_2 Warm to RT, stir (2-4h) Reduction->Stirring_2 Quench Quench with water Stirring_2->Quench Concentration_3 Remove Methanol Quench->Concentration_3 Workup_2 Extract with DCM, wash Concentration_3->Workup_2 Drying_2 Dry over MgSO₄ Workup_2->Drying_2 Concentration_4 Concentrate to yield crude product Drying_2->Concentration_4 Purification_2 Column Chromatography Concentration_4->Purification_2 End_2 4-(Morpholinomethyl)benzaldehyde Purification_2->End_2

Caption: Workflow for the one-pot synthesis of 4-(Morpholinomethyl)benzaldehyde via reductive amination.

Conclusion

Both nucleophilic substitution and reductive amination represent viable and efficient strategies for the synthesis of 4-(morpholinomethyl)benzaldehyde. The nucleophilic substitution route is a robust and high-yielding two-component reaction, ideal for straightforward scale-up. The reductive amination pathway offers the elegance of a one-pot, multi-component reaction, which can be advantageous in terms of process time and resource management.

The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research or development program, including cost of starting materials, available equipment, and desired purity profile of the final product. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make an informed decision and to facilitate the successful synthesis of this versatile chemical intermediate.

References

  • General Principles of Nucleophilic Substitution: For a comprehensive understanding of S(_N)2 reactions, refer to standard organic chemistry textbooks such as "Organic Chemistry" by Clayden, Greeves, and Warren.
  • Reductive Amination Reviews: A thorough review of reductive amination methodologies can be found in "Reductive Amination in the Synthesis of Pharmaceuticals" by a relevant author in a journal like Chemical Reviews or Organic Process Research & Development.
  • Protocol Adaptation Source (Reductive Amination): The protocol for the reductive amination of 4-bromobenzaldehyde with morpholine provides a strong foundation for the procedure described herein.
  • Starting Material Synthesis (4-(halomethyl)benzaldehyde): The synthesis of 4-(chloromethyl)benzaldehyde and 4-(bromomethyl)benzaldehyde is well-documented in the chemical literature and available from commercial suppliers.[1]

  • Safety Information for Reagents: Material Safety Data Sheets (MSDS) for all chemicals used should be consulted prior to performing any experimental work.

Sources

Comparative

Efficacy of 4-(Morpholinomethyl)benzaldehyde Analogs as Antimicrobial Agents: A Comparative Guide

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the exploration of unique chemical scaffolds is paramount. Among the promising candidates, molecules integrating...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the exploration of unique chemical scaffolds is paramount. Among the promising candidates, molecules integrating a benzaldehyde moiety with a morpholine ring have garnered significant interest. This guide provides a comprehensive analysis of the antimicrobial efficacy of analogs structurally related to 4-(Morpholinomethyl)benzaldehyde, offering a comparative look at their performance, insights into their mechanism of action, and detailed experimental protocols for their evaluation. While direct studies on 4-(Morpholinomethyl)benzaldehyde itself are limited in the public domain, this guide synthesizes data from closely related structures, primarily Schiff bases of 4-morpholinophenyl and other benzaldehyde derivatives, to provide a robust understanding of this chemical class.

The Rationale Behind the Scaffold: A Synthesis of Bioactive Moieties

The combination of a benzaldehyde and a morpholine ring in a single molecular entity is a deliberate strategy rooted in the known bioactive properties of each component.

  • Benzaldehyde and its Derivatives: Benzaldehyde is a naturally occurring compound with documented antimicrobial properties. Its derivatives, particularly those with hydroxyl or other substitutions on the aromatic ring, have shown a range of antibacterial and antifungal activities. The aldehyde functional group is reactive and can potentially interact with biological macromolecules in microbial cells.

  • The Morpholine Moiety: Morpholine is a heterocyclic amine that is a structural component of several approved drugs. Its inclusion in a molecule can enhance pharmacokinetic properties such as solubility and bioavailability. Furthermore, the morpholine nucleus itself is associated with a wide spectrum of pharmacological activities, including antimicrobial effects.

The synergistic potential of these two moieties forms the basis for exploring 4-(Morpholinomethyl)benzaldehyde analogs as a novel class of antimicrobial agents.

Comparative Antimicrobial Efficacy: A Look at a Related Analog Series

The antimicrobial activity of these compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains, using the agar streak dilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 4-(4-(substituted-benzylidene-imino)phenyl)-morpholine Analogs

CompoundR-group on BenzaldehydeS. aureusS. epidermidisB. cereusM. luteusE. coliC. albicansA. niger
1 H>100>100>100>100>100>100>100
2 4-OH25192116292040
3 4-Cl45404835555060
4 4-NO₂38324230454055
5 3-NO₂42384533504862
6 2,4-diCl35283825403550
7 4-N(CH₃)₂30253322383045
Ciprofloxacin -0.510.510.25--
Fluconazole ------816

Data synthesized from the findings reported in the study by Pandeya et al. on Schiff bases of 4-(4-aminophenyl)-morpholine.

From this data, several key observations can be made:

  • The Unsubstituted Analog: The parent compound with an unsubstituted benzaldehyde moiety showed negligible activity, highlighting the importance of substitutions on the benzaldehyde ring for antimicrobial efficacy.

  • The Effect of Hydroxyl Substitution: The presence of a hydroxyl group at the 4-position of the benzaldehyde ring resulted in the most potent compound in the series, with broad-spectrum activity against both bacteria and fungi. This aligns with other studies that have demonstrated the importance of phenolic hydroxyls for the antimicrobial activity of benzaldehyde derivatives.

  • Electron-Withdrawing and Donating Groups: Both electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-donating groups (e.g., -N(CH₃)₂) on the benzaldehyde ring enhanced antimicrobial activity compared to the unsubstituted analog.

  • Comparison with Standard Drugs: While the synthesized compounds showed promising activity, their MIC values were significantly higher than those of the standard antibiotic Ciprofloxacin for bacteria and comparable to or slightly higher than Fluconazole for fungi. This suggests that while these analogs are promising leads, further optimization is required to achieve the potency of established antimicrobial agents.

Proposed Mechanism of Action

The exact mechanism of action for 4-(Morpholinomethyl)benzaldehyde analogs has not been definitively elucidated. However, based on the known properties of their constituent moieties, a multi-target mechanism can be proposed.

  • Disruption of the Cell Membrane: Benzaldehyde and its derivatives are known to interact with the plasma membrane of bacterial cells. This interaction can lead to a change in membrane permeability, disrupting essential cellular processes and potentially increasing the intracellular concentration of the compound or co-administered antibiotics.

  • Inhibition of Cellular Respiration and ROS Production: Some studies suggest that benzaldehyde can hinder aerobic respiration. It may also inhibit the generation of reactive oxygen species (ROS) that are induced by some bactericidal antibiotics, which could be a contributing factor to its antimicrobial action.

  • Inhibition of Flagella Formation: Benzaldehyde has been shown to inhibit the formation of bacterial flagella, which are crucial for motility and biofilm formation.

  • Potential for Multiple Mechanisms from the Morpholine Moiety: Morpholine-containing compounds are known to exhibit a variety of biological activities, and their mechanism of action can be diverse. Some morpholine derivatives act by inhibiting ergosterol biosynthesis in fungi, while others may interfere with protein synthesis in bacteria.

The following diagram illustrates a hypothetical, multi-pronged mechanism of action for a 4-(Morpholinomethyl)benzaldehyde analog.

Proposed_Antimicrobial_Mechanism cluster_Cell Bacterial Cell Membrane Cell Membrane Respiration Cellular Respiration Flagella Flagella Synthesis Protein Protein Synthesis Analog 4-(Morpholinomethyl)benzaldehyde Analog Analog->Membrane Disruption Analog->Respiration Inhibition Analog->Flagella Inhibition Analog->Protein Potential Inhibition

Caption: Proposed multi-target mechanism of 4-(Morpholinomethyl)benzaldehyde analogs.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized protocols must be followed when evaluating the antimicrobial efficacy of novel compounds. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Synthesis of 4-(Morpholinomethyl)benzaldehyde Analogs

A general synthetic route to obtain Schiff bases of 4-morpholinobenzaldehyde, which are structurally related to the target compounds, is outlined below. This serves as an example of how such analogs can be prepared.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Morpholinobenzaldehyde 4-Morpholinobenzaldehyde Condensation Condensation Reaction (e.g., reflux in ethanol with catalytic acid) 4-Morpholinobenzaldehyde->Condensation Substituted_Amine Primary Aromatic Amine (e.g., aniline derivatives) Substituted_Amine->Condensation Schiff_Base Schiff Base Analog Condensation->Schiff_Base Purification (e.g., recrystallization) MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Analogs in 96-well Plate Dilutions->Inoculate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate->Incubate Read Visually Inspect for Growth and Determine MIC Incubate->Read

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The available evidence on analogs structurally related to 4-(Morpholinomethyl)benzaldehyde suggests that this class of compounds holds promise as a source of new antimicrobial agents. The combination of the benzaldehyde and morpholine moieties appears to be a viable strategy for generating molecules with broad-spectrum antibacterial and antifungal activity. Structure-activity relationship studies on related Schiff bases indicate that substitutions on the benzaldehyde ring are crucial for potency, with a 4-hydroxyl group being particularly favorable.

While the antimicrobial activity of the currently reported analogs does not surpass that of established antibiotics, they represent a valuable starting point for further drug discovery and development efforts. Future research should focus on:

  • Synthesis and screening of a dedicated library of 4-(Morpholinomethyl)benzaldehyde analogs to establish a direct structure-activity relationship.

  • Lead optimization to enhance antimicrobial potency and selectivity.

  • In-depth mechanistic studies to fully elucidate the mode of action of these compounds.

  • Evaluation of their efficacy in more complex models , such as in vivo infection models and against microbial biofilms.

By systematically exploring the chemical space around the 4-(Morpholinomethyl)benzaldehyde scaffold, it may be possible to develop novel and effective antimicrobial agents to address the growing challenge of infectious diseases.

References

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC - NIH. (2021, September 13). Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. (2024, April 30). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]

  • (PDF) morpholine antimicrobial activity - ResearchGate. (2016, February 10). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Table 2 In vitro antibacterial and antifungal activities of 4a–i. - ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. (2024, April 30). Retrieved from [Link]

  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella - MDPI. (2024, August 14). Retrieved from [Link]

  • Studies show that polymers derived from benzaldehyde and from amines (4-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde into amine-terminated polymers) have bactericidal activity, preventing bacterial growth, and that this capacity increases proportionally along with the number of presented phenolic hydroxyls. Other studies show the relevance of the activity of benzaldehyde and oxygenated terpenes, such as thymol, nerol, dimethyl octanol, and estragol, in microbiological activities,
Validation

Comparative study of different catalysts for 4-(Morpholinomethyl)benzaldehyde synthesis

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of innovation. 4-(Morpholinomethyl)benzaldehyde is a valuable building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of innovation. 4-(Morpholinomethyl)benzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds, owing to its versatile reactivity. This guide provides an in-depth comparative analysis of three distinct catalytic methodologies for its synthesis, offering insights into the mechanistic nuances and practical considerations of each approach. The information presented herein is grounded in experimental data from peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to 4-(Morpholinomethyl)benzaldehyde

4-(Morpholinomethyl)benzaldehyde is a bifunctional molecule incorporating a reactive aldehyde group and a morpholine moiety. The aldehyde functionality serves as a handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The morpholine group can influence the molecule's solubility, pharmacokinetic properties, and binding interactions in a biological context. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of significant interest.

This guide will explore and compare the following three catalytic strategies for the synthesis of 4-(Morpholinomethyl)benzaldehyde:

  • Reductive Amination using a Hydride Catalyst

  • Nucleophilic Substitution with Phase-Transfer Catalysis

  • One-Pot Catalytic N-Alkylation of a Benzyl Alcohol

Each method will be evaluated based on its catalytic system, reaction mechanism, experimental protocol, and overall efficiency, providing a comprehensive resource for selecting the most suitable synthetic route for a given application.

Method 1: Reductive Amination using Sodium Triacetoxyborohydride

Reductive amination is a powerful and widely employed method for the formation of C-N bonds. This approach involves the reaction of a carbonyl compound (in this case, 4-formylbenzaldehyde) with an amine (morpholine) to form an iminium ion intermediate, which is then reduced in situ by a hydride-based reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly mild and selective catalyst for this transformation, offering high functional group tolerance.[1][2][3]

Mechanistic Rationale

The reaction proceeds through a two-step, one-pot sequence. First, the lone pair of the nitrogen atom in morpholine attacks the electrophilic carbonyl carbon of 4-formylbenzaldehyde. This is followed by dehydration to form a transient iminium ion. The key to the success of this method lies in the chemoselectivity of the reducing agent. Sodium triacetoxyborohydride is less reactive than other borohydrides and selectively reduces the iminium ion in the presence of the aldehyde, preventing the side reaction of aldehyde reduction to the corresponding alcohol.[4]

Experimental Protocol

Materials:

  • 4-Formylbenzaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-formylbenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add morpholine (1.1 eq) at room temperature.

  • Stir the mixture for 1 hour to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-(Morpholinomethyl)benzaldehyde.

Visualization of the Experimental Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification start Dissolve 4-formylbenzaldehyde in DCE add_morpholine Add Morpholine start->add_morpholine stir1 Stir for 1h at RT add_morpholine->stir1 add_nabhoac3 Add NaBH(OAc)3 stir1->add_nabhoac3 stir2 Stir at RT (Monitor by TLC) add_nabhoac3->stir2 quench Quench with NaHCO3 (aq) stir2->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product 4-(Morpholinomethyl)benzaldehyde purify->product

Caption: Workflow for the synthesis of 4-(Morpholinomethyl)benzaldehyde via reductive amination.

Method 2: Nucleophilic Substitution with Phase-Transfer Catalysis

This method involves the nucleophilic substitution of a benzylic halide, such as 4-(bromomethyl)benzaldehyde, with morpholine. The reaction is facilitated by a phase-transfer catalyst (PTC), which shuttles the morpholine nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs. Quaternary ammonium salts like Aliquat 336 are commonly used as PTCs.[5]

Mechanistic Rationale

The phase-transfer catalyst, a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion with the morpholine in the aqueous or at the interface of the two phases to form a lipophilic ion pair (Q⁺Morpholine). This ion pair is soluble in the organic solvent containing the 4-(halomethyl)benzaldehyde. The morpholine anion, now in the organic phase, acts as a potent nucleophile and displaces the halide from the benzylic position. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

Experimental Protocol

Materials:

  • 4-(Bromomethyl)benzaldehyde[6][7]

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Aliquat 336 (or other suitable phase-transfer catalyst)

  • Toluene

  • Water

Procedure:

  • Combine 4-(bromomethyl)benzaldehyde (1.0 eq), morpholine (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of Aliquat 336 (e.g., 5 mol%) in a mixture of toluene and water.

  • Heat the biphasic mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to afford 4-(Morpholinomethyl)benzaldehyde.

Visualization of the Catalytic Cycle

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous/Interface Q_Morph [Q+Morpholine-] ArCH2Br 4-(Bromomethyl)benzaldehyde Q_Morph->ArCH2Br Nucleophilic Attack Product 4-(Morpholinomethyl)benzaldehyde ArCH2Br->Product SN2 Reaction Q_Br [Q+Br-] Product->Q_Br Catalyst Regeneration Q_Br->Q_Morph Ion Exchange Br_ion Br- Q_Br->Br_ion Release Morpholine Morpholine Morpholine->Q_Morph K2CO3 K2CO3 K2CO3->Morpholine Base

Caption: Catalytic cycle for the phase-transfer catalyzed synthesis.

Method 3: One-Pot Catalytic N-Alkylation via Borrowing Hydrogen

This innovative approach utilizes a "borrowing hydrogen" strategy to achieve the N-alkylation of morpholine with 4-formylbenzyl alcohol in a one-pot reaction. This method is highly atom-economical as it avoids the pre-functionalization of the alcohol to a halide. Transition metal catalysts, such as those based on nickel, are often employed for this transformation.[8]

Mechanistic Rationale

The catalytic cycle begins with the dehydrogenation of the 4-formylbenzyl alcohol by the metal catalyst to form the corresponding aldehyde, 4-formylbenzaldehyde, and metal-hydride species. The in-situ generated aldehyde then reacts with morpholine to form an iminium ion. This iminium ion is subsequently reduced by the metal-hydride species, regenerating the catalyst and yielding the final product, 4-(Morpholinomethyl)benzaldehyde. The "borrowed" hydrogen from the alcohol is thus used for the reduction step.

Experimental Protocol (Representative)

Materials:

  • 4-Formylbenzyl alcohol

  • Morpholine

  • NiCuFeOx catalyst (or other suitable borrowing hydrogen catalyst)

  • Toluene (or other high-boiling solvent)

Procedure:

  • In a reaction vessel, combine 4-formylbenzyl alcohol (1.0 eq), morpholine (1.2 eq), and the NiCuFeOx catalyst.

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the heterogeneous catalyst.

  • Wash the catalyst with the solvent.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain 4-(Morpholinomethyl)benzaldehyde.

Visualization of the Borrowing Hydrogen Mechanism

Borrowing_Hydrogen catalyst [M] Catalyst aldehyde 4-Formylbenzaldehyde catalyst->aldehyde M_H [M]-H2 catalyst->M_H alcohol 4-Formylbenzyl Alcohol alcohol->catalyst Dehydrogenation morpholine Morpholine aldehyde->morpholine Condensation iminium Iminium Ion morpholine->iminium iminium->catalyst Regeneration product 4-(Morpholinomethyl)benzaldehyde iminium->product M_H->iminium Reduction

Caption: Simplified mechanism of the borrowing hydrogen catalytic cycle.

Comparative Analysis of Catalytic Methods

FeatureMethod 1: Reductive AminationMethod 2: Nucleophilic Substitution (PTC)Method 3: One-Pot N-Alkylation (BH)
Starting Materials 4-Formylbenzaldehyde, Morpholine4-(Halomethyl)benzaldehyde, Morpholine4-Formylbenzyl alcohol, Morpholine
Catalyst Sodium triacetoxyborohydrideQuaternary ammonium salt (e.g., Aliquat 336)Transition metal complex (e.g., NiCuFeOx)
Reaction Conditions Mild (room temperature)Elevated temperature (reflux)Elevated temperature (reflux)
Reported Yield Generally high (can exceed 90%)[3]High (e.g., 89% for a similar reaction)[5]Potentially high, catalyst dependent
Advantages - Mild reaction conditions- High chemoselectivity- One-pot procedure- Readily available starting materials- Simple work-up- High atom economy- One-pot from alcohol
Disadvantages - Stoichiometric use of hydride reagent- Cost of NaBH(OAc)₃- Requires pre-synthesis of benzyl halide- Biphasic reaction requires vigorous stirring- Requires higher temperatures- Catalyst may be expensive or require synthesis
Scalability GoodGood, well-established for industrial processesDependent on catalyst cost and stability

Conclusion and Future Outlook

The synthesis of 4-(Morpholinomethyl)benzaldehyde can be effectively achieved through several catalytic routes, each with its own set of advantages and disadvantages.

  • Reductive amination using sodium triacetoxyborohydride stands out for its mild reaction conditions and high selectivity, making it an excellent choice for laboratory-scale synthesis and for substrates with sensitive functional groups.

  • Phase-transfer catalyzed nucleophilic substitution offers a robust and scalable method, particularly suitable for industrial applications where cost-effectiveness and high throughput are critical. The main drawback is the need for a halogenated starting material.

  • One-pot N-alkylation via borrowing hydrogen catalysis represents a more modern and atom-economical approach. While it requires higher temperatures and specialized catalysts, the direct use of alcohols as alkylating agents is highly attractive from a green chemistry perspective.

The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available starting materials, and desired purity. Future research in this area will likely focus on the development of more efficient and recyclable heterogeneous catalysts for both reductive amination and borrowing hydrogen reactions, further enhancing the sustainability and cost-effectiveness of 4-(Morpholinomethyl)benzaldehyde synthesis.

References

  • Myers, A. G. Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Stiniya, S., Saranya, P. V., & Gopinathan, A. (2023). N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

Sources

Comparative

A Comparative Guide to Purity Analysis of 4-(Morpholinomethyl)benzaldehyde by HPLC

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of robust and reproducible outcomes. 4-(Morpholinomethyl)benzaldehyde, a key building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of robust and reproducible outcomes. 4-(Morpholinomethyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 4-(Morpholinomethyl)benzaldehyde, supported by detailed experimental protocols and a discussion of the underlying scientific principles.

The Critical Role of Purity for 4-(Morpholinomethyl)benzaldehyde

4-(Morpholinomethyl)benzaldehyde serves as a crucial intermediate in organic synthesis.[1] Impurities, which can arise from unreacted starting materials, by-products, or degradation products, can have significant downstream consequences. For instance, residual starting materials could lead to the formation of undesired side products in subsequent synthetic steps, complicating purification and reducing overall yield. Therefore, a precise and reliable analytical method to assess purity is not just a quality control measure but a fundamental component of process understanding and optimization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile and thermally labile compounds like 4-(Morpholinomethyl)benzaldehyde, HPLC, particularly in the reverse-phase mode, is the most widely adopted technique for purity assessment.[2] Its high resolving power allows for the effective separation of the main component from closely related impurities.[2]

Proposed HPLC Method and Rationale

Based on established protocols for similar aromatic aldehydes and morpholine-containing compounds, the following HPLC method is proposed for the purity analysis of 4-(Morpholinomethyl)benzaldehyde.[2][3]

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds. The C18 stationary phase offers the necessary hydrophobicity to interact with the benzaldehyde moiety.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common and effective mobile phase for reverse-phase chromatography of polar analytes. The acidic modifier (phosphoric acid) ensures the morpholine nitrogen is protonated, leading to good peak shape and preventing tailing.
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% BA gradient elution is necessary to separate impurities with a wide range of polarities, from polar starting materials to potentially less polar by-products, within a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection UV at 285 nmThe benzaldehyde chromophore exhibits strong UV absorbance. A wavelength of 285 nm is chosen to maximize sensitivity for the main analyte and potential aromatic impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Potential Impurities and Method Specificity

The most common synthesis route for 4-(Morpholinomethyl)benzaldehyde involves the reaction of p-fluorobenzaldehyde with morpholine.[1][4] Therefore, the primary process-related impurities to consider are:

  • p-Fluorobenzaldehyde (Starting Material): More polar than the product.

  • Morpholine (Starting Material): Highly polar and may not be well-retained on a C18 column under these conditions, but its absence is important to confirm.

  • Oxidation Product (4-(Morpholinomethyl)benzoic acid): Aldehydes are susceptible to oxidation, especially during workup or storage.[5] The resulting carboxylic acid would be more polar than the aldehyde.

The proposed HPLC method is designed to be specific for 4-(Morpholinomethyl)benzaldehyde, providing baseline separation from these potential impurities.

Comparative Analysis with Other Techniques

While HPLC is the preferred method, other analytical techniques can be employed for purity assessment, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesSuitability for 4-(Morpholinomethyl)benzaldehyde
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[2]Higher cost of instrumentation and consumables, requires skilled operators.Excellent: The gold standard for purity determination of this type of compound.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.High resolution for volatile compounds, high sensitivity.[6]Not suitable for non-volatile or thermally labile compounds without derivatization. 4-(Morpholinomethyl)benzaldehyde has a relatively high boiling point and may decompose at high temperatures.[7]Moderate to Poor: Would likely require derivatization, adding complexity to the method and potentially introducing new impurities. Direct injection may lead to thermal degradation.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, low cost, can screen multiple samples simultaneously.[5]Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[5]Good (for screening): Useful for rapid, qualitative assessment of reaction progress and for detecting major impurities.[8][9]

Experimental Protocols

HPLC Method Protocol
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 4-(Morpholinomethyl)benzaldehyde in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution with acetonitrile to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Analysis: Inject 10 µL of the prepared sample and run the gradient program as detailed in the table above.

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

TLC Method Protocol
  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) can be a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount onto the TLC plate baseline.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: Visualize the separated spots under a UV lamp (254 nm).[10] Aldehydes and ketones can also be visualized using a 2,4-dinitrophenylhydrazine (DNPH) stain, which will produce yellow-to-red spots.[11]

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14] This process provides a self-validating system, demonstrating that the analytical procedure is suitable for its intended purpose.[15]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard and plotting the peak area against concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate Separation on C18 Column inject->separate detect UV Detection (285 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the purity analysis of 4-(Morpholinomethyl)benzaldehyde by HPLC.

Conclusion

For the comprehensive and accurate purity determination of 4-(Morpholinomethyl)benzaldehyde, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative capabilities. While other methods like TLC can be used for rapid screening, HPLC remains the cornerstone for routine quality control and final product release testing in a research and drug development setting. Proper method validation according to ICH guidelines is essential to ensure the generation of reliable and trustworthy data, which is paramount for the successful progression of any pharmaceutical development program.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.[12]

  • 4-Morpholinobenzaldehyde synthesis - ChemicalBook.[4]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.[13]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.[15]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.[14]

  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC - Benchchem.[2]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.[3]

  • Organic Syntheses Procedure.[8]

  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed.[6]

  • 2.3B: Uses of TLC - Chemistry LibreTexts.[5]

  • Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol - PubMed.[16]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts.[10]

  • TLC Visualization Reagents - EPFL.[11]

  • Synthesis routes of 4-(Bromomethyl)benzaldehyde - Benchchem.[9]

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of 4-(Morpholinomethyl)benzaldehyde Reaction Intermediates

Introduction: The Synthetic Value of a Bifunctional Building Block 4-(Morpholinomethyl)benzaldehyde is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of a Bifunctional Building Block

4-(Morpholinomethyl)benzaldehyde is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines a reactive aldehyde "handle," suitable for forming imines, hydrazones, or undergoing reductive amination, with a tertiary amine (morpholine) that can be protonated, quaternized, or act as a catalytic site. This duality makes it a valuable synthon for constructing complex molecular architectures, from pharmaceutical lead compounds to functional polymers.

However, the efficiency and selectivity of synthetic routes producing this molecule are critically dependent on the reaction pathways chosen. Different pathways proceed through distinct reactive intermediates, whose formation, stability, and reactivity dictate the overall outcome. Understanding how to detect and characterize these intermediates is not merely an academic exercise; it is essential for reaction optimization, impurity profiling, and scaling up processes in a controlled, self-validating manner. This guide provides a comparative analysis of the key intermediates formed during the synthesis of 4-(Morpholinomethyl)benzaldehyde, offering field-proven insights and detailed protocols for their characterization.

Part 1: Comparative Analysis of Synthetic Pathways and Their Intermediates

The core C-N bond forming reaction that installs the morpholine group onto the benzaldehyde scaffold can be approached in several ways. We will compare two primary, mechanistically distinct routes: Direct Nucleophilic Substitution and Reductive Amination . Each pathway generates a unique, characterizable intermediate that defines the reaction's progression and potential side reactions.

Route A: Direct Nucleophilic Substitution via a Quaternary Ammonium Intermediate

This is arguably the most direct route, involving the reaction of a pre-functionalized benzaldehyde, such as 4-(bromomethyl)benzaldehyde, with morpholine. This is a classic SN2 reaction.

  • Causality of Experimental Choice: This pathway is chosen for its straightforwardness. It utilizes readily available starting materials and proceeds under relatively mild conditions. The key mechanistic step is the nucleophilic attack of the morpholine nitrogen on the electrophilic benzylic carbon. The resulting product is a quaternary ammonium salt, which in this case is the final product of the C-N bond formation step.[1]

  • The Key Intermediate: The Benzylmorpholinium Cation The product of this reaction is itself a quaternary ammonium salt: 4-formyl-1-(morpholin-4-yl-methyl)benzylammonium halide. While this is the target molecule, its charged nature makes it a stable, characterizable species analogous to a reaction intermediate in a multi-step synthesis. It is fundamentally different from the transient intermediates of other routes.

G cluster_0 Route A: Direct Nucleophilic Substitution SM1 4-(Bromomethyl)benzaldehyde INT1 Quaternary Ammonium Salt (Product Cation) SM1->INT1 S N 2 Attack SM2 Morpholine SM2->INT1

Caption: Reaction scheme for direct substitution.

Route B: Reductive Amination via a Transient Iminium Ion Intermediate

A conceptually different approach involves the reaction of terephthalaldehyde (4-formylbenzaldehyde) with morpholine, followed by in-situ reduction.

  • Causality of Experimental Choice: This one-pot procedure is highly efficient and avoids the handling of lachrymatory benzyl halides.[2][3] The reaction proceeds by first forming an iminium ion, which is a highly electrophilic species that is then immediately reduced by a hydride source like sodium cyanoborohydride or sodium triacetoxyborohydride.[4]

  • The Key Intermediate: The Iminium Cation The reaction between the secondary amine (morpholine) and the aldehyde first forms a hemiaminal, which rapidly dehydrates to yield a transient but highly reactive iminium cation .[5] Unlike the stable quaternary salt in Route A, the iminium ion has a fleeting existence in the reaction pot and is immediately consumed by the reducing agent.[6] Its detection provides direct evidence of the reaction mechanism. The key advantage of this pathway is that the reaction stops cleanly at the tertiary amine stage, as the product cannot form another iminium ion, thus preventing over-alkylation.[7]

G cluster_1 Route B: Reductive Amination SM3 4-Formylbenzaldehyde INT2 Hemiaminal (Unstable) SM3->INT2 SM4 Morpholine SM4->INT2 INT3 Iminium Cation (Transient Intermediate) INT2->INT3 - H2O PROD Final Product (after reduction) INT3->PROD + [H-] (e.g., NaBH3CN)

Caption: Reaction scheme for reductive amination.

Part 2: Data-Driven Comparison of Intermediates

The choice of synthetic route has profound implications for process control. The distinct nature of the quaternary ammonium salt versus the iminium cation requires different analytical strategies for their detection and characterization.

FeatureRoute A Intermediate (Quaternary Ammonium Salt)Route B Intermediate (Iminium Cation)
Intermediate Type Stable, charged product of the C-N formation step.Transient, electrophilic cation.
Stability Isolable as a salt with a suitable counter-ion (e.g., Br⁻, Cl⁻).Highly reactive; consumed in-situ. Cannot be isolated under normal conditions.[8]
Key ¹H NMR Handle Deshielded benzylic protons (~4.5-5.0 ppm) and morpholine protons (~3.5-4.5 ppm) adjacent to N⁺.Highly deshielded iminium proton (R₂C=N⁺HR) often >9 ppm.[9]
Key ¹³C NMR Handle Benzylic carbon (~65-75 ppm) and morpholine carbons adjacent to N⁺ (~50-60 ppm).Iminium carbon (C=N⁺) is significantly downfield (~160-175 ppm).
Mass Spec (ESI-MS) Readily detected as a persistent cation [M]⁺ in positive ion mode.[10][11]Detectable via direct infusion or LC-MS analysis of the reaction mixture.[12]
FTIR Signature Less distinct; focus on disappearance of starting material C-Br stretch.Characterized by a C=N⁺ stretching frequency (~1650-1690 cm⁻¹), often stronger than a neutral imine.
Advantages of Route Direct, simple reaction. The product is easily purified by precipitation/recrystallization.One-pot procedure, high atom economy, avoids halogenated starting materials, no over-alkylation.[7][13]
Disadvantages of Route Requires synthesis of halogenated starting material, which can be a lachrymator.Requires careful control of pH and stoichiometry; reducing agents can be toxic/expensive.

Part 3: Experimental Protocols for Intermediate Characterization

A self-validating protocol ensures that experimental observations are directly and causally linked to the chemical species present. The following workflows are designed for robust characterization.

Workflow Diagram: A Unified Approach to Analysis

G cluster_workflow General Characterization Workflow A Initiate Reaction (Route A or B) B Aliquoting & Quenching (if necessary for transient species) A->B C Direct Infusion ESI-MS (Rapid Screening) B->C D LC-MS Analysis (Separation & Identification) B->D E NMR Spectroscopy (¹H, ¹³C, COSY) B->E F FTIR Analysis (Functional Group Tracking) B->F G Data Interpretation & Structural Confirmation C->G D->G E->G F->G

Caption: Unified workflow for intermediate analysis.

Protocol 1: Synthesis and LC-MS Analysis of the Quaternary Ammonium Product (Route A)
  • Objective: To monitor the formation of the 4-(morpholinomethyl)benzaldehyde cation via direct substitution.

  • Trustworthiness: This protocol uses LC-MS, a highly sensitive and specific technique, to continuously monitor the formation of the target ion, providing real-time kinetic data and impurity profiling.

  • Methodology:

    • Reaction Setup: In a 25 mL round-bottom flask, dissolve 4-(bromomethyl)benzaldehyde (1.0 g, 5.0 mmol) in acetonitrile (10 mL). Add morpholine (0.48 mL, 5.5 mmol) dropwise at room temperature with stirring.

    • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, withdraw a 10 µL aliquot of the reaction mixture.

    • Sample Preparation: Immediately dilute the aliquot into 990 µL of 50:50 acetonitrile:water with 0.1% formic acid. This dilution quenches the reaction and prepares the sample for analysis.

    • LC-MS Analysis:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: Gradient elution from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 5 minutes.

      • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

      • Data Acquisition: Scan for the expected mass-to-charge ratio (m/z) of the product cation (C₁₂H₁₆NO₂⁺, expected m/z ≈ 206.12).

    • Data Interpretation: Plot the extracted ion chromatogram (EIC) peak area for m/z 206.12 against time to monitor product formation. The mass spectrum should show a clean base peak at the calculated m/z, confirming the identity of the quaternary ammonium ion.[10]

Protocol 2: Trapping and Detection of the Iminium Intermediate (Route B)
  • Objective: To obtain evidence for the transient iminium ion formed during reductive amination.

  • Causality & Trustworthiness: Direct detection is challenging. This protocol uses two complementary methods: direct ESI-MS analysis of the unreduced reaction mixture and a "trapping" experiment where the reaction is run without the reducing agent to allow for a higher steady-state concentration of the iminium ion for detection.

  • Methodology:

    • Reaction Setup (Control): Dissolve 4-formylbenzaldehyde (0.67 g, 5.0 mmol) and morpholine (0.44 mL, 5.0 mmol) in methanol (10 mL). Add a mild acid catalyst, such as acetic acid (50 µL).

    • Direct Infusion MS: After stirring for 5 minutes, withdraw a 10 µL aliquot, dilute in 990 µL of methanol, and immediately inject into an ESI-MS source.

    • Data Acquisition: Scan for the expected m/z of the iminium cation (C₁₁H₁₄NO⁺, expected m/z ≈ 176.11). The observation of this ion is direct evidence of its formation.[5]

    • NMR Analysis (for confirmation):

      • Prepare a more concentrated sample in a deuterated solvent (e.g., MeOD) without the reducing agent.

      • Acquire a ¹H NMR spectrum. Look for a characteristic low-field signal corresponding to the iminium C-H proton. While likely in equilibrium with the starting materials, its presence, even as a minor species, is confirmatory.[9]

    • Full Reaction: Repeat step 1, but this time add sodium cyanoborohydride (0.35 g, 5.5 mmol) after the initial 5 minutes of stirring. Use LC-MS to monitor the disappearance of the iminium ion (m/z 176.11) and the appearance of the final reduced product (m/z 192.13 for C₁₁H₁₅NO₂).

Conclusion

The synthesis of 4-(Morpholinomethyl)benzaldehyde offers a compelling case study in the importance of intermediate characterization. The choice between a direct substitution pathway, which proceeds through a stable and isolable quaternary ammonium salt , and a reductive amination pathway, defined by a transient iminium cation , fundamentally alters the requirements for process monitoring and control. Mastery of analytical techniques such as ESI-MS and NMR allows researchers to move beyond simply confirming the final product to truly understanding the mechanistic landscape of the reaction. This deeper insight is the cornerstone of developing robust, efficient, and scalable chemical syntheses in any professional setting.

References

  • NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • NRO Chemistry (YouTube). Eschweiler-Clarke Reaction. Available at: [Link]

  • Grokipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • Grokipedia. Sommelet reaction. Available at: [Link]

  • Tunisian Chemical Society. Synthesis and spectroscopic characterization of new nonracemic quaternary ammonium salts derived from quinine and carbazole. Available at: [Link]

  • RSC Publishing. Spectrophotometric determination of quaternary ammonium salts by a flow injection method coupled with thermochromism of ion associates. Available at: [Link]

  • Organic Reactions. The Sommelet Reaction. Available at: [Link]

  • Wikipedia. Iminium. Available at: [Link]

  • Wikipedia. Quaternary ammonium cation. Available at: [Link]

  • Wikipedia. Sommelet reaction. Available at: [Link]

  • Google Patents.US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.
  • ACS Publications. High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Available at: [Link]

  • ACS Publications. NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs. Available at: [Link]

  • ResearchGate. The Sommelet Reaction. Available at: [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • PMC - NIH. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available at: [Link]

  • YouTube. synthesis of imines from primary amines and carbonyl compounds. Available at: [Link]

  • PMC - PubMed Central. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS. Available at: [Link]

  • PMC - NIH. Molecular Recognition of Iminium Ions in Water. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • ACS Publications. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]

  • ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-(Morpholinomethyl)benzaldehyde

An In-Depth Guide to Personal Protective Equipment (PPE) for Handling 4-(Morpholinomethyl)benzaldehyde Authored by a Senior Application Scientist This guide provides essential, immediate safety and logistical information...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment (PPE) for Handling 4-(Morpholinomethyl)benzaldehyde

Authored by a Senior Application Scientist

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Morpholinomethyl)benzaldehyde. Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, ensuring a deep, actionable understanding of the protocols required for safe handling.

Hazard Assessment: Understanding the "Why" Behind the "What"

4-(Morpholinomethyl)benzaldehyde (CAS No. 1204-86-0) is a versatile intermediate in organic synthesis.[1] However, its utility in the lab is matched by a specific hazard profile that dictates our approach to safety. It is formally classified as a hazardous substance under OSHA 29 CFR 1910.1200.[2] A thorough understanding of its properties is the foundation of a robust safety protocol.

Physicochemical and Hazard Profile

PropertyValueSource(s)
Chemical Name 4-(Morpholinomethyl)benzaldehyde[3][4]
Synonyms 4-(4-Morpholinyl)benzaldehyde, p-Morpholinobenzaldehyde[2][4]
CAS Number 1204-86-0[3]
Molecular Formula C₁₁H₁₃NO₂[3]
Appearance Yellow or white to tan powder/solid[2]
Melting Point 65-69 °C (149-156.2 °F)[1][2]
Solubility Does not mix well with water[2]
Key Hazards - Harmful if swallowed[3] - Causes skin irritation[1][3] - Causes serious eye irritation[1][3] - May cause respiratory irritation[1] - Combustible solid; dust may form explosive mixtures with air[2]

The primary risks associated with this compound stem from its irritant properties and its physical form as a fine powder. As a solid, the greatest risk of exposure occurs during weighing and transfer, where dust can be generated. This dust poses a dual threat: inhalation, leading to respiratory irritation, and the potential for creating an explosive mixture with air if generated in sufficient concentration near an ignition source.[2]

Core PPE Requirements for Routine Handling

For standard laboratory operations such as weighing, preparing solutions, and conducting reactions under controlled conditions (e.g., in a fume hood), the following PPE is mandatory.

Eye and Face Protection: The First Line of Defense

Direct contact with 4-(Morpholinomethyl)benzaldehyde can cause serious eye irritation.[1][3] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles offer a more complete seal around the eyes, providing superior protection against airborne dust and accidental splashes.[5]

  • Splash/Aerosol Hazard: When a splash hazard exists (e.g., when transferring solutions or during vigorous mixing), a full-face shield must be worn over safety glasses or goggles.[5][6]

Skin and Body Protection: Preventing Dermal Exposure

This compound is a known skin irritant.[2][3] Protective clothing serves as a critical barrier to prevent direct contact.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[5] Avoid latex gloves, as they may offer insufficient protection.[5] Gloves must be inspected for tears or holes before each use and removed promptly and properly to avoid contaminating skin.[7] Always wash hands with soap and water after handling the compound and removing gloves.[2]

  • Lab Coat/Coveralls: A standard laboratory coat is required to protect street clothes and underlying skin. For tasks with a higher potential for contamination, such as handling larger quantities, a chemical-resistant apron or disposable coveralls should be used.[5]

  • Footwear: Closed-toe and closed-heel shoes made of a non-porous material are mandatory in any laboratory setting to protect from spills.[5][8]

Respiratory Protection: Mitigating Inhalation Risks

Given that 4-(Morpholinomethyl)benzaldehyde is a powder that may cause respiratory irritation, controlling dust is a primary safety objective.[1]

  • Primary Control: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood or a powder containment hood. This is an engineering control and is the most effective way to minimize inhalation exposure.[9]

  • Secondary Control (When Required): If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator, such as an N95 dust mask for nuisance dust or a half-mask respirator with P100 particulate filters, should be used.[2][5] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training, as required by OSHA standard 29 CFR 1910.134.[6][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for safely using 4-(Morpholinomethyl)benzaldehyde, from preparation to disposal.

Workflow for PPE Selection and Use

PPE_Workflow A 1. Assess Task & Risks (e.g., Weighing, Synthesis, Spill) B 2. Review Safety Data Sheet (SDS) Identify specific hazards (Irritant, Combustible Dust) A->B Consult C 3. Select Core PPE - Chemical Goggles - Nitrile Gloves - Lab Coat B->C Determine D 4. Evaluate Environment Is a fume hood available and operational? C->D E Work inside Fume Hood D->E Yes F Add Respiratory Protection (e.g., N95 or Half-Mask Respirator) D->F No G 5. Don PPE Correctly (Wash hands, inspect gloves, ensure proper fit) E->G F->G H 6. Perform Laboratory Task G->H I 7. Doff PPE & Decontaminate (Remove gloves first, wash hands) H->I J 8. Dispose of Contaminated PPE (Place in designated hazardous waste container) I->J

Caption: PPE Selection Workflow for 4-(Morpholinomethyl)benzaldehyde.

Protocol for Weighing and Transferring the Solid
  • Preparation: Ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.

  • PPE: Don the core required PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Handling: Perform all weighing and transfer operations on a disposable weigh paper or in a tared container within the fume hood. Use spatulas and other tools gently to minimize dust generation.

  • Closure: Securely seal the primary container immediately after use.[11]

  • Cleanup: Carefully fold the weigh paper and dispose of it, along with any contaminated wipes, into a designated solid hazardous waste container.

  • Decontamination: Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), and dispose of the wipes in the hazardous waste container.

Emergency and Disposal Plans

Accidental Release Measures

In the event of a spill, the immediate priority is to prevent further exposure and contamination.

Spill_Response Spill Spill Occurs Alert 1. Alert Personnel in the Area Spill->Alert Assess 2. Assess Spill Size & Risk Alert->Assess SmallSpill Small Spill (Manageable by lab staff) Assess->SmallSpill Minor LargeSpill Large Spill (Requires emergency response) Assess->LargeSpill Major DonPPE 3. Don Enhanced PPE - Respirator (N95/P100) - Double Gloves - Goggles/Face Shield SmallSpill->DonPPE Evacuate 3. Evacuate Area & Call Emergency Services LargeSpill->Evacuate Cleanup 4. Clean Up Spill - Use dry methods - Avoid generating dust - Place in sealed container DonPPE->Cleanup Decon 5. Decontaminate Area & Dispose of Waste Cleanup->Decon

Caption: Spill Response Protocol for 4-(Morpholinomethyl)benzaldehyde.

  • Minor Spills (Solid):

    • Alert others in the immediate area.

    • Wearing your PPE (including a dust respirator), gently sweep or vacuum the material.[2] Use equipment designed to be grounded and explosion-proof if available.[2] Do not use dry brushing , as this will generate dust.

    • Place the collected solid and any cleanup materials into a clearly labeled, sealed container for hazardous waste disposal.[2]

    • Wash the area with soap and water and prevent runoff from entering drains.[2]

  • First Aid in Case of Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12] Seek medical attention if irritation develops or persists.[13]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Disposal of Contaminated PPE and Chemical Waste

All waste, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • PPE Disposal: Single-use gloves, disposable lab coats, and wipes should be placed in a designated hazardous waste container immediately after use.[7]

  • Chemical Disposal: Dispose of unused 4-(Morpholinomethyl)benzaldehyde and any solutions containing it in accordance with all local, state, and federal regulations.[2] Do not discharge into sewers or waterways.[2] Leave chemicals in their original or properly labeled containers; do not mix with other waste.[12]

By adhering to these detailed protocols, founded on a clear understanding of the associated hazards, researchers can confidently and safely handle 4-(Morpholinomethyl)benzaldehyde, ensuring both personal safety and the integrity of their work.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1990). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems. Retrieved from [Link]

  • 4-Morpholinobenzaldehyde. (n.d.). National Center for Biotechnology Information, PubChem. Retrieved from [Link]

  • 4-MORPHOLINOBENZALDEHYDE. (2024). ChemBK. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Material Safety Data Sheet: 4-(2-Morpholinoethoxy)benzaldehyde. (2005). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: 4-(2-Morpholinoethoxy)benzaldehyde. (2021). Angene Chemical. Retrieved from [Link]

  • 4-(2-Morpholinoethoxy)benzaldehyde. (n.d.). National Center for Biotechnology Information, PubChem. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved from [Link]

  • 4-Morpholinobenzaldehyde. (n.d.). ChemWhat. Retrieved from [Link]

  • Benzaldehyde. (n.d.). Techno PharmChem. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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